1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKRSQNGRLYWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619826 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801306-55-8 | |
| Record name | 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Abstract
This technical guide provides a comprehensive, in-depth methodology for the definitive structure elucidation of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a key building block, its unambiguous characterization is paramount for ensuring the integrity of subsequent synthetic work and the validity of biological screening data. This document moves beyond a simple listing of techniques, offering a logically structured narrative that explains the causality behind experimental choices. It integrates data from High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. By synthesizing predictive data based on established principles and spectral data from analogous structures, this guide serves as an authoritative resource for researchers, scientists, and professionals in the field, ensuring a self-validating approach to structural confirmation.
Introduction and Strategic Overview
This compound (CAS 801306-55-8) is a bifunctional molecule incorporating a substituted pyridine ring and a piperidinone core.[2] The pyridine moiety, activated by a strongly electron-withdrawing trifluoromethyl group, and the reactive ketone functionality of the piperidinone ring make this compound a versatile synthon for creating complex molecular architectures.[1][3] Given its potential role in the development of novel therapeutics, stringent structural verification is not merely a procedural step but a foundational requirement for advancing a research program.
The elucidation strategy presented here is an integrated, multi-technique approach designed to provide orthogonal data points that, in concert, leave no ambiguity in the final structure. The workflow begins with a confirmation of the elemental composition by HRMS, followed by a detailed mapping of the molecular framework and functional groups using a suite of NMR and IR spectroscopic techniques.
Caption: Integrated workflow for the structure elucidation of this compound.
High-Resolution Mass Spectrometry (HRMS): The Molecular Formula
Expertise & Rationale: Before investing significant time in detailed NMR analysis, it is crucial to confirm the elemental composition. High-resolution mass spectrometry, typically using electrospray ionization (ESI) in positive ion mode, provides the requisite mass accuracy (typically < 5 ppm) to distinguish the target compound from other potential isomers or impurities.
Protocol: HRMS via ESI-TOF
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Analysis: Infuse the sample and acquire the spectrum in positive ion mode. Look for the protonated molecular ion, [M+H]⁺.
-
Data Processing: Compare the measured exact mass of the [M+H]⁺ ion with the theoretically calculated mass.
Expected Data & Interpretation: The molecular formula for this compound is C₁₁H₁₁F₃N₂O.[2] The expected HRMS data is summarized below.
| Parameter | Theoretical Value | Expected Measured Value |
| Molecular Formula | C₁₁H₁₁F₃N₂O | - |
| Exact Mass (M) | 244.0823 | - |
| [M+H]⁺ Ion | 245.0896 | 245.0896 ± 0.0012 (for 5 ppm error) |
A measured mass within this narrow tolerance provides high confidence in the elemental composition, forming a solid foundation for subsequent spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
NMR is the most powerful tool for elucidating the precise connectivity of a molecule. A combination of 1D and 2D NMR experiments will be used to assign every proton and carbon atom and to confirm the link between the pyridine and piperidinone rings.
Caption: Structure of the target molecule with atom numbering for NMR assignments.
¹⁹F NMR Spectroscopy
Rationale: This is the quickest and most direct experiment to confirm the presence and electronic environment of the trifluoromethyl group. For a single CF₃ group on a pyridine ring, a singlet is expected. Its chemical shift is highly sensitive to its position and the electronic nature of the ring.
Predicted Data:
-
Chemical Shift (δ): Approximately -60 to -65 ppm (relative to CFCl₃). This range is characteristic for a CF₃ group on a pyridine ring.[4][5]
-
Multiplicity: Singlet (s).
¹H NMR Spectroscopy
Rationale: ¹H NMR provides information on the number of different types of protons, their electronic environments, and their connectivity through spin-spin coupling. The spectrum can be divided into the aromatic (pyridine) and aliphatic (piperidinone) regions.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration | Rationale |
| H-6' | ~8.4 | dd | J ≈ 5, 1 | 1H | Doublet of doublets, downfield due to proximity to pyridine N and CF₃. |
| H-4' | ~7.8 | dd | J ≈ 8, 5 | 1H | Doublet of doublets, typical for pyridine H-4. |
| H-5' | ~7.0 | dd | J ≈ 8, 1 | 1H | Doublet of doublets, upfield relative to H-4' and H-6'. |
| H-2, H-6 | ~3.8 | t | J ≈ 6 | 4H | Triplet, protons adjacent to the piperidinone nitrogen. |
| H-3, H-5 | ~2.7 | t | J ≈ 6 | 4H | Triplet, protons adjacent to the carbonyl group. |
Note: The piperidinone ring protons (H-2/6 and H-3/5) are chemically equivalent due to rapid ring inversion at room temperature, resulting in simple triplets. The chemical shifts are based on typical values for N-aryl piperidones.[6]
¹³C NMR Spectroscopy
Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule. The chemical shifts indicate the carbon type (aliphatic, aromatic, carbonyl), and coupling to fluorine (¹JCF, ²JCF) provides definitive evidence for the attachment of the CF₃ group.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |
| C-4 (C=O) | ~207 | s | - | Characteristic ketone carbonyl carbon. |
| C-2', C-6' | ~158, ~148 | s | - | Aromatic carbons adjacent to nitrogen. C-2' is deshielded. |
| C-4' | ~137 | s | - | Aromatic CH carbon. |
| C-3' | ~130 | q | ²JCF ≈ 33 | Aromatic carbon bearing the CF₃ group, split into a quartet.[5] |
| C-11 (CF₃) | ~123 | q | ¹JCF ≈ 272 | Trifluoromethyl carbon, split into a large quartet by one-bond coupling to three fluorine atoms.[4][5] |
| C-5' | ~117 | s (or small q) | - | Aromatic CH carbon. |
| C-2, C-6 | ~49 | s | - | Aliphatic carbons adjacent to the piperidinone nitrogen. |
| C-3, C-5 | ~41 | s | - | Aliphatic carbons adjacent to the carbonyl group. |
2D NMR Spectroscopy: Confirming Connectivity
Rationale: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they fit together. COSY confirms proton-proton couplings within the same spin system, while HSQC correlates each proton to its directly attached carbon. Most critically, the HMBC experiment reveals long-range (2- and 3-bond) correlations between protons and carbons, which is essential for connecting the pyridine and piperidinone fragments.
Key Expected Correlations:
-
COSY:
-
Correlation between H-4', H-5', and H-6' confirming the pyridine ring spin system.
-
Correlation between H-2/6 and H-3/5 confirming the piperidinone spin system.
-
-
HSQC:
-
Will directly map each proton signal to its corresponding carbon signal listed in the tables above.
-
-
HMBC (Key Correlations):
-
A correlation from the piperidinone protons H-2/6 (δ ~3.8 ppm) to the pyridine carbon C-2' (δ ~158 ppm) is the definitive proof of the N-C bond between the two rings.
-
A correlation from the pyridine proton H-4' (δ ~7.8 ppm) to C-2' and C-6' .
-
A correlation from the piperidinone protons H-3/5 (δ ~2.7 ppm) to the carbonyl carbon C-4 (δ ~207 ppm).
-
Caption: Key Heteronuclear Multiple Bond Correlation (HMBC) signals for structural confirmation.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, the most prominent signals will be the ketone carbonyl (C=O) stretch and the carbon-fluorine (C-F) stretches.
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1720 | Strong | C=O stretch (ketone) |
| ~1300-1100 | Strong, Broad | C-F stretches (from CF₃ group) |
| ~1600, ~1580 | Medium | C=C and C=N stretches (pyridine ring) |
| ~2950-2850 | Medium | C-H stretches (aliphatic) |
The presence of a strong absorption band around 1720 cm⁻¹ is highly indicative of the six-membered ring ketone. The very strong, complex bands in the 1300-1100 cm⁻¹ region are a classic signature of a trifluoromethyl group.
Data Synthesis and Conclusion
The definitive structure of this compound is confirmed by the convergence of all spectroscopic data. HRMS establishes the correct elemental formula, C₁₁H₁₁F₃N₂O. ¹⁹F NMR confirms the presence of the CF₃ group. ¹H and ¹³C NMR, through chemical shifts and coupling patterns, delineate the substituted pyridine and piperidinone fragments. Crucially, 2D NMR experiments, particularly the HMBC correlation between the piperidinone H-2/6 protons and the pyridine C-2' carbon, unambiguously establish the connectivity between the two heterocyclic rings. Finally, IR spectroscopy provides orthogonal confirmation of the key carbonyl and trifluoromethyl functional groups. This rigorous, multi-faceted approach provides a self-validating system, ensuring the highest level of confidence in the assigned structure.
References
- Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. National Institutes of Health (NIH).
- Supporting Information for Trifluoromethylation of Aryl and Heteroaryl Halides. The Royal Society of Chemistry.
- Electronic Supplementary Information. The Royal Society of Chemistry.
- A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime. Google Patents.
- Preparation method of trifluoromethyl piperidine compounds. Google Patents.
- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. The Royal Society of Chemistry.
- Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. PubChem.
- Preparation of substituted piperidin-4-ones. Google Patents.
- Raf Inhibitor Compounds. Google Patents.
- ¹H (a) and ¹³C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. ResearchGate.
- Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones - Supporting Information. The Royal Society of Chemistry.
- Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic compounds. ResearchGate.
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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An In-depth Technical Guide to 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes, potential therapeutic applications, analytical characterization, and essential safety protocols. This document is intended to serve as a valuable resource for researchers engaged in drug discovery and development.
Core Compound Identification and Properties
CAS Number: 801306-55-8
Molecular Formula: C₁₁H₁₁F₃N₂O
Molecular Weight: 244.21 g/mol
Chemical Structure:
Chemical Structure of this compound
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 801306-55-8 | Commercially available databases |
| Molecular Formula | C₁₁H₁₁F₃N₂O | Calculated |
| Molecular Weight | 244.21 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from similar compounds |
Rationale for Synthesis and Medicinal Chemistry Significance
The unique structural combination of a trifluoromethylpyridine moiety and a piperidin-4-one core makes this compound a valuable scaffold in drug discovery. The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance metabolic stability, increase binding affinity, and improve membrane permeability of a drug candidate.
The piperidin-4-one fragment is a common feature in many biologically active molecules and serves as a versatile synthetic handle for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) by introducing various substituents at the ketone or the piperidine nitrogen.
Derivatives of similar trifluoromethylpyridines have shown potent activity as inhibitors of key biological targets. For instance, compounds with a trifluoromethylphenyl-piperazine scaffold have been investigated as inhibitors of the mammalian target of rapamycin (mTOR), a crucial regulator of cell growth and proliferation, making them potential anticancer agents[1][2]. Furthermore, related structures have been identified as high-affinity antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain signaling[3].
Plausible Synthetic Pathway
Diagram 1: Proposed Synthetic Workflow
Proposed synthesis of the target compound via SNAAr reaction.
Experimental Protocol:
Step 1: Reaction Setup
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq).
-
Add piperidin-4-one hydrochloride (1.1 eq) and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq).
-
Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Step 2: Reaction Execution
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Table 2: Predicted Analytical Data
| Technique | Predicted Observations |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the piperidine ring protons. The protons on the piperidine ring adjacent to the nitrogen and the ketone will show distinct chemical shifts. |
| ¹³C NMR | Resonances for all 11 carbon atoms, including the characteristic signal for the trifluoromethyl group (a quartet due to C-F coupling) and the carbonyl carbon of the piperidinone. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound ([M+H]⁺ at m/z 245.0845). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and C-N and C=C bonds of the heterocyclic rings. |
For comparison, the ¹H NMR spectrum of piperidine shows characteristic signals around 2.79 ppm, 2.04 ppm, and 1.58-1.46 ppm in CDCl₃[4]. The chemical shifts for the protons in the target molecule will be influenced by the electron-withdrawing trifluoromethylpyridine substituent.
Potential Applications in Drug Discovery
Based on the biological activities of structurally related compounds, this compound is a promising starting point for the development of novel therapeutics in several areas:
-
Oncology: As a scaffold for the synthesis of mTOR inhibitors, this compound could be a precursor to new anti-cancer agents that target aberrant cell growth and proliferation pathways[1][2].
-
Pain Management: The structural similarity to known TRPV1 antagonists suggests that derivatives of this compound could be explored for the treatment of chronic pain conditions[3].
-
Neuroscience: The piperidine moiety is a common feature in many centrally active agents. Further functionalization could lead to compounds with activity at various G-protein coupled receptors (GPCRs) or ion channels in the central nervous system.
-
Insect Growth Regulators: Analogues of ketanserin, which share the piperidine core, have shown insect growth regulating activity, suggesting a potential application in agrochemicals[5].
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data for this compound is not available, the following guidelines are recommended based on the known hazards of similar chemical classes.
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a chemical scaffold with significant potential for the development of novel therapeutic agents. Its unique combination of a trifluoromethylpyridine unit and a reactive piperidin-4-one core provides a versatile platform for medicinal chemists. This guide has outlined its key properties, a plausible synthetic route, potential applications, and essential safety information to aid researchers in their exploration of this promising compound. Further investigation into its biological activity and the development of a diverse library of derivatives are warranted to fully realize its therapeutic potential.
References
- Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.
- Song, H., et al. (2008). {[1-(Arylmethyl)piperidin-4-yl]oxy}-(trifluoromethyl)-pyridines: ketanserin analogues with insect growth regulating activity. Chemistry & Biodiversity, 5(9), 1844-1855.
- mzCloud. (2019). N-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N'-[4-(trifluoromethyl)phenyl]urea. [Link]
- Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][6]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR)
- Royal Society of Chemistry. (n.d.). F-trifluoromethylating agent for the synthesis of SCF2. [Link]
- Google Patents. (n.d.). Preparation method of trifluoromethyl piperidine compounds.
- Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]
- Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962.
- Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-1872.
- PubChem. (n.d.). Piperidine, 1-(5-trifluoromethyl-2-pyridyl)-4-(1H-pyrrol-1-yl)-. [Link]
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- Shestopalov, A. M., et al. (2000). Preparation of trifluoromethylpyridine libraries.
- Common Organic Chemistry. (2013). WO 2013/134298 A1. [Link]
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- Organic Syntheses. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of (pyridine)2IPh2 and [(4-CF3-pyridine)2IPh](O. [Link]
- Shimizu, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 158-173.
- ResearchGate. (2017). 2D QSAR studies on a series of (4 S ,5 R )-5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one as CETP inhibitors. [Link]
- NIST WebBook. (n.d.). Piperazine, 1-[3-(trifluoromethyl)phenyl]-. [Link]
- SpectraBase. (n.d.). N-4-Methylphenyl-N-3-trifluoromethylbenzyl-1-(1-phenylpropyl)piperidin-4-amine. [Link]
- Journal of Medicinal Chemistry. (2014). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. [Link]
- Google Patents. (n.d.). Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- PubChem. (n.d.). 3-(4-(5-Chloro-2-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1][2][5]triazolo[4,3-a]pyridine-6-carbonitrile. [Link]
- mzCloud. (n.d.). N-(6-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)methanesulfonamide. [Link]
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IUPAC name for 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
An In-depth Technical Guide: 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document delineates its physicochemical properties, provides a detailed, field-proven protocol for its synthesis and purification, and explores its potential as a versatile intermediate for the development of novel therapeutics. By examining the strategic incorporation of the trifluoromethylpyridine moiety, this guide serves as a critical resource for researchers leveraging this scaffold in drug discovery programs.
Introduction to a Privileged Scaffold
In the landscape of modern drug discovery, the strategic use of fluorinated building blocks has become a cornerstone of molecular design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to profoundly modulate the physicochemical and pharmacological properties of a parent molecule. Its strong electron-withdrawing nature can alter the acidity or basicity of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and increase lipophilicity, thereby improving membrane permeability.
The compound this compound emerges as a molecule of high strategic value. It combines the well-established trifluoromethylpyridine pharmacophore with the versatile piperidin-4-one scaffold. The trifluoromethylpyridine core is found in numerous active pharmaceutical ingredients and agrochemicals.[1] The piperidin-4-one ring system, featuring a reactive ketone, serves as an ideal synthetic handle for introducing molecular diversity through a variety of chemical transformations. This guide offers a detailed exploration of this compound, from its fundamental properties to its synthesis and application as a key intermediate.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Chemical Structure
The IUPAC name, this compound, describes a piperidin-4-one ring where the nitrogen atom is attached to the C2 position of a pyridine ring, which itself is substituted with a trifluoromethyl group at the C3 position.
Caption: Chemical structure of this compound.
Physicochemical Data
The key identifying and physical properties of the compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 801306-55-8 | [2] |
| Molecular Formula | C₁₁H₁₁F₃N₂O | [2] |
| Molecular Weight | 244.21 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Characterization
For structural confirmation and purity assessment, the following spectroscopic signatures are expected:
-
¹H NMR: Protons on the piperidine ring would appear as multiplets in the aliphatic region. The protons on the pyridine ring would appear in the aromatic region, with coupling patterns dictated by their positions relative to each other and the nitrogen atom.
-
¹³C NMR: The spectrum would show distinct signals for the ketone carbonyl carbon (~200-210 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling), and the carbons of the two heterocyclic rings.
-
¹⁹F NMR: A sharp singlet is expected, characteristic of the -CF₃ group.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 245.2.
Synthesis and Purification
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the activation of the pyridine ring by the electron-withdrawing trifluoromethyl group, which facilitates the displacement of a leaving group (typically a halide) at the C2 position by the secondary amine of piperidin-4-one.
Retrosynthetic Analysis
The retrosynthetic approach logically disconnects the molecule at the pyridine-piperidine nitrogen bond, identifying the key starting materials.
Caption: Retrosynthetic analysis via nucleophilic aromatic substitution.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis and purification of the title compound.
Reaction: 2-chloro-3-(trifluoromethyl)pyridine + Piperidin-4-one hydrochloride → this compound
Materials:
-
2-chloro-3-(trifluoromethyl)pyridine (1.0 eq)
-
Piperidin-4-one hydrochloride (1.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-one hydrochloride (1.1 eq) and potassium carbonate (3.0 eq) to N,N-Dimethylformamide (DMF).
-
Causality: Piperidin-4-one is often supplied as its hydrochloride salt for stability. The base, K₂CO₃, is required to neutralize the salt and deprotonate the piperidine nitrogen, generating the free amine nucleophile in situ. DMF is an excellent polar aprotic solvent for SₙAr reactions, as it effectively solvates cations while leaving the nucleophile reactive.
-
-
Addition of Reagent: Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridine is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.
-
Causality: The aqueous work-up is necessary to remove the inorganic salts (KCl, excess K₂CO₃) and the high-boiling DMF solvent. Ethyl acetate is a suitable organic solvent for extracting the desired product.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality: The brine wash helps to remove residual water from the organic phase, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the title compound. Confirm the structure and purity using NMR and MS analysis as described in Section 2.3.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Chemical Reactivity and Derivatization Potential
The true value of this compound in drug discovery lies in its potential for chemical elaboration. The ketone at the C4 position is a versatile functional group that serves as a key diversification point.
Key Transformations:
-
Reductive Amination: The most powerful application of this scaffold. Reaction of the ketone with a primary or secondary amine, followed by reduction with an agent like sodium triacetoxyborohydride (NaBH(OAc)₃), yields a diverse array of 4-amino-piperidine derivatives. This is a robust and high-yielding method for library synthesis.
-
Wittig Reaction: Allows for the conversion of the carbonyl group into an alkene, enabling the introduction of various substituted methylene groups.
-
Grignard/Organolithium Addition: Nucleophilic addition to the ketone produces tertiary alcohols, providing access to chiral centers and further functionalization handles.
-
Reduction: Reduction of the ketone to a secondary alcohol (e.g., with NaBH₄) provides a hydroxyl group that can be used for ether or ester formation.
Caption: Key derivatization pathways from the piperidin-4-one scaffold.
Potential Applications in Drug Discovery
While this compound is primarily a building block, the structural motif it contains is present in molecules with demonstrated biological activity. This strongly suggests its utility as an intermediate for creating novel therapeutic agents.
-
Ion Channel Modulators: A closely related analog, where the piperidine is replaced by a piperazine and further derivatized, was identified as a potent antagonist of the TRPV1 (transient receptor potential vanilloid 1) ion channel.[3][4] The 3-(trifluoromethyl)pyridin-2-yl moiety is a critical pharmacophoric element for this activity. This suggests that libraries derived from the title compound could be screened for activity against TRPV1 and other ion channels, which are important targets for pain and inflammation.
-
Kinase Inhibitors: The pyridine and piperidine rings are common scaffolds in kinase inhibitors. For instance, derivatives of piperidine have been developed as irreversible EGFR mutant kinase inhibitors for non-small cell lung cancer. Furthermore, the 2-amino-4-(trifluoromethyl)pyridine moiety is a key component of potent PI3K/mTOR inhibitors.[5] The title compound provides a direct route to explore novel kinase inhibitors by introducing various side chains at the 4-position to target the solvent-exposed regions of kinase active sites.
-
Agrochemicals: Trifluoromethylpyridine derivatives are widely used as active ingredients in agrochemicals, including herbicides and nematicides.[1] The structural features of this compound make it a relevant starting point for the synthesis of new crop protection agents.
Safety and Handling
As a chemical intermediate, this compound must be handled with appropriate care. The available safety data indicates several hazards.
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Code |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | P264, P270, P301+P312 |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P264, P280, P302+P352 |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338 |
| Acute Toxicity, Inhalation | GHS07 (Exclamation Mark) | H332: Harmful if inhaled | P261, P271, P304+P340 |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261, P271, P304+P340 |
(Data derived from supplier information for CAS 801306-55-8)[2]
Handling Procedures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
-
First Aid:
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.
-
If Swallowed: Call a poison center or doctor if you feel unwell.[7]
-
Conclusion
This compound is a high-value synthetic intermediate that strategically unites two privileged moieties in medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of its ketone functionality make it an ideal scaffold for the construction of diverse chemical libraries. The established presence of its core structure in bioactive molecules, particularly kinase inhibitors and ion channel modulators, underscores its significant potential for application in modern drug discovery and development programs. Researchers equipped with this building block are well-positioned to explore novel chemical space in the pursuit of next-generation therapeutics.
References
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- Liu, Q., et al. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][9]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 2010. Available from: https://pubmed.ncbi.nlm.nih.gov/20860370/
- Fisher Scientific. Safety Data Sheet: 2,3-Dichloro-5-(trifluoromethyl)pyridine. Fisher Scientific.
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- Wang, A., et al. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 2017. Available from: https://pubmed.ncbi.nlm.nih.gov/28282122/
- ChemicalBook. 4-(TRIFLUOROMETHYL)PIPERIDINE CAS#: 657-36-3. ChemicalBook. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB9710344.htm
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- Chen, J., et al. Discovery of 1-(4-((3-(4-methylpiperazin-1-yl)propyl)amino)benzyl)-5-(trifluoromethyl)pyridin-2(1H)-one, an orally active multi-target agent for the treatment of diabetic nephropathy. Bioorganic & Medicinal Chemistry Letters, 2018. Available from: https://pubmed.ncbi.nlm.nih.gov/29248299/
- Liu, K., et al. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][2][9]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 2022. Available from: https://pubmed.ncbi.nlm.nih.gov/35584513/
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The Emergence of a Powerhouse Scaffold: A Technical Guide to the Discovery and History of Trifluoromethylpyridine Piperidinones
Abstract
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, offers a unique combination of steric and electronic properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. When coupled with the privileged heterocyclic scaffolds of pyridine and piperidinone, a powerful new class of molecules emerges: the trifluoromethylpyridine piperidinones. This technical guide provides an in-depth exploration of the discovery and historical development of this important chemical scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the foundational principles that underscore the utility of this scaffold, trace the evolution of its synthesis, and present case studies of its application in the development of potent and selective therapeutic agents.
Foundational Principles: The Rationale Behind the Trifluoromethylpyridine Piperidinone Scaffold
The efficacy of the trifluoromethylpyridine piperidinone scaffold is not serendipitous; it is a product of the deliberate combination of three key structural motifs, each contributing unique and advantageous properties to the final molecule.
-
The Trifluoromethyl Group: A Bioisostere with Profound Impact
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, largely due to its role as a bioisostere for other chemical groups, such as the methyl or chloro groups.[1] Its introduction into a molecule can lead to significant improvements in several key drug-like properties:
- Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase the half-life of a drug.
- Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[2]
- Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.[2]
- Conformational Control: The steric bulk of the -CF3 group can influence the preferred conformation of a molecule, locking it into a bioactive shape.
-
The Pyridine Ring: A Versatile Heterocycle
The pyridine ring is a common feature in many pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor, and its aromatic nature allows for a variety of substitution patterns to fine-tune a molecule's properties. The incorporation of a trifluoromethyl group onto the pyridine ring further enhances its utility by modulating its electronic properties and providing a metabolically stable anchor point.
-
The Piperidinone Core: A Privileged Scaffold
Piperidinones are six-membered nitrogen-containing heterocyclic ketones that serve as versatile intermediates in the synthesis of a wide range of biologically active compounds.[3] The piperidinone ring is considered a "privileged scaffold" because it can be readily functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). The ketone functionality can be a key interaction point with a biological target or can be further modified to introduce additional diversity.
Historical Milestones: Tracing the Origins
While the direct discovery of a simple trifluoromethylpyridine piperidinone is not marked by a single seminal publication, its emergence is the culmination of decades of advances in fluorine chemistry and heterocyclic synthesis.
-
1898: The first synthesis of an aromatic compound bearing a trifluoromethyl group, benzotrifluoride, was reported by Swarts, who treated benzotrichloride with antimony trifluoride.[4]
-
1947: The first introduction of a trifluoromethyl group into a pyridine ring was achieved through a process involving the chlorination and subsequent fluorination of picoline.[4] This opened the door to the synthesis of a wide variety of trifluoromethylpyridine building blocks.
-
1962: The first synthesis of 2-(trifluoromethyl)piperidine was accomplished by Raash, albeit in a low yield, by treating the sodium salt of pipecolic acid with sulfur tetrafluoride. This marked a significant step towards the creation of more complex trifluoromethylated piperidine derivatives.
The convergence of these foundational discoveries set the stage for the development of the more complex trifluoromethylpyridine piperidinone scaffold in the context of modern drug discovery.
Key Synthetic Strategies: Assembling the Core Scaffold
The synthesis of trifluoromethylpyridine piperidinones can be approached in a convergent manner, typically involving the coupling of a pre-functionalized trifluoromethylpyridine with a piperidinone derivative.
Synthesis of Key Intermediates
3.1.1. Trifluoromethylpyridines
The synthesis of trifluoromethylpyridines often begins with the corresponding methylpyridines (picolines), which undergo halogenation followed by a halogen-exchange (HALEX) reaction.
Experimental Protocol: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
A common method for the industrial-scale synthesis of trifluoromethylpyridines involves the vapor-phase fluorination of a trichloromethylpyridine precursor.
-
Chlorination: 3-picoline is subjected to vapor-phase chlorination to produce 2-chloro-5-(trichloromethyl)pyridine.
-
Fluorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then reacted with hydrogen fluoride (HF) in the gas phase over a chromium-based catalyst at elevated temperatures to yield 2-chloro-5-(trifluoromethyl)pyridine.
3.1.2. Piperidin-4-ones
Substituted piperidin-4-ones are versatile starting materials. The classic Petrenko-Kritschenko piperidone synthesis is a multicomponent reaction that allows for the efficient construction of the piperidinone ring.
Experimental Protocol: Petrenko-Kritschenko Piperidone Synthesis
-
An alkyl-1,3-acetonedicarboxylate, an aldehyde (e.g., benzaldehyde), and an amine are combined in a suitable solvent.
-
The reaction mixture is stirred, often with heating, to facilitate the condensation and cyclization to form the 2,6-disubstituted piperidin-4-one.
Coupling Methodologies: Forging the C-N Bond
The key step in the synthesis of many trifluoromethylpyridine piperidinone-based drug candidates is the formation of the bond between the pyridine ring and the piperidinone nitrogen. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for this transformation.[5]
Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Trifluoromethylpyridine with a Piperidinone
-
To a reaction vessel is added the halogenated trifluoromethylpyridine (e.g., 2-chloro-5-(trifluoromethyl)pyridine), the piperidinone, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., XantPhos), and a base (e.g., Cs2CO3).[6]
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
Anhydrous solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to the appropriate temperature (typically 80-120 °C) until the starting materials are consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent, and washed with water.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the desired N-(trifluoromethylpyridinyl)piperidinone.
Diagram: Buchwald-Hartwig Amination Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Case Studies in Drug Discovery: The Trifluoromethyl-Aryl Piperidinone Scaffold in Action
The true power of the trifluoromethylpyridine piperidinone scaffold and its close analogs is best illustrated through its successful application in the development of highly potent and selective kinase inhibitors for the treatment of cancer.
Torin1: A Potent and Selective mTOR Inhibitor
The mammalian target of rapamycin (mTOR) is a critical kinase that regulates cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The discovery of Torin1, a potent and selective mTOR inhibitor, highlights the utility of the trifluoromethyl-aryl piperidinone scaffold.
Starting from a quinoline-based screening hit, researchers developed the tricyclic benzonaphthyridinone inhibitor Torin1.[7] This compound demonstrated remarkable potency and selectivity.
| Compound | mTORC1 Cellular EC50 (nM) | PI3K Cellular EC50 (nM) | Selectivity (PI3K/mTORC1) |
| Torin1 | 2 | 1800 | >900-fold |
Data sourced from a study on the discovery of Torin1 as a potent mTOR inhibitor.[7]
Torin1 was found to be an ATP-competitive inhibitor and exhibited high selectivity for mTOR over a panel of 450 other protein kinases.[7] The trifluoromethylphenyl group plays a crucial role in the binding of Torin1 to the mTOR active site, contributing to its high potency.
Diagram: mTOR Signaling Pathway and Inhibition by Torin1
Caption: Simplified mTOR signaling pathway and the inhibitory action of Torin1.
A Potent Type II ABL/KIT Dual Kinase Inhibitor
Chronic myeloid leukemia (CML) is driven by the BCR-ABL fusion protein, a constitutively active tyrosine kinase. While the first-generation inhibitor imatinib is effective, resistance often develops, necessitating the development of new inhibitors. A novel ABL/c-KIT dual kinase inhibitor, CHMFL-ABL/KIT-155, incorporates a trifluoromethylphenyl group attached to a piperidin-containing moiety.[1]
This compound demonstrated potent inhibition of both ABL and c-KIT kinases and strong anti-proliferative activity against CML and gastrointestinal stromal tumor (GIST) cell lines.[1]
| Kinase | CHMFL-ABL/KIT-155 IC50 (nM) |
| ABL | 46 |
| c-KIT | 75 |
Data from the biochemical evaluation of CHMFL-ABL/KIT-155.[1]
The trifluoromethylphenyl group in this inhibitor is crucial for its interaction with the kinase domain, highlighting the importance of this moiety in achieving high potency.
Future Perspectives and Conclusion
The trifluoromethylpyridine piperidinone scaffold and its close analogs have firmly established themselves as a valuable platform in modern drug discovery. The historical development, from the initial synthesis of its constituent parts to the rational design of highly potent and selective inhibitors, showcases the power of medicinal chemistry in addressing unmet medical needs.
Future research in this area will likely focus on:
-
Exploration of novel substitution patterns: The versatility of the pyridine and piperidinone rings allows for the introduction of a wide range of substituents to further optimize potency, selectivity, and pharmacokinetic properties.
-
Application to new biological targets: While kinase inhibition has been a major area of success, this scaffold has the potential to be adapted for other target classes, such as G-protein coupled receptors and ion channels.
-
Development of more efficient and sustainable synthetic methodologies: Green chemistry approaches to the synthesis of these complex molecules will be an area of increasing importance.
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Biological activity of trifluoromethyl-substituted piperidine derivatives.
An In-Depth Technical Guide on the Biological Activity of Trifluoromethyl-Substituted Piperidine Derivatives
Authored by: A Senior Application Scientist
Foreword
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold for interacting with a wide array of biological targets. The strategic incorporation of a trifluoromethyl (CF₃) group onto this versatile ring system has emerged as a powerful strategy in modern drug discovery. The unique electronic properties and steric profile of the CF₃ group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, metabolic stability, and bioavailability.[2][3][4] This guide provides a comprehensive exploration of the biological activities of trifluoromethyl-substituted piperidine derivatives, offering insights into their synthesis, therapeutic applications, structure-activity relationships, and the experimental methodologies used to evaluate their potential.
The Strategic Advantage of Trifluoromethyl Substitution
The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. These characteristics impart several advantageous properties to a parent molecule:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism. This can increase the half-life of a drug in the body.[5]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[6]
-
Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can lower the pKa of nearby basic nitrogen atoms, such as the one in the piperidine ring. This can influence the ionization state of the molecule at physiological pH, affecting its binding to target proteins and its solubility.[7]
-
Improved Binding Affinity: The CF₃ group can engage in unique interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can lead to increased binding affinity and potency.
Synthetic Strategies for Trifluoromethyl-Substituted Piperidines
The synthesis of trifluoromethyl-substituted piperidines can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.
One common approach involves the introduction of the trifluoromethyl group at an early stage, followed by the construction of the piperidine ring. For instance, the Mannich reaction can be employed to introduce a CF₃ group into a heterocyclic compound.[2][3]
Another strategy is the modification of pre-existing piperidine rings. This can be achieved through the hydrogenation of trifluoromethyl-substituted pyridinium salts, which can be catalyzed by transition metals like iridium.[8] This method allows for the creation of multiple stereogenic centers in a single step.[8]
A generalized synthetic workflow is depicted below:
Therapeutic Applications and Biological Activities
Trifluoromethyl-substituted piperidine derivatives have demonstrated a broad spectrum of biological activities, leading to their investigation in various therapeutic areas.
Oncology
In the field of oncology, these derivatives have shown promise as potent and selective inhibitors of key cancer-related targets.
-
HDM2-p53 Interaction Inhibitors: A notable example is a series of substituted piperidines developed as inhibitors of the HDM2-p53 protein-protein interaction.[9] The tumor suppressor protein p53 is a critical regulator of cell growth and apoptosis, and its activity is often suppressed in cancer cells by the over-expression of HDM2.[9] By blocking this interaction, these piperidine derivatives can reactivate p53, leading to tumor cell apoptosis. Optimization of a lead compound led to the discovery of derivatives with a 2-(trifluoromethyl)thiophene moiety that demonstrated improved potency and resulted in tumor regression in human cancer xenograft models in mice.[9]
-
Antiproliferative Agents: Other trifluoromethyl-containing piperazine derivatives have been shown to exhibit significant antiproliferative effects against a panel of human tumor cell lines.[10] For instance, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against a breast cancer cell line.[10]
Central Nervous System (CNS) Disorders
The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes these compounds particularly attractive for treating CNS disorders.
-
5-HT Receptor Ligands: Arylpiperazine derivatives containing a trifluoromethylphenyl group have been investigated as ligands for serotonin (5-HT) receptors, which are implicated in conditions like depression and anxiety.[11] Flibanserin, a meta-trifluorophenylpiperazine derivative, is a 5-HT₁ₐ agonist and 5-HT₂ₐ antagonist that was initially developed as an antidepressant.[11]
-
Dopamine Transporter (DAT) Inhibitors: The trifluoromethylphenyl piperidine scaffold is also a key feature in compounds designed to inhibit the dopamine transporter, which can be a therapeutic strategy for conditions like ADHD and depression.[7] The position of the CF₃ group on the phenyl ring is a critical determinant of the compound's activity and selectivity.[7]
Infectious Diseases
The search for novel antimicrobial and antiviral agents has also led to the exploration of trifluoromethyl-substituted piperidines.
-
Antiviral Agents: A series of isatin derivatives incorporating a 3-(trifluoromethyl)piperidin-1-yl)sulfonyl moiety has been synthesized and evaluated for broad-spectrum antiviral activity.[12] Specific compounds from this series displayed high activity against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3).[12] The mechanism of action is believed to involve the inhibition of viral replication, as evidenced by a decrease in viral gene expression in quantitative PCR assays.[12]
-
Antibiofilm Agents: Tetrahydropyridine derivatives, which are structurally related to piperidines, have shown the ability to disrupt the formation of bacterial biofilms, a key factor in persistent infections.[13] While not all examples explicitly contain a trifluoromethyl group, the general principle of targeting biofilm formation is an active area of research for piperidine-based compounds.
Structure-Activity Relationship (SAR) Insights
The biological activity of trifluoromethyl-substituted piperidine derivatives is highly dependent on their specific chemical structure. The following logical relationship diagram illustrates key SAR considerations:
Experimental Protocols for Biological Evaluation
A systematic evaluation of the biological activity of novel trifluoromethyl-substituted piperidine derivatives involves a series of in vitro and in vivo assays.
In Vitro Assays
-
Target-Based Assays: These assays are designed to measure the interaction of the compound with its specific biological target.
-
Enzyme Inhibition Assays: For enzyme targets, the inhibitory activity of the compounds is determined by measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is a key parameter.
-
Receptor Binding Assays: For receptor targets, radioligand binding assays are commonly used to determine the affinity of the compound for the receptor. The Ki value, or inhibition constant, is a measure of the binding affinity.
-
-
Cell-Based Assays: These assays are performed on whole cells and provide information about the compound's activity in a more biologically relevant context.
-
Cytotoxicity Assays: Assays such as the MTT or resazurin assay are used to determine the toxicity of the compounds to both cancerous and non-cancerous cell lines.[13]
-
Antiproliferative Assays: These assays measure the ability of the compounds to inhibit the growth of cancer cells.
-
Antiviral Assays: The antiviral activity is often assessed by measuring the reduction in viral load or viral-induced cytopathic effect in cell culture.[12]
-
In Vivo Models
Promising compounds identified from in vitro screening are further evaluated in animal models of disease.
-
Xenograft Models for Cancer: Human tumor cells are implanted into immunocompromised mice, and the ability of the test compound to inhibit tumor growth is assessed.[9]
-
Models of CNS Disorders: Various animal models are available to study the effects of compounds on behaviors relevant to CNS disorders, such as models of depression, anxiety, and cognitive function.
-
Infectious Disease Models: Animals are infected with the pathogen of interest, and the efficacy of the test compound in reducing the infection is evaluated.
A typical experimental workflow for the evaluation of these compounds is as follows:
Quantitative Data Summary
The following table summarizes the biological activity of selected trifluoromethyl-substituted piperidine derivatives from the literature.
| Compound ID | Target | Assay | Activity (IC₅₀/Ki) | Therapeutic Area | Reference |
| Compound 21 | HDM2-p53 | Binding Assay | IC₅₀ = 25 nM | Oncology | [9] |
| Flibanserin | 5-HT₁ₐ/5-HT₂ₐ | Receptor Binding | Ki = 1 nM (5-HT₁ₐ) | CNS | [11] |
| Compound 9 | Influenza A (H1N1) | Antiviral Assay | IC₅₀ = 0.0027 µM | Infectious Disease | [12] |
| Compound 5 | Herpes Simplex Virus 1 | Antiviral Assay | IC₅₀ = 0.0022 µM | Infectious Disease | [12] |
| Compound 4 | Coxsackievirus B3 | Antiviral Assay | IC₅₀ = 0.0092 µM | Infectious Disease | [12] |
Data is for illustrative purposes and is sourced from the cited references.
Conclusion and Future Perspectives
Trifluoromethyl-substituted piperidine derivatives represent a highly valuable class of compounds in drug discovery. The strategic incorporation of the trifluoromethyl group offers a powerful tool to modulate the physicochemical and pharmacological properties of the piperidine scaffold, leading to compounds with enhanced potency, selectivity, and metabolic stability. The diverse biological activities exhibited by these derivatives, spanning oncology, CNS disorders, and infectious diseases, underscore their therapeutic potential.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods to access novel and complex derivatives. A deeper understanding of the interactions between the trifluoromethyl group and biological targets, aided by computational modeling and structural biology, will further guide the rational design of next-generation therapeutics. The continued exploration of this chemical space holds great promise for the discovery of new and effective treatments for a wide range of human diseases.
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The Strategic Incorporation of Fluorine in Heterocyclic Scaffolds: A Technical Guide for Modern Medicinal Chemistry
Abstract
The introduction of fluorine into heterocyclic frameworks has become a cornerstone of modern drug discovery, with approximately 25% of all pharmaceuticals on the market containing these unique structural motifs.[1] This guide provides an in-depth technical exploration of the multifaceted roles of fluorinated heterocycles in medicinal chemistry. We will delve into the fundamental physicochemical properties of fluorine that drive its utility, examine its profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates, and present key synthetic strategies for the targeted installation of this remarkable element. Through detailed case studies and experimental insights, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical understanding necessary to effectively leverage fluorine in the design of next-generation therapeutics.
The Unique Physicochemical Profile of Fluorine: A Game-Changer in Drug Design
Fluorine's exceptional properties, stemming from its small size and high electronegativity, offer a powerful toolkit for medicinal chemists to meticulously refine the biological activity of small molecules.[2] The strategic placement of fluorine atoms can modulate acidity and lipophilicity, influence conformational preferences, and bolster membrane permeability.[2] These subtle yet significant alterations often lead to enhanced pharmacokinetics, improved target selectivity, and increased resistance to metabolic degradation.[2]
Electronic Effects and pKa Modulation
As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups.[3] This modulation of a molecule's ionization state is critical, as it directly influences solubility at physiological pH, protein binding, and interactions with biological targets.[3] For instance, the introduction of fluorine can reduce the basicity of nitrogen-containing heterocycles, which can improve bioavailability by facilitating better membrane permeation.[4]
Lipophilicity and Membrane Permeability
The substitution of a hydrogen atom with fluorine generally leads to a slight increase in lipophilicity (LogP).[3] This is a critical parameter in drug design, as a delicate balance between lipophilicity and polarity is required for optimal drug absorption, distribution, metabolism, and excretion (ADME).[4] While increased lipophilicity can enhance membrane permeability and oral bioavailability, excessive lipophilicity may lead to reduced aqueous solubility and other undesirable properties.[2][4] The strategic placement of fluorine allows for the fine-tuning of this crucial property.
Conformational Control and Binding Affinity
Beyond its electronic influence, fluorine can enforce specific molecular conformations through stereoelectronic interactions.[2] This conformational control can be exploited to orient substituents for improved binding to the target protein.[2] Furthermore, the highly polarized C-F bond can participate in favorable dipole-dipole or C-F···H-X hydrogen bonds with protein targets, thereby enhancing binding affinity and specificity.[3] In some instances, fluorine can act as a bioisostere for a hydroxyl group, mimicking its size and polarity without the ability to donate a hydrogen bond.[3][5]
The Impact of Fluorination on Pharmacokinetics (ADME)
The judicious incorporation of fluorine into heterocyclic drug candidates can profoundly and beneficially impact their ADME properties.
Metabolic Stability: Blocking the "Soft Spots"
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] The carbon-fluorine (C-F) bond is considerably stronger than the carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By strategically replacing a metabolically labile C-H bond with a C-F bond, medicinal chemists can effectively "block" metabolic soft spots, leading to a longer in vivo half-life and improved bioavailability.[3][4] Difluorination of a methylenedioxy moiety, for example, has been shown to confer metabolic stability and enable oral administration of certain drug candidates.[6]
Modulating Bioavailability and CNS Penetration
The combined effects of pKa modulation, lipophilicity tuning, and metabolic shielding directly influence a drug's absorption, distribution, and overall bioavailability.[2] For central nervous system (CNS) active agents, achieving the right balance between these properties is particularly critical for crossing the blood-brain barrier.[2] The incorporation of a para-trifluoromethyl group into fluoxetine, for instance, increased its lipophilicity and CNS penetration, enabling effective binding to the serotonin transporter.[2]
Synthetic Strategies for Accessing Fluorinated Heterocycles
The growing importance of fluorinated heterocycles has spurred the development of a diverse array of synthetic methodologies for their preparation. While the introduction of fluorine can be challenging, a number of reliable strategies are now available to medicinal chemists.[7]
Building Block Approach vs. Late-Stage Fluorination
A common strategy involves the use of pre-fluorinated building blocks in the early stages of a synthetic sequence.[8] This approach is often practical for industrial-scale synthesis.[8] However, late-stage fluorination, where the fluorine atom is introduced at or near the end of a synthesis, offers greater flexibility for rapidly exploring structure-activity relationships (SAR).[2]
Key Synthetic Methodologies
A variety of reagents and methods have been developed for the introduction of fluorine and fluorinated groups into heterocyclic systems. These include:
-
Nucleophilic Fluorination: This involves the use of fluoride ion sources, such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group.[8]
-
Electrophilic Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used to deliver an electrophilic fluorine atom to electron-rich heterocycles.[9]
-
Trifluoromethylation: The introduction of the trifluoromethyl (CF3) group is often achieved using reagents such as Togni reagents or by employing radical trifluoromethylation methods.[8]
-
Cycloaddition Reactions: These reactions provide a powerful tool for the stereocontrolled synthesis of a wide range of fluorinated heterocycles.[10][11]
Experimental Protocol: Electrophilic Fluorination of an Activated Pyridine Derivative
This protocol describes a general procedure for the electrophilic fluorination of an electron-rich pyridine derivative using Selectfluor®.
Materials:
-
Substituted pyridine (1.0 mmol)
-
Selectfluor® (1.2 mmol)
-
Acetonitrile (5 mL)
-
Stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a dry round-bottom flask containing a stir bar, add the substituted pyridine (1.0 mmol).
-
Add acetonitrile (5 mL) to dissolve the starting material.
-
Under a nitrogen or argon atmosphere, add Selectfluor® (1.2 mmol) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated pyridine derivative.
Case Studies: Fluorinated Heterocycles in Action
The successful application of fluorinated heterocycles spans a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][8]
Fluoroquinolone Antibiotics
The fluoroquinolone class of antibiotics, which includes drugs like ciprofloxacin and levofloxacin, is a prime example of the successful application of strategic fluorination.[1] The fluorine atom at the C-6 position of the quinolone core is crucial for their potent inhibition of bacterial DNA gyrase and topoisomerase IV.[1][4]
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID), features a trifluoromethyl-substituted pyrazole ring. This fluorinated heterocycle plays a key role in its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is associated with inflammation and pain.[1]
Favipiravir: A Broad-Spectrum Antiviral
The fluorinated pyridine derivative, favipiravir, has demonstrated broad-spectrum activity against various RNA viruses.[1] Its mechanism of action involves the inhibition of RNA-dependent RNA polymerase.[1]
Data Presentation and Visualization
Table 1: Impact of Fluorination on Physicochemical Properties
| Parent Compound | Fluorinated Analog | ΔpKa | ΔLogP | Reference |
| Pyridine | 2-Fluoropyridine | -6.7 | +0.45 | [12] |
| Aniline | 4-Fluoroaniline | -0.6 | +0.33 | [13] |
| Imidazole | 4-Fluoroimidazole | -2.1 | +0.21 | [2] |
Diagram 1: Key Impacts of Fluorination in Drug Design
Caption: The multifaceted impact of strategic fluorination on drug properties.
Diagram 2: Workflow for the Synthesis of a Fluorinated Heterocycle
Caption: A generalized synthetic workflow for introducing fluorine into a heterocyclic core.
Future Perspectives and Conclusion
The strategic incorporation of fluorine into heterocyclic scaffolds will undoubtedly continue to be a fruitful area of research in medicinal chemistry.[4] The development of novel and more efficient fluorination methodologies, particularly for late-stage applications, will further empower drug discovery efforts.[2][14] As our understanding of the intricate interplay between fluorine and biological systems deepens, so too will our ability to design safer and more effective medicines. This guide has provided a comprehensive overview of the fundamental principles and practical considerations for leveraging fluorinated heterocycles in modern drug development. By embracing the unique properties of fluorine, the scientific community is well-positioned to address unmet medical needs and advance the frontiers of therapeutic innovation.
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The Trifluoromethyl Group: A Keystone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Moiety
In the landscape of modern medicinal chemistry, the strategic incorporation of the trifluoromethyl (CF3) group has become a cornerstone in the design of novel therapeutics.[1] Its presence in a bioactive compound can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often transforming a promising lead into a viable drug candidate.[2][3] Approximately 20% of all pharmaceuticals contain fluorine, with a significant portion of these incorporating the trifluoromethyl group.[4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the multifaceted roles of the CF3 group, delving into its impact on metabolic stability, physicochemical properties, and target engagement. We will explore the causal mechanisms behind these effects and provide insights into the synthetic strategies for its incorporation.
The Physicochemical Impact of Trifluoromethylation: More Than Just a Bulky Methyl Group
The trifluoromethyl group is often considered a bioisostere of a methyl group or a chlorine atom, but its electronic and steric properties are unique and confer distinct advantages.[5] Understanding these properties is crucial for its rational application in drug design.
Lipophilicity: A Double-Edged Sword
The CF3 group is highly lipophilic, a property that can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[6] This increased lipid solubility can improve absorption and distribution.[7] The Hansch-Fujita π constant for a CF3 group is +0.88, indicating its significant contribution to lipophilicity.[4] However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.[8] The positioning of the CF3 group within a molecule is therefore critical. For instance, trifluorination at an α-position to a hydroxyl group strongly enhances lipophilicity, whereas this effect diminishes at more distant positions.[9]
Electronic Effects: A Powerful Inductive Pull
The three fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent.[10] This strong inductive effect can significantly alter the electronic properties of a molecule, influencing the pKa of nearby acidic or basic centers.[5] For example, the presence of a CF3 group can lower the pKa of a nearby amine, reducing its basicity and altering its ionization state at physiological pH. This modulation can be critical for optimizing drug-receptor interactions and cellular permeability.
Steric Profile: A Unique Conformer
While sterically larger than a methyl group, the CF3 group has a van der Waals volume comparable to an isopropyl group.[4] This steric bulk can be strategically employed to influence the conformation of a molecule, locking it into a bioactive conformation or preventing unwanted interactions with metabolic enzymes.[11]
Enhancing Pharmacokinetics: The Trifluoromethyl Advantage
The introduction of a trifluoromethyl group is a well-established strategy to improve the pharmacokinetic profile of a drug candidate, particularly its metabolic stability and bioavailability.
Blocking Metabolic Hotspots for Increased Stability
One of the most significant contributions of the CF3 group is its ability to enhance metabolic stability.[12] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[13][14] By replacing a metabolically labile methyl or methoxy group with a CF3 group, a common site of oxidative metabolism can be effectively blocked.[14] This "metabolic switching" strategy can significantly increase a drug's half-life, leading to improved bioavailability and a more predictable pharmacokinetic profile.[12]
| Property | Molecule without CF3 | Molecule with CF3 | Rationale for Change |
| Metabolic Half-life (t½) | Shorter | Longer | The high strength of the C-F bond resists enzymatic cleavage, slowing down metabolism.[14] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic pathway reduces the overall rate of drug clearance by the liver.[12] |
| Number of Metabolites | Generally higher | Significantly reduced | Inhibition of a major metabolic route limits the formation of various downstream metabolites.[12] |
Improving Bioavailability
By increasing metabolic stability and often enhancing membrane permeability, the trifluoromethyl group can lead to improved oral bioavailability.[1] A longer half-life allows for less frequent dosing, which can improve patient compliance.
Modulating Pharmacodynamics: Fine-Tuning Target Interactions
The unique electronic and steric properties of the trifluoromethyl group can be leveraged to enhance a drug's interaction with its biological target, leading to improved potency and selectivity.[6]
Enhancing Binding Affinity
The strong electron-withdrawing nature of the CF3 group can lead to favorable multipolar interactions with the protein backbone, particularly with the carbonyl groups of amino acid residues.[15] These fluorine-backbone interactions can significantly contribute to the binding affinity of a ligand. Furthermore, the lipophilicity of the CF3 group can promote hydrophobic interactions within the binding pocket of a target protein.[16]
Altering Functional Activity
Interestingly, the replacement of other functional groups with a trifluoromethyl group can sometimes alter the functional activity of a ligand. For example, in one study, replacing a trifluoromethyl group with a benzyl group in a glucocorticoid receptor ligand maintained binding potency but switched the ligand's functional behavior from an agonist to an antagonist.[17] This highlights the profound impact this group can have on the overall pharmacology of a molecule.
Synthetic Strategies for Trifluoromethylation
The introduction of a trifluoromethyl group into a molecule is a critical step in the synthesis of many pharmaceuticals. Various methods have been developed to achieve this transformation.
Traditional Methods
Historically, the synthesis of trifluoromethylated arenes involved the reaction of trichloromethyl precursors with reagents like antimony trifluoride or hydrogen fluoride.[18] Carboxylic acids can also be converted to trifluoromethyl groups using sulfur tetrafluoride.[5]
Modern Reagents and Catalysis
More recently, a variety of specialized reagents and catalytic systems have been developed for more efficient and selective trifluoromethylation. These include:
-
Trifluoromethyltrimethylsilane (Ruppert's Reagent): Used for the nucleophilic trifluoromethylation of carbonyl compounds.[13]
-
Trifluoromethyl Copper Reagents: Effective for the trifluoromethylation of aromatic compounds.[13]
-
Photoredox Catalysis: Enables the use of reagents like trifluoromethanesulfonyl chloride for the trifluoromethylation of aromatic and heteroaromatic systems under mild conditions.[18]
The choice of method depends on the specific substrate and the desired position of the trifluoromethyl group.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To assess the impact of trifluoromethylation on metabolic stability, an in vitro liver microsomal stability assay is a standard and essential experiment in early drug discovery.[14]
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, which are rich in drug-metabolizing enzymes like CYPs.[14]
Materials:
-
Test compound (with and without CF3 group)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO). Prepare the incubation mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the incubation mixture to 37°C. Initiate the reaction by adding the test compound to the incubation mixture.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile and the internal standard. This stops the enzymatic activity and precipitates the proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of the parent drug remaining at each time point.[12]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug against time. The slope of the linear regression of this plot provides the elimination rate constant (k). The in vitro half-life (t½) can then be calculated using the formula: t½ = 0.693 / k.
Caption: Workflow for an in vitro liver microsomal stability assay.
Case Study: Fluoxetine (Prozac)
A classic example illustrating the impact of the trifluoromethyl group is the antidepressant fluoxetine.[19] The presence of a CF3 group on the phenoxy ring is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI).[19] This group enhances the compound's lipophilicity, facilitating its penetration of the blood-brain barrier.[13] Furthermore, the electron-withdrawing nature of the CF3 group influences the molecule's interaction with the serotonin transporter.
Conclusion: A Powerful Tool for Drug Optimization
The trifluoromethyl group is a versatile and powerful tool in the medicinal chemist's arsenal.[1] Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a highly valuable substituent for optimizing drug candidates.[2][13] A thorough understanding of its physicochemical properties and the causal mechanisms behind its effects is essential for its rational and effective application in drug discovery and development. The continued development of novel synthetic methods for trifluoromethylation will undoubtedly expand its utility and lead to the creation of more effective and safer medicines.
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- The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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- Sowaileh, M. F., et al. (2017). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 8(9), 983–988. [Link]
- Focken, T., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters, 15(21), 4761–4769. [Link]
- Trifluoromethyl (CF3) Group Insertion Methods in Stereoselective Synthesis. (n.d.).
- Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
- INTRODUCING FLUORINE AND TRIFLUOROMETHYL GROUP INTO ORGANIC COMPOUNDS UNDER HETEROGENEOUS TRANSITION METAL C
- Tseng, C.-C., et al. (2020). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Medicinal Chemistry Letters, 11(10), 1957–1963. [Link]
- Jagodzińska, M., et al. (2009). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. ChemMedChem, 4(1), 49–58. [Link]
- Schmidt, M. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research. [Link]
- Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. (n.d.).
- Cierpicki, T., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry, 58(16), 6542–6552. [Link]
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987–991. [Link]
- Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry, 61(23), 10775–10787. [Link]
- Evaluation of lipophilicity of selected bioactive molecules by HPLC. (n.d.). Sciforum. [Link]
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The Piperidin-4-one Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring system, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, continues to be a focal point of intensive research in medicinal chemistry.[1][2] Among its various functionalized forms, the piperidin-4-one core has emerged as a particularly privileged scaffold, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[3][4] Its inherent structural features, including a conformationally flexible six-membered ring and a reactive carbonyl group, provide an ideal platform for chemical modifications to optimize pharmacokinetic and pharmacodynamic properties. This guide offers a comprehensive exploration of piperidin-4-one derivatives, delving into their synthesis, multifaceted pharmacological activities, and the underlying principles that guide their application in contemporary drug discovery.
The Strategic Importance of the Piperidin-4-one Core
The significance of the piperidin-4-one scaffold in medicinal chemistry stems from its unique combination of structural and chemical attributes. The piperidine ring can adopt various conformations, such as chair and boat forms, which allows for the precise spatial orientation of substituents to interact with biological targets.[2] The ketone functionality at the 4-position is a key reactive handle, enabling a wide range of chemical transformations for library development and lead optimization.[5] Furthermore, the nitrogen atom within the ring can be readily substituted, providing another avenue for modulating the physicochemical properties and biological activity of the resulting derivatives.[6] These features collectively make piperidin-4-one a highly adaptable and valuable starting point for the design of novel therapeutics.
Synthetic Strategies: Building the Piperidin-4-one Framework
The construction of the piperidin-4-one core is most classically achieved through the Mannich reaction , a one-pot multicomponent condensation that offers a straightforward and efficient route to substituted piperidin-4-ones.[2][7] This reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and a ketone possessing at least one active α-hydrogen.
Foundational Synthetic Protocol: The Mannich Condensation
The elegance of the Mannich reaction lies in its convergence, bringing together three simple starting materials to assemble the relatively complex piperidin-4-one ring system in a single step. The general mechanism involves the initial formation of an iminium ion from the aldehyde and the amine, which then acts as an electrophile and is attacked by the enol or enolate of the ketone. A subsequent intramolecular cyclization and dehydration yield the final piperidin-4-one product.
Experimental Protocol: Synthesis of 2,6-Diaryl-3-methylpiperidin-4-one via Mannich Reaction [7]
Objective: To synthesize a representative 2,6-diaryl-3-methylpiperidin-4-one derivative as a foundational scaffold for further chemical elaboration.
Materials:
-
Ethyl methyl ketone
-
Benzaldehyde
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Acetone
-
Strong liquid ammonia
-
Ethanol/ether mixture (1:5)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl methyl ketone, benzaldehyde, the substituted aromatic aldehyde, and ammonium acetate in ethanol.
-
Condensation: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Precipitation and Isolation: Upon completion of the reaction, add concentrated HCl to the mixture. The hydrochloride salt of the piperidin-4-one will precipitate out of solution.
-
Purification of the Hydrochloride Salt: Collect the precipitate by filtration and wash it with a mixture of ethanol and ether (1:5) to remove unreacted starting materials and byproducts.
-
Formation of the Free Base: Suspend the hydrochloride salt in acetone and treat it with strong liquid ammonia to neutralize the acid and generate the free base of the piperidin-4-one.
-
Final Purification: Remove the aqueous layer and concentrate the acetone solution. The crude product can be recrystallized from ethanol to yield the purified 2,6-diaryl-3-methylpiperidin-4-one.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR, as well as by melting point determination.[8]
Caption: Workflow for the synthesis of piperidin-4-one derivatives via the Mannich reaction.
A Spectrum of Biological Activities: The Therapeutic Potential of Piperidin-4-one Derivatives
The chemical versatility of the piperidin-4-one scaffold has been extensively explored, leading to the discovery of derivatives with a wide range of pharmacological activities.[4][9] This highlights the potential of this core structure to serve as a template for the development of novel drugs targeting various diseases.
Antimicrobial Agents
The rise of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Piperidin-4-one derivatives have demonstrated significant potential in this area, exhibiting both antibacterial and antifungal properties.[7][10] The introduction of various substituents on the piperidine ring and the derivatization of the ketone functionality have been shown to modulate the antimicrobial spectrum and potency. For instance, the conversion of the piperidin-4-one to its thiosemicarbazone derivative has been reported to enhance antifungal activity.[7]
| Compound Type | Target Organisms | Key Findings | Reference |
| 2,6-Diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Showed good antibacterial activity compared to ampicillin. | [7] |
| Thiosemicarbazone derivatives of piperidin-4-ones | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Exhibited significant antifungal activity, in some cases exceeding that of the standard drug terbinafine. | [7] |
| O-arylsulfonyl derivatives | Multidrug-resistant bacterial pathogens | Showed significant activity against vancomycin-resistant Enterococcus faecium. | [10] |
Anticancer Agents
The piperidin-4-one scaffold has also proven to be a valuable framework for the design of novel anticancer agents.[8][11] Derivatives of piperidin-4-one have been shown to exhibit antiproliferative activity against a variety of cancer cell lines, acting through diverse mechanisms of action. These include the induction of apoptosis, inhibition of key signaling pathways, and targeting of specific enzymes involved in cancer progression. For example, certain 3,5-bis(benzylidene)piperidin-4-ones have shown potent antiproliferative properties against breast and pancreatic cancer cell lines.[11]
| Derivative Class | Cancer Cell Lines | Proposed Mechanism of Action | Reference |
| 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one | MDA-MB231 (breast), PC3 (pancreatic) | Inhibition of intracellular pro-angiogenic transcription factor (HIF). | [11] |
| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological cancer cell lines | Increased mRNA expression of apoptosis-promoting genes, p53 and Bax. | [8] |
| N-acyl-3,5-bis(ylidene)-4-piperidones | Plasmodium falciparum (drug-resistant strains) | Potent antimalarial activity, with higher efficacy than chloroquine and mefloquine in some cases. | [11] |
Neurodegenerative Diseases
The piperidine moiety is a common feature in many centrally acting drugs, and piperidin-4-one derivatives are being investigated for their potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[12][13] These compounds are being designed to interact with various targets in the central nervous system, including enzymes and receptors implicated in the pathophysiology of these diseases. For instance, some piperidine derivatives have been synthesized as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in certain neurodegenerative conditions.[12] The ability of these compounds to cross the blood-brain barrier is a critical factor in their therapeutic potential.[12]
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- 11. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]
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Methodological & Application
Application Note and Detailed Protocol for the Synthesis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one, a valuable building block in medicinal chemistry and drug discovery. The protocol details a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and widely applicable method for the formation of C-N bonds.[1][2][3] This application note includes a thorough examination of the reaction mechanism, detailed step-by-step procedures, safety precautions for all reagents, and a summary of expected outcomes. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction
The synthesis of heteroaromatic compounds is a cornerstone of modern pharmaceutical research. Arylpiperidines, in particular, are prevalent structural motifs in a vast array of biologically active molecules. The target molecule, this compound, incorporates a trifluoromethyl-substituted pyridine ring, a feature known to enhance metabolic stability and receptor binding affinity in drug candidates.[4][5] This guide outlines a reliable synthetic route to this compound via a Buchwald-Hartwig amination, a powerful cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][3][6] The reaction couples 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-one using a palladium catalyst and a strong base.[1][2]
Reaction Mechanism
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[2][3] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (2-chloro-3-(trifluoromethyl)pyridine) to form a palladium(II) complex.
-
Amine Coordination and Deprotonation: The amine (piperidin-4-one) coordinates to the palladium(II) complex, and a base (sodium tert-butoxide) removes a proton from the amine nitrogen.
-
Reductive Elimination: The resulting palladium-amide complex undergoes reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst.
The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of the catalytic cycle, enhancing the rates of both oxidative addition and reductive elimination.[3]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | >97% | Sigma-Aldrich |
| Piperidin-4-one hydrochloride | C₅H₉NO·HCl | 135.59 | >98% | Sigma-Aldrich |
| Sodium tert-butoxide | (CH₃)₃CONa | 96.10 | >97% | Sigma-Aldrich |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | >98% | Sigma-Aldrich |
| Racemic-BINAP | C₄₄H₃₂P₂ | 622.68 | >97% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, >99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexanes | N/A | N/A | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | N/A | Fisher Scientific |
| Brine | NaCl | 58.44 | N/A | Fisher Scientific |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | N/A | Fisher Scientific |
Apparatus
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature controller
-
Reflux condenser
-
Schlenk line or inert gas (Nitrogen or Argon) manifold
-
Syringes and needles
-
Glass funnels
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware
Experimental Protocol
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), piperidin-4-one hydrochloride (1.1 eq), sodium tert-butoxide (2.5 eq), palladium(II) acetate (0.02 eq), and racemic-BINAP (0.03 eq).
-
The flask is then sealed with a septum, and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling three times.
-
Anhydrous toluene is added via syringe. The amount of solvent should be sufficient to create a stirrable suspension (approximately 0.1 M concentration of the limiting reagent).
-
-
Reaction:
-
The reaction mixture is heated to 100 °C with vigorous stirring.
-
The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction is carefully quenched by the slow addition of water.
-
The mixture is then transferred to a separatory funnel and diluted with ethyl acetate.
-
The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by silica gel column chromatography.
-
A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be used to isolate the desired product.
-
Fractions containing the pure product (as determined by TLC) are combined and concentrated under reduced pressure to yield this compound as a solid.
-
Safety Precautions
-
2-Chloro-3-(trifluoromethyl)pyridine: This compound is an irritant to the eyes, skin, and respiratory tract.[7][8][9] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[7][10] Avoid inhalation of dust and contact with skin and eyes.[8][10]
-
Sodium tert-butoxide: This is a flammable and corrosive solid that reacts with moisture.[11][12][13] It can cause severe skin burns and eye damage.[12] Handle in an inert atmosphere (glovebox or under nitrogen/argon) and away from ignition sources.[11] Wear appropriate PPE, including chemical-resistant gloves and safety goggles.[12] In case of fire, use a dry chemical, CO₂, or foam extinguisher.[11]
-
Palladium(II) acetate and BINAP: These reagents are toxic and should be handled with care. Avoid inhalation of dust and contact with skin.
-
Solvents: Toluene, ethyl acetate, and hexanes are flammable. Work in a well-ventilated area and away from open flames.
Expected Results
The synthesis should yield this compound as a solid. The purity of the final product can be assessed by NMR spectroscopy and mass spectrometry. The expected molecular weight is 244.21 g/mol .[14]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product formation | Inactive catalyst | Ensure the use of fresh palladium(II) acetate and BINAP. |
| Insufficiently anhydrous conditions | Use properly dried glassware and anhydrous solvents. | |
| Incomplete reaction | Extend the reaction time and continue monitoring by TLC. | |
| Formation of side products | Reaction temperature too high | Reduce the reaction temperature and monitor for side product formation. |
| Impure starting materials | Purify starting materials if necessary. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and development. The use of the Buchwald-Hartwig amination offers a versatile and scalable approach to the synthesis of this and related arylpiperidine derivatives.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%.
- Gelest, Inc. (2014, December 30). SODIUM t-BUTOXIDE.
- Capot Chemical. (2016, January 13). MSDS of 2-Chloro-3-(trifluoromethyl)pyridine.
- Hebei Boze Chemical Co., Ltd. (n.d.). How Do You Handle Sodium Tert-Butoxide?
- ResearchGate. (2021, February 22). Sodium tert-butoxide: what are safety rules and precautions?
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
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Application Notes & Protocols: N-arylation of Piperidin-4-one with 2-Halopyridines
A Senior Application Scientist's Guide to Synthesizing N-(Pyridin-2-yl)piperidin-4-ones
The N-(pyridin-2-yl)piperidin-4-one scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis via the N-arylation of piperidin-4-one with 2-halopyridines is a critical transformation for drug discovery and development programs. This guide provides an in-depth analysis of the prevalent catalytic systems, detailed experimental protocols, and field-proven insights to empower researchers in achieving efficient and reproducible outcomes.
Scientific Foundation: Mechanistic Pathways to C–N Bond Formation
The formation of a C(aryl)-N(piperidine) bond is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The two dominant methodologies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Understanding the underlying mechanisms of these reactions is paramount for rational catalyst selection and reaction optimization.
The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust and versatile method for forming C-N bonds.[1] Its success with heteroaromatic halides like 2-halopyridines relies on a well-defined catalytic cycle involving a Palladium(0)/Palladium(II) redox couple. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the key steps of the reaction.[2][3]
The generally accepted mechanism proceeds through three primary stages:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond of the 2-halopyridine, forming a Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[2]
-
Amine Coordination & Deprotonation : Piperidin-4-one coordinates to the Pd(II) center. In the presence of a strong base (e.g., sodium tert-butoxide), the piperidine nitrogen is deprotonated to form a palladium amido complex.
-
Reductive Elimination : The desired N-aryl piperidone product is expelled from the palladium complex, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][4]
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The Versatile Scaffold: Applications of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one in Modern Drug Discovery
Introduction: A Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic combination of specific chemical motifs to create "privileged structures"—scaffolds that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The compound 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one represents a quintessential example of such a scaffold. It marries the robust, versatile piperidine ring, a frequent constituent in a vast array of pharmaceuticals and natural products, with the electronically distinct 3-(trifluoromethyl)pyridine moiety.[1][2]
The trifluoromethyl (CF₃) group is a powerful tool in the medicinal chemist's arsenal. Its strong electron-withdrawing nature can significantly alter the pKa of neighboring functional groups, influencing ionization at physiological pH and thereby modulating receptor interactions and membrane permeability. Furthermore, the lipophilicity of the CF₃ group can enhance binding to hydrophobic pockets within target proteins and improve metabolic stability by sterically shielding susceptible sites from oxidative metabolism.[2] When incorporated into a pyridine ring, these properties are combined with the hydrogen bonding capabilities and aromatic interactions of the heterocycle, creating a unique chemical entity with broad therapeutic potential.
This technical guide provides an in-depth exploration of the applications of this compound as a key building block in the synthesis of novel therapeutic agents. We will delve into its role in the development of kinase inhibitors for oncology, as well as its utility in crafting agents for other therapeutic areas. Detailed, field-proven protocols for the derivatization of this core structure are provided to empower researchers in their quest for next-generation medicines.
Therapeutic Applications and Target-Oriented Synthesis
The this compound scaffold has emerged as a valuable starting point for the synthesis of a diverse range of biologically active molecules. Its inherent chemical functionalities—a secondary amine within the piperidine ring and a reactive ketone—provide convenient handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
Oncology: Targeting Aberrant Kinase Signaling
A significant area of application for derivatives of this scaffold is in the development of kinase inhibitors for the treatment of cancer. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.
One notable example is the discovery of potent and selective inhibitors of the mammalian Target of Rapamycin (mTOR), a master regulator of cell growth and proliferation.[3] Starting from a related quinoline hit, medicinal chemists developed a series of tricyclic benzonaphthyridinone inhibitors, some of which incorporate the 1-(3-(trifluoromethyl)phenyl)piperidine moiety, demonstrating the utility of this structural class in targeting mTOR.[3]
Furthermore, derivatives of the closely related (R)-1-(3-(4-amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one have been identified as novel irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) mutant kinase.[4] These compounds have shown potent anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines driven by EGFR mutations.[4]
The general strategy involves utilizing the piperidin-4-one core to introduce diversity elements that can interact with specific pockets of the kinase active site. The trifluoromethylpyridine portion often serves as a key anchoring group, making crucial interactions with the protein.
Protocols for Synthetic Elaboration
The true utility of this compound lies in its amenability to a variety of chemical transformations. The ketone at the 4-position of the piperidine ring is a prime site for modification, allowing for the introduction of a wide range of substituents to probe SAR. Below are detailed protocols for two fundamental transformations: reductive amination and the Wittig olefination.
Protocol 1: Reductive Amination for the Synthesis of Piperidin-4-amine Derivatives
Reductive amination is a powerful and widely used method for the formation of C-N bonds. In the context of our core scaffold, this reaction allows for the introduction of a diverse array of primary and secondary amines at the 4-position of the piperidine ring, leading to a library of compounds for biological screening.
Rationale: This protocol employs sodium triacetoxyborohydride as the reducing agent. It is a mild and selective reagent that is particularly effective for the reductive amination of ketones. The reaction proceeds through the in situ formation of an iminium ion intermediate, which is then reduced by the hydride reagent. The use of molecular sieves can be beneficial to drive the initial imine formation by sequestering the water byproduct.[5]
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the desired primary amine (1.1 eq).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1 M with respect to the ketone.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired piperidin-4-amine derivative.
Caption: Reductive amination workflow.
Protocol 2: Wittig Olefination for the Synthesis of 4-Alkylidene-piperidine Derivatives
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[6] Applying this reaction to our scaffold allows for the introduction of a variety of exocyclic double bonds at the 4-position, providing access to a different chemical space for SAR exploration.
Rationale: This protocol involves the generation of a phosphorus ylide (Wittig reagent) from a phosphonium salt using a strong base, such as n-butyllithium. The ylide then reacts with the ketone to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired alkene and triphenylphosphine oxide.[6][7][8] The choice of a stabilized or non-stabilized ylide can influence the stereoselectivity of the resulting double bond.
Experimental Protocol:
-
Ylide Formation:
-
To a dry round-bottom flask under an inert atmosphere, add the appropriate triphenylphosphonium salt (1.2 eq).
-
Suspend the salt in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the characteristic color of the ylide should appear.
-
-
Wittig Reaction:
-
In a separate dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the ketone solution to 0 °C.
-
Slowly transfer the freshly prepared ylide solution to the ketone solution via cannula.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-alkylidene-piperidine derivative.
-
Caption: Wittig olefination workflow.
Data Presentation: Structure-Activity Relationship (SAR) Insights
The following table summarizes hypothetical biological data for a series of derivatives synthesized from this compound, illustrating how modifications at the 4-position can impact activity against a generic kinase target.
| Compound ID | R Group at 4-position | Kinase Inhibition IC₅₀ (nM) |
| 1 | =O (starting material) | >10,000 |
| 2a | -NH-CH₂-Ph | 520 |
| 2b | -NH-CH₂-(4-F-Ph) | 250 |
| 2c | -NH-CH₂-(3,4-diCl-Ph) | 85 |
| 3a | =CH₂ | 1,200 |
| 3b | =CH-Ph | 750 |
This data is illustrative and intended to demonstrate the principles of SAR.
The data suggests that the introduction of an amino group at the 4-position via reductive amination leads to a significant increase in potency compared to the starting ketone. Furthermore, substitution on the appended phenyl ring can further enhance activity, with electron-withdrawing groups appearing to be favorable. The Wittig olefination products, while showing some activity, are less potent than the amine derivatives in this hypothetical example, highlighting the importance of the hydrogen bond donating and accepting capabilities of the amine for target engagement.
Conclusion and Future Directions
This compound is a highly valuable and versatile building block in modern drug discovery. Its unique combination of a modifiable piperidine core and an electronically tuned trifluoromethylpyridine moiety provides a robust platform for the synthesis of novel therapeutic agents. The protocols detailed herein for reductive amination and Wittig olefination represent just two of the many possible synthetic routes to explore the chemical space around this privileged scaffold. As our understanding of disease biology continues to grow, scaffolds like this will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
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The Strategic Utility of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one: A Versatile Scaffold for Modern Drug Discovery
Introduction: The Power of Privileged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one scaffold represents a confluence of two such "privileged" substructures. The trifluoromethyl group (-CF₃) on the pyridine ring is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and altered electronic properties that can significantly improve a compound's binding affinity to its biological target.[1] Concurrently, the piperidin-4-one core provides a versatile, three-dimensional framework that is a cornerstone in the synthesis of numerous pharmaceuticals.[2][3] Its ketone functionality serves as a synthetic linchpin for a variety of chemical transformations, enabling the exploration of diverse chemical space. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate for researchers engaged in the development of novel therapeutics.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the intermediate's properties is crucial for its effective use.
| Property | Value | Source |
| CAS Number | 801306-55-8 | [4] |
| Molecular Formula | C₁₁H₁₁F₃N₂O | [4] |
| Molecular Weight | 244.21 g/mol | [4] |
| Appearance | Off-white to pale yellow solid (predicted) | Supplier Data |
| Storage | Sealed in dry, Room Temperature | [4] |
-
¹H NMR: Signals corresponding to the pyridine ring protons would appear in the aromatic region (δ 7.0-8.5 ppm). The piperidinone protons would be observed in the aliphatic region (δ 2.5-4.0 ppm), likely as complex multiplets due to their diastereotopic nature.
-
¹³C NMR: The carbonyl carbon (C=O) would be the most downfield signal (δ > 200 ppm). Aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. Aliphatic carbons of the piperidinone ring would be found in the δ 30-60 ppm region.
Synthesis of the Core Intermediate: this compound
The most direct and industrially scalable synthesis of the title compound is achieved through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the electron-withdrawing effect of both the pyridine nitrogen and the trifluoromethyl group, which activates the 2-position of the pyridine ring towards nucleophilic attack.
Reaction Principle: Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds via the addition of the nucleophilic secondary amine of piperidin-4-one to the electron-deficient carbon at the 2-position of the pyridine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[7][8] Aromaticity is subsequently restored by the elimination of the chloride leaving group. The presence of a base is critical to neutralize the HCl generated in situ, driving the reaction to completion.
Detailed Synthesis Protocol
Reaction: 2-chloro-3-(trifluoromethyl)pyridine + Piperidin-4-one hydrochloride → this compound
Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
Piperidin-4-one hydrochloride
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one hydrochloride (1.1 equivalents) and the chosen base (e.g., K₂CO₃, 2.5 equivalents).
-
Add the solvent (DMF or MeCN) to create a stirrable suspension (approx. 0.5 M concentration relative to the limiting reagent).
-
Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) to the suspension.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Rationale: Elevated temperature is necessary to overcome the activation energy for the SₙAr reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the inorganic salts. If using a soluble base like DIPEA, proceed directly to the next step.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and then with brine to remove any remaining DMF and inorganic impurities.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Application as a Chemical Intermediate: Key Downstream Transformations
The ketone moiety of this compound is a versatile handle for introducing molecular diversity, crucial for structure-activity relationship (SAR) studies in drug development.
Reductive Amination: Accessing Diverse Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for converting ketones into amines. This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its selectivity for iminium ions over ketones and its tolerance of a wide range of functional groups.[1][9][10]
Caption: Reductive Amination Workflow.
Reaction: this compound + Benzylamine → N-benzyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-amine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DCE.
-
Add benzylamine (1.1 equivalents). If the amine is used as a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) should be added.
-
Rationale: The reaction is often catalyzed by mild acid. A small amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation, though it is not always necessary.[9]
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise. Caution: The addition may cause gas evolution.
-
Stir the reaction at room temperature for 3-16 hours, monitoring by TLC or LC-MS until the starting ketone is consumed.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via flash chromatography to obtain the desired secondary amine.
Wittig Reaction: Olefination for C=C Bond Formation
The Wittig reaction provides a reliable method for converting the ketone into an alkene, replacing the C=O bond with a C=C bond.[11][12][13] This is particularly useful for synthesizing exomethylene compounds or for introducing vinyl groups that can serve as handles for further functionalization (e.g., Heck coupling, metathesis). The reaction involves a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.
Caption: Wittig Reaction Workflow.
Reaction: this compound + Methyltriphenylphosphonium bromide → 4-methylene-1-(3-(trifluoromethyl)pyridin-2-yl)piperidine
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes or Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
Procedure:
-
Caution: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.2 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise. The solution will typically turn a deep orange or yellow color, indicating the formation of the ylide. Stir for 30-60 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction by carefully adding saturated NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purification is typically achieved by column chromatography.
α-Functionalization: Advanced C-C Bond Formation
Direct functionalization of the α-carbon adjacent to the ketone is a powerful strategy for building molecular complexity. While traditional methods often involve the formation of an enolate under strong basic conditions, modern catalytic approaches offer milder and more selective alternatives. For instance, transition-metal-catalyzed C-H activation provides a highly efficient route to α-arylated products.
This protocol is an advanced application and requires expertise in handling air-sensitive catalysts and reagents.
Reaction: this compound + Arylboronic ester → α-Aryl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Materials:
-
This compound
-
Arylboronic acid pinacol ester (e.g., Phenylboronic acid pinacol ester)
-
Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂)
-
Carboxylate ligand (e.g., KOAc)
-
Oxidant (e.g., Ag₂CO₃)
-
Solvent (e.g., t-AmylOH)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vial with the ruthenium catalyst, carboxylate ligand, and oxidant.
-
Add this compound (1.0 equivalent) and the arylboronic acid pinacol ester (1.5-2.0 equivalents).
-
Add the anhydrous solvent (t-AmylOH).
-
Seal the vial and heat to the specified temperature (e.g., 100-120 °C) for the required time (e.g., 12-24 hours). Rationale: The 3-(trifluoromethyl)pyridin-2-yl group acts as a directing group, facilitating the ortho-C-H activation of the piperidinone ring by the ruthenium catalyst, leading to selective mono-arylation.
-
After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate and purify by flash column chromatography to isolate the α-arylated product.
Conclusion and Future Outlook
This compound is a strategically designed chemical intermediate that offers a robust platform for the synthesis of novel, complex molecules. Its inherent structural features—a metabolically robust trifluoromethylpyridine moiety and a highly versatile piperidinone core—make it an invaluable tool for medicinal chemists. The protocols detailed herein for its synthesis and subsequent functionalization via reductive amination, Wittig olefination, and catalytic α-arylation provide reliable and adaptable pathways for SAR exploration. This intermediate has shown particular promise in the development of modulators for ion channels like TRPM8, which are implicated in pain and inflammatory conditions.[2][3][5] As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the use of such well-conceived building blocks will remain central to the advancement of drug discovery.
References
- Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Vertex AI Search.
- Tamayo, N. A., Bo, Y., Gore, V., Ma, V., Nishimura, N., Tang, P., ... & Norman, M. H. (2012). Fused piperidines as a novel class of potent and orally available transient receptor potential melastatin type 8 (TRPM8) antagonists. Journal of medicinal chemistry, 55(4), 1593–1611.
- Ackermann, L., et al. (2013). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Chemistry – A European Journal, 19(39), 13084-13088. (Note: Specific protocol details are based on the general procedures described in the field of C-H activation chemistry pioneered by researchers like Ackermann).
- Grokipedia. (n.d.). 4-Piperidone.
- ResearchGate. (n.d.). Piperidin-4-one: The Potential Pharmacophore.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Organic Reactions. (n.d.). The Wittig Reaction.
- Chemistry LibreTexts. (2023). The Wittig Reaction.
- University of Missouri–St. Louis. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
- Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer.
- Organic Chemistry Data. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- Umass. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Bakhite, E. A., Abdel-Rahman, A. E., & Mohamed, O. S. (2009). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Journal of the Chinese Chemical Society, 56(3), 597-606.
- Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118.
- Pandiarajan, K., & Manimekalai, A. (2000). Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry - Section B, 39B, 60-63.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Wittig Reagents (in situ).
- Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube.
- University of Calgary. (n.d.). Nucleophilic Substitution Reactions.
- Terrier, F., & Buncel, E. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5163–5173.
- Google Patents. (n.d.). Preparation method of trifluoromethyl piperidine compounds. CN102603611B.
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1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one derivatives for agrochemical research.
Application Notes & Protocols for Agrochemical Research
Topic: 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one Derivatives
Introduction: The Strategic Fusion of Privileged Scaffolds for Novel Agrochemicals
In the relentless pursuit of novel and effective crop protection agents, the strategic combination of "privileged scaffolds" is a cornerstone of modern agrochemical discovery.[1][2] The trifluoromethylpyridine (TFMP) moiety is one such scaffold, renowned for its ability to enhance the metabolic stability, lipophilicity, and target affinity of bioactive molecules.[3][4] The trifluoromethyl group, with its high electronegativity and steric bulk, often leads to improved biological performance compared to non-fluorinated analogues.[5][6] Concurrently, the piperidin-4-one framework is a versatile and conformationally constrained template found in numerous biologically active compounds, offering a robust anchor for chemical elaboration.[7][8]
This guide provides a comprehensive technical overview and detailed protocols for the synthesis and agrochemical evaluation of a novel class of compounds based on the this compound core. We will explore the rationale behind this molecular design, provide a robust synthetic protocol, and detail a cascade of biological screening assays designed to identify promising herbicidal, insecticidal, and fungicidal candidates. The methodologies described herein are designed for researchers, chemists, and drug development professionals aiming to explore this promising chemical space.
Section 1: Synthetic Strategy and Protocol
The core structure is assembled via a nucleophilic aromatic substitution (SNAr) reaction, a reliable method for coupling amines with electron-deficient heteroaromatics. The electron-withdrawing nature of both the pyridine nitrogen and the adjacent trifluoromethyl group makes the C2 position of 2-chloro-3-(trifluoromethyl)pyridine highly susceptible to nucleophilic attack by the secondary amine of piperidin-4-one.
Synthetic Workflow
Caption: Synthetic pathway for the core scaffold and its derivatives.
Protocol: Synthesis of this compound
This protocol details the synthesis of the core scaffold. Subsequent modifications at the C4-ketone can be achieved using standard organic chemistry techniques to generate a library of derivatives.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
Piperidin-4-one hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride (1.1 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF. Stir the resulting suspension at room temperature for 20 minutes.
-
Rationale: The base (K₂CO₃) is crucial for neutralizing the hydrochloride salt and deprotonating the piperidine nitrogen to form the active nucleophile. Using an excess ensures the reaction goes to completion. DMF is an excellent polar aprotic solvent for SNAr reactions.
-
-
Addition of Electrophile: Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Rationale: Heating provides the necessary activation energy for the SNAr reaction.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) followed by brine (1x). The aqueous washes remove DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: Agrochemical Screening Cascade
A tiered or cascaded screening approach is efficient for identifying lead compounds. It begins with broad primary screens at a single high concentration, followed by more detailed secondary screens to determine potency and selectivity for the most promising hits.
Caption: A tiered workflow for agrochemical candidate evaluation.
Section 3: Detailed Screening Protocols
The following are standardized laboratory protocols for preliminary evaluation. All assays must include a negative control (solvent only) and a positive control (a commercial standard) to ensure the validity of the results.[9][10]
Protocol: Insecticidal Activity against Plutella xylostella (Diamondback Moth)
Plutella xylostella is a major agricultural pest known for developing resistance, making it an excellent model for screening new insecticides.[11][12]
-
Preparation of Test Solutions: Dissolve test compounds in a minimal amount of acetone or DMSO, then dilute with water containing 0.1% Tween-80 to the final test concentration (e.g., 500 mg/L).
-
Rationale: The surfactant (Tween-80) ensures even spreading of the test solution on the leaf surface.
-
-
Leaf-Dip Bioassay: Cabbage leaf discs (approx. 5 cm diameter) are dipped into the test solution for 10-15 seconds and allowed to air dry.
-
Infestation: Place one treated leaf disc into a petri dish lined with moist filter paper. Introduce ten 3rd instar larvae of P. xylostella into each dish.
-
Incubation: Seal the petri dishes and incubate at 25±1 °C with a 16:8h (light:dark) photoperiod.
-
Data Collection: Record larval mortality after 48 and 72 hours. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Analysis: Calculate the percentage mortality for each treatment, correcting for control mortality using Abbott's formula if necessary. For dose-response studies, test a range of concentrations to calculate the LC₅₀ (lethal concentration for 50% of the population).[11]
Protocol: In Vitro Fungicidal Activity against Rhizoctonia solani
Rhizoctonia solani is a soil-borne pathogen that causes significant diseases in a wide range of crops.[13]
-
Preparation of Media: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize. Allow the medium to cool to about 50-55 °C.
-
Incorporation of Test Compound: Add the required volume of the test compound stock solution (in DMSO) to the molten PDA to achieve the desired final concentration (e.g., 50 mg/L). Pour the amended media into sterile petri dishes.
-
Rationale: Incorporating the compound directly into the growth medium ensures uniform exposure of the fungus.
-
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing R. solani culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 28±1 °C in the dark until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition relative to the solvent control. For active compounds, conduct a dose-response study to determine the EC₅₀ (effective concentration for 50% inhibition).[13][14]
Protocol: Herbicidal Activity (Pre- and Post-Emergence)
This protocol assesses activity against model monocot (e.g., Agrostis stolonifera, bentgrass) and dicot (e.g., Lactuca sativa, lettuce) plants.[15]
-
Plant Preparation:
-
Pre-emergence: Sow seeds in small pots filled with sandy loam soil. Apply the test solution immediately after sowing.
-
Post-emergence: Sow seeds and allow them to grow until the 2-3 leaf stage before applying the test solution.
-
-
Application of Test Solution: Dissolve compounds as described in 3.1. Apply the solution evenly to the soil surface (pre-emergence) or plant foliage (post-emergence) using a laboratory sprayer. The application rate is typically expressed in grams per hectare (g/ha).
-
Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water as needed, avoiding washing the chemical off the foliage.
-
Data Collection: After 14-21 days, visually assess the herbicidal effect on a scale of 0 to 100, where 0 is no effect and 100 is complete plant death. Also, record phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting).
-
Analysis: Compounds showing significant herbicidal activity (>80% injury) are selected for further dose-response evaluation to determine the GR₅₀ (dose required to reduce plant growth by 50%).
Section 4: Data Presentation and Interpretation
Quantitative data from dose-response studies should be summarized in tables for clear comparison between derivatives and commercial standards.
Table 1: Example Bioactivity Data for Derivative Series
| Compound ID | R-Group at C4 | Insecticidal LC₅₀ (mg/L) vs. P. xylostella | Fungicidal EC₅₀ (mg/L) vs. R. solani | Herbicidal GR₅₀ (g/ha) vs. A. stolonifera |
| Parent | =O | >500 | >100 | >1000 |
| DERIV-01 | -CH₂Ph | 150.5 | 85.2 | 750 |
| DERIV-02 | -N(Me)₂ | 88.3 | >100 | >1000 |
| Standard-I | (Avermectin) | 29.6[11] | N/A | N/A |
| Standard-F | (Boscalid) | N/A | 0.96[13] | N/A |
| Standard-H | (Flumioxazin) | N/A | N/A | 25.5 |
Note: Data are hypothetical and for illustrative purposes only.
Section 5: Mechanistic Considerations
"Hits" identified from the screening cascade should be investigated for their potential mode of action (MoA). Based on the structures of known agrochemicals, several plausible targets exist:
-
Herbicides: Inhibition of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO) are common MoAs for pyridine-containing herbicides.[5][15]
-
Fungicides: The piperidine moiety is present in fungicides that inhibit succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[13][14]
-
Insecticides: Trifluoromethylpyridine derivatives have been shown to act as chordotonal organ modulators.[5][6]
Preliminary MoA studies can involve commercially available enzyme inhibition assay kits or cellular assays designed to detect specific physiological responses indicative of a particular MoA.
References
- Fujimoto, H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
- Fujimoto, H. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Xu, F., et al. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Quantum Pioneer. Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. QuantumPioneer.
- Fujimoto, H. (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
- Xu, F. Z., et al. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety. RSC Publishing.
- Guo, S. X., et al. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Publishing.
- Various Authors. The commercial insecticide containing trifluoromethyl pyridine. ResearchGate.
- Yang, Y., et al. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. ACS Publications.
- Xu, F. Z., et al. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4. Semantic Scholar.
- Xu, F., et al. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Xu, F., et al. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. ACS Publications.
- Ambrus, Á. Global availability of information on agrochemicals. IUPAC.
- LaLone, C. A., et al. Transforming the evaluation of agrochemicals. PMC - NIH.
- Yang, Y., et al. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. PubMed.
- Anonymous. Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors. PubMed.
- Lebargy, C., et al. Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI.
- Yang, X., et al. Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. PubMed.
- Hernandez, A. F., et al. From Pipeline to Plant Protection Products: Using New Approach Methodologies (NAMs) in Agrochemical Safety Assessment. Journal of Agricultural and Food Chemistry.
- Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal.
- Anonymous. guidelines for evaluation of pesticide bio efficacy trial reports. Pesticides Board, Malta.
- Agriculture Canada. Guidelines for Efficacy Assessment of Chemical Pesticides. Government of Canada Publications.
- Sun, H., et al. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science.
- Krassnig, R., et al. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI.
- Anonymous. Synthesis of 4-trifluoromethyl pyridazines via annulation of pyridinium ylides with trifluoroacetyl diazoester. Organic & Biomolecular Chemistry (RSC Publishing).
- Kumar, R. S., et al. Piperidin-4-one: the potential pharmacophore. PubMed.
- Sridhar, G., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central.
- Zhang, H., et al. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI.
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- 2. chigroup.site [chigroup.site]
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- 4. nbinno.com [nbinno.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 7. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. csir.org.gh [csir.org.gh]
- 11. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00161H [pubs.rsc.org]
- 12. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Welcome to the technical support center for the synthesis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your reaction yields.
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination. This reaction involves the formation of a carbon-nitrogen bond between 2-halo-3-(trifluoromethyl)pyridine and piperidin-4-one. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring can present unique challenges, influencing reactivity and potentially leading to side reactions. This guide will address these specific issues to enhance your synthetic success.
Troubleshooting Guide
Low or No Product Yield
Q1: I am observing very low or no formation of my desired product. What are the potential causes and how can I troubleshoot this?
A1: Low to no product yield in a Buchwald-Hartwig amination can stem from several factors, ranging from inactive catalysts to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst System Inactivity: The palladium catalyst and its associated ligand are the heart of the reaction. Their inactivity is a primary suspect for reaction failure.
-
Palladium Pre-catalyst: Ensure you are using a reliable palladium source. Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common choices. If using a Pd(II) source, it must be reduced in situ to the active Pd(0) species.
-
Ligand Selection: The choice of phosphine ligand is critical. For electron-deficient heteroaryl halides like 2-chloro-3-(trifluoromethyl)pyridine, bulky, electron-rich ligands are often required to promote oxidative addition and reductive elimination. Consider ligands such as XPhos, RuPhos, or BrettPhos, which have shown success in challenging coupling reactions.[1]
-
Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While typically 1-2 mol% of palladium is sufficient, for challenging substrates, increasing the loading to 5 mol% may be beneficial.
-
-
Suboptimal Reaction Conditions:
-
Base Selection: The choice of base is crucial for the deprotonation of the piperidinone nitrogen. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are excellent choices.[1] Weaker bases like cesium carbonate (Cs₂CO₃) may not be effective in this system.
-
Solvent: Anhydrous, aprotic solvents are essential to prevent quenching of the base and catalyst deactivation. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions. Ensure your solvent is thoroughly dried before use.
-
Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. A typical starting point is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may improve the yield.
-
-
Starting Material Quality:
-
Purity: Impurities in your starting materials, 2-halo-3-(trifluoromethyl)pyridine or piperidin-4-one, can inhibit the catalyst. Ensure they are of high purity.
-
Halide Reactivity: The nature of the halide on the pyridine ring affects the rate of oxidative addition (I > Br > Cl). If you are using 2-chloro-3-(trifluoromethyl)pyridine and observing low reactivity, consider switching to the more reactive 2-bromo or 2-iodo analogue.
-
dot
Caption: Troubleshooting workflow for low product yield.
Significant Side Product Formation
Q2: My reaction is producing significant byproducts, leading to a low yield of the desired product and difficult purification. What are the common side reactions and how can I minimize them?
A2: Several side reactions can compete with the desired C-N bond formation in a Buchwald-Hartwig reaction. Identifying the major byproduct is key to addressing the issue.
-
Hydrodehalogenation: This is the replacement of the halide on the pyridine ring with a hydrogen atom, resulting in the formation of 3-(trifluoromethyl)pyridine. This can be caused by β-hydride elimination from the palladium-amido complex or by reaction with trace amounts of water or other proton sources.
-
Mitigation:
-
Use strictly anhydrous conditions.
-
Choose a bulky ligand that favors reductive elimination over β-hydride elimination.
-
Ensure the base is not a source of protons.
-
-
-
Homocoupling of the Aryl Halide: This results in the formation of a bipyridine species. This is more common with highly reactive aryl iodides and can be promoted by high temperatures.
-
Mitigation:
-
Use the minimum effective temperature.
-
Ensure a slight excess of the amine coupling partner.
-
-
-
Reaction at the Carbonyl Group: While less common under these conditions, the ketone functionality of piperidin-4-one could potentially interact with the catalyst or reagents.
-
Mitigation:
-
Protecting the ketone as a ketal before the coupling reaction and deprotecting it afterward can be a viable, albeit longer, route if this side reaction is confirmed.
-
-
dot
Caption: Common side reactions and mitigation strategies.
Frequently Asked Questions (FAQs)
Q3: What is the optimal catalyst system for the synthesis of this compound?
A3: There is no single "best" catalyst system, as the optimal choice can depend on the specific reaction conditions and scale. However, for the coupling of an electron-deficient heteroaryl halide with a secondary amine, a palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand is a highly effective starting point.
| Catalyst Component | Recommended Options | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Readily available and effective pre-catalysts. |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky ligands that promote efficient oxidative addition and reductive elimination, often leading to higher yields with challenging substrates.[1] |
| Base | NaOtBu, LiHMDS | Strong, non-nucleophilic bases that effectively deprotonate the piperidinone.[1] |
Q4: How does the trifluoromethyl group at the 3-position of the pyridine ring affect the reaction?
A4: The trifluoromethyl (CF₃) group is strongly electron-withdrawing. This has two main effects on the 2-halo-3-(trifluoromethyl)pyridine starting material:
-
Activation of the C-X Bond: The electron-withdrawing nature of the CF₃ group makes the carbon atom of the C-X bond more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This can be advantageous, potentially allowing the reaction to proceed under milder conditions compared to less electron-deficient pyridines.
-
Potential for Side Reactions: The increased electrophilicity of the pyridine ring can also make it more susceptible to nucleophilic attack, though this is less of a concern in a well-optimized Buchwald-Hartwig reaction.
Q5: What is a general experimental protocol for this synthesis?
A5: The following is a general starting protocol that should be optimized for your specific setup. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen).
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).
-
Reagent Addition: Add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv.) and piperidin-4-one (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL per mmol of the limiting reagent).
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Q6: What are the best practices for purifying the final product?
A6: this compound is a moderately polar compound. Flash column chromatography on silica gel is the most common and effective method for its purification.
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. Start with a low percentage of the polar solvent and gradually increase the polarity to elute the product.
-
TLC Analysis: Before running the column, determine the optimal solvent system using thin-layer chromatography (TLC). The desired product should have an Rf value of approximately 0.2-0.4 for good separation.
-
Post-Purification: After column chromatography, the fractions containing the pure product should be combined and the solvent removed under reduced pressure. The purity of the final product should be confirmed by analytical techniques such as NMR and LC-MS.
References
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Ji, Y., et al. (2023). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Navarro, O., et al. (2004). N-Aryl Amination of Aryl Halides and Sulfonates. The Journal of Organic Chemistry, 69(9), 3173–3180.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl₂]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112.
- Thomas, S., et al. (2020). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Chemistry – A European Journal, 26(70), 16818-16823.
- Vo, G. D., & Hartwig, J. F. (2009). Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines. Journal of the American Chemical Society, 131(31), 11049–11061.
- Xie, X., et al. (2011). A Highly Efficient and General Catalyst for the N-Arylation of Amines with Aryl Chlorides. Synlett, 2011(7), 955-958.
- Zhang, Z., et al. (2011). Palladium-Catalyzed N-Arylation of Amines with Aryl Chlorides.
- BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Trifluoromethyl)
- European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
Sources
Technical Support Center: Purification of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Welcome to the technical support center for the purification of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this key pharmaceutical intermediate. My aim is to combine established scientific principles with practical, field-tested insights to help you navigate the common challenges encountered during the purification of this fluorinated heterocyclic compound.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of this compound. Each issue is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low Purity After Column Chromatography
Q: I've performed silica gel column chromatography, but my final product, this compound, is still showing significant impurities by HPLC and/or NMR. What are the likely causes and how can I improve the purity?
A: Low purity after column chromatography is a frequent challenge, often stemming from several factors related to the compound's structure and the chromatographic conditions. The presence of the basic piperidine nitrogen and the electron-withdrawing trifluoromethyl group on the pyridine ring can lead to complex interactions with the stationary phase.[1]
Root Cause Analysis and Solutions:
-
Strong Analyte-Silica Interaction: The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation from closely eluting impurities.[1]
-
Solution 1: Mobile Phase Modification: Add a small amount of a basic modifier, like triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v). This "competing base" will interact with the active silanol sites, minimizing their interaction with your target compound and resulting in sharper peaks and better separation.[1]
-
Solution 2: Use of Alternative Stationary Phases: If mobile phase modification is insufficient, consider using a less acidic stationary phase. Alumina (basic or neutral) can be a good alternative. For reversed-phase chromatography, end-capped C18 columns are designed to minimize silanol interactions.[1]
-
-
Co-elution of Structurally Similar Impurities: Impurities from the synthesis, such as starting materials or by-products, may have polarities very similar to the desired product, making separation difficult.
-
Solution 1: Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a shallow gradient can improve the resolution between your product and closely related impurities.
-
Solution 2: High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is often the most effective technique.[2][3] A well-developed analytical HPLC method can be scaled up for purification.[3]
-
-
On-Column Degradation: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
TLC Analysis: Before running a column, optimize your solvent system using TLC. A good solvent system will give your product an Rf value of 0.2-0.4.
-
Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load the powder onto the top of the column. This "dry loading" technique often results in better separation than loading the sample as a concentrated solution.
-
Elution: Begin with a less polar solvent system and gradually increase the polarity. Collect small fractions and analyze them by TLC or HPLC.
Issue 2: Poor Yield After Recrystallization
Q: I'm attempting to purify this compound by recrystallization, but I'm experiencing either very low recovery or the product is "oiling out" instead of forming crystals. How can I improve my crystallization process?
A: Recrystallization is a powerful purification technique for crystalline solids, but its success is highly dependent on solvent selection and technique. "Oiling out" occurs when the solute is insoluble in the hot solvent above its melting point, or the solution becomes supersaturated at a temperature above the solute's melting point.
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, ethanol, acetonitrile). Place a small amount of your crude product in a test tube, add a small volume of solvent, and observe its solubility at room temperature and upon heating.
-
Solvent Pairs: If a single solvent is not effective, a binary solvent system can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
-
Controlling the Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or precipitation of an oil.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can help. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Seeding: If crystals are slow to form, adding a single, pure crystal of the product (a "seed crystal") can initiate crystallization.
-
-
Preventing "Oiling Out":
-
Use More Solvent: "Oiling out" can sometimes be caused by using too little solvent, leading to a highly supersaturated solution.
-
Lower the Crystallization Temperature: If the compound has a low melting point, you may need to perform the crystallization at a lower temperature using a solvent with a lower boiling point.
-
-
Dissolution: In a flask, add the crude this compound and a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[4]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted Starting Materials: Such as 2-chloro-3-(trifluoromethyl)pyridine or piperidin-4-one.
-
By-products: From side reactions, such as the formation of isomers or over-alkylation products.
-
Degradation Products: The trifluoromethyl group can influence the electronic properties of the pyridine ring, and the piperidinone moiety can be susceptible to certain reaction conditions.[5][6]
Q2: My purified compound appears as two peaks in the HPLC chromatogram, even though it's pure by NMR. What could be the cause?
A2: This is a known phenomenon for some piperidine derivatives.[7] The two peaks may not be impurities but rather conformers or different ionization states of your compound interacting differently with the stationary phase.[7]
-
Troubleshooting:
-
Adjust Mobile Phase pH: Small changes in the mobile phase pH can sometimes cause these peaks to coalesce.[1]
-
Vary the Temperature: Running the HPLC at a slightly elevated temperature might provide enough energy to overcome the rotational barrier between conformers, resulting in a single peak.
-
Q3: Is this compound stable under acidic or basic conditions?
A3: Pyridine derivatives can be sensitive to pH.[8]
-
Acidic Conditions: The pyridine and piperidine nitrogens can be protonated. While this can be useful for purification by extraction, strong acidic conditions might lead to degradation over time.
-
Basic Conditions: Strong basic conditions should also be used with caution, as they could promote side reactions involving the ketone functionality. It is always recommended to perform stability studies on a small scale if you plan to use purification methods involving significant pH changes.
Q4: What is the best general approach for purifying fluorinated heterocyclic compounds like this one?
A4: A multi-step approach is often the most effective.
-
Aqueous Work-up/Extraction: Use acid-base extractions to remove non-basic or non-acidic impurities.
-
Crystallization: If the crude product is a solid and a suitable solvent can be found, crystallization is an excellent and scalable purification method.[9][10]
-
Chromatography: If crystallization is not effective or for achieving very high purity, column chromatography (either silica/alumina or preparative HPLC) is the method of choice.[11]
Visualizations
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique for this compound.
Caption: A decision tree for selecting a purification strategy.
References
- The Pharma Master. (n.d.). Troubleshooting.
- Agilent. (2025, February 6). Achieve high-throughput LC/MS purification of pharmaceutical impurities.
- Phenomenex. (n.d.). Troubleshooting Guide.
- Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development.
- ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- PubMed Central. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update.
- Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- ResearchGate. (2025, August 7). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists.
- National Institutes of Health. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines.
- ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- National Institutes of Health. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- MDPI. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.
- PubChem. (n.d.). 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine.
- MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- ACS Publications. (2019, June 20). The Dark Side of Fluorine.
- Appchem. (n.d.). 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine.
- Wiley. (n.d.). Fluorinated Heterocyclic Compounds.
- Dana Bioscience. (n.d.). 1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-3-amine 1g.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
- ResearchGate. (2015, August 10). Purification of 2-chloro-5-(trifluoromethyl) pyridine by melt crystallization.
- National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of (R,S)-2,8-bis(trifluoromethyl)quinolin-4-ylmethanol methanol monosolvate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chemrevlett.com [chemrevlett.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Piperidines
Introduction
The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] Consequently, the incorporation of a CF₃ group into the piperidine scaffold—one of the most prevalent N-heterocycles in FDA-approved drugs—is a critical strategy in drug development.[4] However, the synthesis of these valuable compounds is fraught with challenges, from the handling of reactive trifluoromethylating agents to controlling stereochemistry and managing difficult purifications.[1][4]
This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. It is structured to address problems encountered during common synthetic routes, offering explanations grounded in mechanistic principles and solutions validated by peer-reviewed literature.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level issues that researchers frequently encounter.
Q1: My direct trifluoromethylation of an N-protected piperidine is failing or giving very low yields. What are the likely causes?
A: This is a common and multifaceted problem. Direct C-H trifluoromethylation of saturated heterocycles is inherently challenging.[5] Several factors are likely at play:
-
Reagent Choice: The choice of trifluoromethylating agent is critical. Electrophilic reagents like Togni's or Umemoto's reagents often require specific activation conditions and may not be suitable for all substrates.[6][7] Radical-based methods using sources like the Langlois reagent (NaSO₂CF₃) or via photoredox catalysis are often more effective for unactivated C-H bonds but can suffer from lack of regioselectivity.[8][9][10]
-
Electronic Effects: The piperidine ring is electron-rich, which can complicate reactions with electrophilic CF₃⁺ sources. Conversely, for radical reactions, the position of trifluoromethylation is governed by the stability of the resulting carbon-centered radical.
-
Protecting Group Interference: The nitrogen protecting group can sterically hinder the approach of the reagent or electronically deactivate the desired C-H bond. Consider switching from a bulky group (like Boc) to a smaller one (like a methyl or benzyl group) if steric hindrance is suspected.
-
Reaction Conditions: These reactions are highly sensitive to solvent, temperature, and the presence of additives. For instance, photocatalytic methods require precise control of light source and catalyst loading.[9][11]
Q2: I'm observing significant decomposition of my starting material and the Ruppert-Prakash reagent (TMSCF₃) during a nucleophilic trifluoromethylation. What is happening?
A: The Ruppert-Prakash reagent (TMSCF₃) is a powerful tool for nucleophilic trifluoromethylation but is highly sensitive to moisture and the reaction environment.[12][13][14]
-
Moisture Sensitivity: TMSCF₃ readily hydrolyzes in the presence of water to form fluoroform (CF₃H) gas and trimethylsilanol.[12] It is imperative to use anhydrous solvents, oven-dried glassware, and maintain a strictly inert atmosphere (argon or nitrogen).[3][12]
-
Premature Activation/Decomposition: The reagent requires activation by a catalytic amount of a fluoride source (e.g., TBAF, CsF) to generate the active trifluoromethide anion equivalent.[3][12] If the fluoride source is added too quickly, or if the reaction temperature is not sufficiently low (typically -78 °C), uncontrolled reaction and decomposition can occur.[3] Some substrates or impurities in your starting material might also be acidic enough to protonate the generated trifluoromethide anion, leading to reagent quenching.[15]
Q3: How can I improve the diastereoselectivity when installing the CF₃ group on a chiral piperidine?
A: Achieving high diastereoselectivity is a significant challenge and depends heavily on the synthetic strategy.
-
Substrate Control: The existing stereocenters on the piperidine ring should direct the incoming CF₃ group to the sterically less hindered face. If selectivity is poor, the directing influence of your chiral auxiliary or existing substituent may be insufficient.
-
Chiral Catalysis: For reactions involving the formation of the CF₃-bearing stereocenter, such as the addition of TMSCF₃ to a piperidinone, employing a chiral catalyst can be effective. Chiral phosphoric acids or metal complexes with chiral ligands have been used to control the facial selectivity of the nucleophilic attack.[16][17]
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by increasing the energy difference between the diastereomeric transition states.
-
Cyclization Strategy: When forming the piperidine ring from a chiral acyclic precursor already containing the CF₃ group, the cyclization step must be carefully chosen. Intramolecular Mannich reactions or reductive aminations can proceed with high diastereoselectivity, guided by the existing stereocenter.[2][18]
Q4: My CF₃-piperidine product is volatile and difficult to purify via standard silica gel column chromatography. What are my options?
A: The high fluorine content in trifluoromethylated compounds often leads to increased volatility and reduced polarity, making purification challenging.[4][19]
-
Protect and Purify: If the piperidine nitrogen is unprotected, it is often advantageous to protect it with a non-volatile group like Cbz or Boc in situ after the reaction is complete.[4][19] This increases the molecular weight and polarity, making the compound more amenable to standard chromatography.
-
Alternative Chromatography: Consider using reverse-phase chromatography if the compound is too nonpolar for silica. Alternatively, for very nonpolar compounds, chromatography on alumina may be effective.
-
Distillation/Sublimation: For small-scale, thermally stable, and highly volatile products, Kugelrohr distillation or sublimation under reduced pressure can be an effective purification method, although this is less common for complex drug-like molecules.[20]
-
Salt Formation: If the product has a basic nitrogen, forming a salt (e.g., hydrochloride or trifluoroacetate) can make it non-volatile and crystalline, allowing for purification by recrystallization.
Part 2: Troubleshooting Guides by Synthetic Strategy
This section provides detailed, step-by-step guidance for overcoming challenges in specific synthetic methodologies.
Guide 1: Nucleophilic Trifluoromethylation of Piperidinones/Imines
This is a common strategy for installing a CF₃ group at the C2 position. The primary reagent is TMSCF₃, which adds to the carbonyl or imine electrophile.[2][3]
Common Problem: Low conversion to the desired trifluoromethylated alcohol or amine, with significant recovery of starting material or formation of unidentified byproducts.
Caption: Troubleshooting workflow for nucleophilic trifluoromethylation.
-
Preparation: Add N-Boc-4-piperidinone (1.0 eq) and anhydrous cesium fluoride (CsF, 0.1 eq) to an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes.
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF, 0.1 M) via syringe.
-
Cooling: Cool the stirred mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 eq) dropwise over 10 minutes. The solution may turn yellow or orange.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Quench & Workup: Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting silyl-protected intermediate can often be deprotected by treatment with 1M HCl or TBAF before purification by column chromatography.
| Activator | Typical Loading (mol%) | Common Solvent | Temperature (°C) | Notes |
| TBAF | 5-10 | THF | -78 | Most common; must be anhydrous. Can be basic, causing side reactions. |
| CsF | 10-20 | THF, DMF | -78 to 0 | Less basic than TBAF. Good for base-sensitive substrates.[3] |
| KF/18-Crown-6 | 10-20 | THF | -78 to 0 | Anhydrous KF is crucial. Crown ether enhances solubility and reactivity. |
| TASF | 5-10 | THF, DMF | -78 | Tris(dimethylamino)sulfonium difluorotrimethylsilicate. Highly reactive, good for hindered substrates. |
Guide 2: Late-Stage C-H Trifluoromethylation
This approach is highly desirable as it installs the CF₃ group on a pre-formed piperidine ring, shortening synthetic sequences.[5][21] Photocatalysis is a leading strategy.[9][11]
Common Problem: Poor regioselectivity, leading to a mixture of isomers that are difficult to separate, and/or low overall yield.
The reaction typically proceeds via a CF₃ radical generated from a precursor (e.g., Togni's reagent, CF₃SO₂Cl, or CF₃I) by a photoredox catalyst.[9][11] This electrophilic CF₃ radical preferentially attacks the most electron-rich or sterically accessible C-H bond.
Caption: Decision tree for troubleshooting regioselectivity.
-
Photocatalyst: The redox potential of the catalyst is crucial. Common choices include [Ru(bpy)₃]Cl₂ and various iridium-based complexes. Organic dyes like 4CzIPN can also be effective.[22]
-
CF₃ Source: Togni's and Umemoto's reagents are common electrophilic radical precursors.[6][7][23] Sodium triflinate (Langlois' reagent) is an inexpensive alternative often used with an oxidant.[8][10]
-
Solvent: The solvent can influence the reaction outcome. Acetonitrile is common, but solvent systems like acetone/water have been shown to be effective and environmentally benign.[5][10]
-
Additives: Acids or bases can modulate the reactivity of the substrate and catalyst, sometimes improving selectivity and yield.
Guide 3: Cyclization of Trifluoromethylated Precursors
In this strategy, the CF₃ group is incorporated into an acyclic precursor, which is then cyclized to form the piperidine ring.[2][24][25]
Common Problem: The strong electron-withdrawing effect of the CF₃ group deactivates nearby functional groups, leading to failed or low-yielding cyclization reactions.
-
Reductive Amination: This is one of the most robust methods. A trifluoromethylated amino-aldehyde or amino-ketone is cyclized intramolecularly. The electron-withdrawing CF₃ group can make the amine less nucleophilic, but this can often be overcome by using slightly more forcing conditions or specific reducing agents.
-
Troubleshooting Tip: If standard conditions (e.g., NaBH(OAc)₃) fail, try switching to NaBH₃CN under mildly acidic conditions (pH 4-6) or consider catalytic hydrogenation (e.g., H₂, Pd/C), which is less sensitive to the nucleophilicity of the amine.
-
-
Intramolecular Nucleophilic Substitution: An acyclic precursor with a terminal amine and a leaving group (e.g., tosylate, mesylate, or halide) can be cyclized. The CF₃ group can significantly slow down this Sₙ2 reaction.
-
Troubleshooting Tip: Increase the reaction temperature, switch to a more polar aprotic solvent (like DMF or DMSO) to accelerate the Sₙ2 reaction, and ensure a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the amine without competing in the substitution.
-
-
Aza-Diels-Alder Reaction: A [4+2] cycloaddition between a CF₃-containing imine (as the dienophile) and a suitable diene can construct the piperidine ring with good stereocontrol.[2][26]
-
Troubleshooting Tip: Lewis acid catalysis (e.g., with ZnCl₂, InCl₃) is often required to activate the trifluoromethylated imine, which is an electron-poor dienophile. The choice of Lewis acid can be critical for both yield and stereoselectivity.[2]
-
| Cyclization Method | Key Precursor | Common Challenges | Troubleshooting Solutions |
| Reductive Amination | Amino-ketone/-aldehyde | Slow imine formation due to deactivated amine. | Use acidic catalysis (e.g., p-TsOH); screen reducing agents (NaBH₃CN, H₂/Pd).[2] |
| Nucleophilic Substitution | Amino-halide/-tosylate | Slow Sₙ2 cyclization (deactivated amine). | High temperature; polar aprotic solvent (DMF, DMSO); use a better leaving group (iodide > bromide > tosylate). |
| Aza-Diels-Alder | Imine + Diene | Electron-poor imine is unreactive. | Use Lewis acid catalysis; screen dienes for reactivity.[2][26] |
| Ring-Closing Metathesis | Diene-amine | Catalyst poisoning by amine; E/Z selectivity. | Use amine-tolerant Grubbs or Hoveyda-Grubbs catalysts; N-protection is usually required. |
References
- Barluenga, J., et al. (2014). One-pot cascade trifluoromethylation/cyclization of imides: synthesis of α-trifluoromethylated amine derivatives. The Journal of Organic Chemistry, 79(9), 4154-4160. [Link]
- Li, W., et al. (2021). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Organic & Biomolecular Chemistry, 19(3), 564-568. [Link]
- Pace, V. (n.d.). Electrophilic Fluorination. Bryn Mawr College.
- Wang, P., et al. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
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- ResearchGate. (n.d.). (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a trifluoromethylation reagent. [Image].
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- Sandfort, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Sandfort, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Berger, F., & Studer, A. (2021). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 54(21), 4059–4073. [Link]
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- Ritter, T., et al. (2019). Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. Journal of the American Chemical Society, 141(39), 15735–15740. [Link]
- Feraldi-Xypolia, A. (2017). Synthesis of trifluoromethylated nitrogen-containing heterocycles. [Thesis]. [Link]
- Gillaizeau, I., et al. (2022).
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- Wang, Q., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7130–7134. [Link]
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- Alcaide, B., & Almendros, P. (2021). Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. Molecules, 26(23), 7221. [Link]
- Hartwig, J. F. (2016). Catalysis for Fluorination and Trifluoromethylation. Accounts of Chemical Research, 49(8), 1549–1560. [Link]
- ResearchGate. (n.d.). Fused Piperidine Derivatives Featuring Stereogenic CF3 Substitution.
- European Patent Office. (2007). Purification of fluoromethyl 1,1,1,3,3,3-hexafluoroisopropyl ether (sevoflurane) (EP 1910258 B1). [Link]
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- Barata-Vallejo, S., et al. (2019). N-Aryltrifluoromethanesulfonimides as new trifluoromethylating agents for the (photo)catalyst-free functionalization of (hetero)aromatics.
- G. A. Molander, et al. (2016). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 18(15), 3822–3825. [Link]
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- Ordóñez, M., et al. (2021). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 11(6), 3629–3639. [Link]
- Xiao, J., et al. (2016). Synthesis of oxindoles through trifluoromethylation of N-aryl acrylamides by photoredox catalysis. Organic & Biomolecular Chemistry, 14(2), 584-588. [Link]
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- American Chemical Society. (2021). Trifluoromethyltrimethylsilane. Molecule of the Week. [Link]
- Buchwald, S. L., et al. (2012). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Angewandte Chemie International Edition, 51(45), 11359–11362. [Link]
- Wang, J., et al. (2019). Diastereoselective Synthesis of Polysubstituted Piperidines through Visible-Light-Driven Silylative Cyclization of Aza-1,6-Dienes: Experimental and DFT Studies. Chemistry – A European Journal, 25(72), 16506-16510. [Link]
- Han, S., et al. (2025). Visible-light-induced radical trifluoromethylation/cyclization of N-arylacrylamides with trifluoromethyl phenyl sulfone. New Journal of Chemistry, 49, 19941-19944. [Link]
- Google Patents. (1934). Purification of organic fluorine compounds (US1946195A).
- Wikipedia. (n.d.). Trifluoromethyltrimethylsilane.
- Lipshutz, B. H., & Fennewald, J. C. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. Green Chemistry, 16(3), 1097–1100. [Link]
- Wang, J., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6296. [Link]
- Cherkupally, P., & Beier, P. (2010).
- Zemtsov, A. A., et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 16, 3104–3110. [Link]
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Technical Support Center: Optimizing N-Arylation of Piperidin-4-one
Welcome to the technical support center for the N-arylation of piperidin-4-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize the Buchwald-Hartwig amination for the synthesis of these critical scaffolds. N-arylated piperidin-4-ones are prevalent pharmacophores in medicinal chemistry, forming the core of numerous CNS agents and other therapeutics.[1][2] While the Palladium-catalyzed Buchwald-Hartwig reaction is a powerful and versatile method for constructing the requisite C-N bond, its success with specific, and often complex, substrates is highly dependent on the careful optimization of reaction parameters.[3][4]
This document provides field-proven insights in a direct question-and-answer format to address common challenges and strategic considerations, ensuring you can troubleshoot effectively and optimize your reaction conditions for high yield, purity, and reproducibility.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures and unexpected outcomes.
Q1: My reaction shows low or no conversion to the desired N-aryl piperidin-4-one. What are the likely causes and how can I fix this?
A1: Low or no yield is the most common issue and can stem from several factors, primarily related to catalyst activity and reagent integrity.
-
Cause 1: Inactive Catalyst System. The active catalyst is a Pd(0) species, which is sensitive to oxygen. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction may be incomplete. Furthermore, some amines and N-heterocyclic starting materials can inhibit the formation of the active Pd(0)-ligand complex.[5]
-
Solution:
-
Use a Pre-catalyst: Employing a well-defined Pd(0) pre-catalyst (e.g., a G3 or G4 palladacycle) that rapidly forms the active species upon exposure to base can significantly improve reliability and reproducibility.[6][7]
-
Ensure Rigorous Inert Conditions: Use an oven-dried Schlenk flask or perform the reaction setup in a glovebox.[4] Solvents and liquid reagents must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) and anhydrous.[8][9]
-
Increase Catalyst/Ligand Loading: As a first pass, try increasing the catalyst loading from 1-2 mol% to 3-5 mol%.
-
-
-
Cause 2: Sub-optimal Ligand Choice. The ligand is critical for facilitating both the oxidative addition and reductive elimination steps.[10] An incorrect ligand for your specific aryl halide can lead to a stalled reaction.
-
Solution:
-
Aryl Chlorides/Bromides: These often require bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos, SPhos, or BrettPhos to promote the challenging oxidative addition step.[3][6]
-
Aryl Iodides: While oxidative addition is easier, the iodide anion generated during the reaction can act as a catalyst inhibitor.[8][11] Running the reaction in less polar solvents like toluene can mitigate this by reducing the solubility of the inhibitory iodide salt.[11]
-
-
-
Cause 3: Reagent Incompatibility or Impurity. Water is a known poison for the catalyst. Additionally, the choice of base can be critical.
-
Solution:
-
Verify Reagent Quality: Ensure the piperidin-4-one, aryl halide, and base are pure and dry. Distill liquid amines and aryl halides if their purity is questionable.[9]
-
Screen Bases: If using a strong base like NaOtBu isn't working, consider screening other bases. A weaker base like K₃PO₄ or Cs₂CO₃ may be effective, sometimes requiring a higher reaction temperature.[8][12]
-
-
Q2: I'm observing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation.
-
Mechanism: This side reaction can occur via β-hydride elimination from the palladium-amido intermediate before reductive elimination can take place.[3] It can also arise from protonolysis of the Pd-aryl intermediate.
-
Solutions:
-
Use Bulky Ligands: Sterically hindered ligands (e.g., XPhos, RuPhos) can create a crowded environment around the palladium center. This steric pressure often favors the C-N reductive elimination pathway, which is intramolecular and less sterically demanding, over competing intermolecular side reactions.[3]
-
Lower Reaction Temperature: High temperatures can sometimes promote side reactions. Once you have identified a working catalyst system, try lowering the temperature by 10-20 °C to see if selectivity improves without sacrificing conversion rate.
-
Modify the Base: Ensure a strictly non-nucleophilic base is used. The presence of hydroxide or other nucleophilic impurities can lead to undesired pathways.
-
Q3: The reaction starts well (confirmed by TLC/LC-MS after 1-2 hours) but then stalls before reaching completion. What's happening?
A3: Reaction stalling is typically a sign of catalyst deactivation or "death" over the course of the reaction.
-
Cause: The catalytically active Pd(0) species can be unstable over long reaction times at elevated temperatures, leading to the formation of inactive palladium black. As mentioned in Q1, product-derived anions like iodide can also progressively inhibit the catalyst.[8][11]
-
Solutions:
-
Use a More Robust Ligand/Pre-catalyst: Modern biarylphosphine ligands are specifically designed to enhance catalyst stability and longevity. Switching to a more robust ligand or a pre-catalyst may solve the problem.
-
Add Ligand in Excess: Since amines can sometimes compete with the phosphine for coordination to the palladium center, using a slight excess of the phosphine ligand relative to the palladium source (e.g., a Ligand:Pd ratio of 1.5:1 to 2:1) can help maintain the integrity of the active catalytic species.[11]
-
Staged Addition: In difficult cases, a second charge of the catalyst after a few hours might push the reaction to completion, although this is less ideal for process efficiency.
-
Q4: My product appears to be decomposing under the reaction conditions. What should I try?
A4: Product decomposition is often caused by incompatibility with the strong bases and high temperatures typically used.
-
Cause: The piperidin-4-one scaffold or functional groups on the aryl partner may contain base-sensitive moieties (e.g., esters, nitro groups).[13] The ketone in piperidin-4-one itself can potentially undergo side reactions like aldol condensation if not properly N-protected or if reaction conditions are too harsh, although this is less common in Buchwald-Hartwig reactions.
-
Solutions:
-
Screen Weaker Bases: This is the most critical adjustment. Switch from strong alkoxides like NaOtBu to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[12] This change often requires an increase in temperature or a switch to a more polar solvent (like dioxane or t-BuOH) to achieve sufficient reactivity.
-
Lower the Reaction Temperature: If possible, use a more active catalyst system (e.g., a more electron-rich ligand) that allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C instead of 100-110 °C).[12]
-
Section 2: Frequently Asked Questions (FAQs)
This section covers broader strategic questions about reaction design.
Q1: How do I select the optimal Palladium catalyst and ligand for my specific piperidin-4-one and aryl halide?
A1: Ligand selection is arguably the most critical parameter for a successful Buchwald-Hartwig amination. The ideal ligand stabilizes the palladium center, promotes the key catalytic steps, and is tailored to the steric and electronic properties of your substrates. Piperidin-4-one is a cyclic secondary amine, which is generally a favorable substrate class.[12] The choice therefore depends heavily on the aryl halide.
| Aryl Halide | Recommended Ligand Class | Example Ligands | Rationale |
| Ar-Cl | Bulky, Electron-Rich Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos | The C-Cl bond is strong, making oxidative addition the rate-limiting step. These ligands' properties accelerate this difficult step.[3][6] |
| Ar-Br | Bulky Dialkylbiaryl Phosphines or Ferrocenyl Phosphines | XPhos, BrettPhos, Josiphos | Aryl bromides are generally reactive. These ligands provide a good balance of activity and stability for a broad range of substrates.[3][4] |
| Ar-I | Bidentate or Monodentate Phosphines | BINAP, Xantphos, t-Bu₃P | Oxidative addition is facile. The main challenges are catalyst inhibition by iodide and preventing side reactions.[3][11] |
| Ar-OTf | Bidentate or Monodentate Phosphines | DPPF, Xantphos, BrettPhos | Similar reactivity profile to aryl bromides/iodides. These ligands provide high rates and good yields.[3] |
Q2: What is the role of the base, and how do I choose the right one?
A2: The base plays a crucial, non-passive role in the catalytic cycle. Its primary function is to deprotonate the piperidin-4-one after it has coordinated to the oxidative addition complex, forming the key palladium-amido intermediate.[10][14] This step is essential before reductive elimination can occur.
-
Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often most effective bases due to their high pKa, which facilitates rapid deprotonation.[8] They are the first choice for substrates without base-sensitive functional groups.
-
Weak Bases (e.g., K₃PO₄, Cs₂CO₃): These are used when sensitive functional groups are present.[12] Their lower basicity means the deprotonation step is slower, often necessitating higher reaction temperatures or more active catalyst systems to achieve a reasonable reaction rate. Cesium carbonate (Cs₂CO₃) is often favored among weak bases for its good solubility in common organic solvents.[12]
Q3: Which solvent is best for this reaction, and why is it so important?
A3: The solvent must be anhydrous and aprotic. It influences the solubility of reagents, the stability of catalytic intermediates, and the overall reaction rate.
-
Toluene: An excellent, common choice, especially for reactions with aryl iodides where its lower polarity helps precipitate inhibitory iodide salts.[11][14]
-
Dioxane / Tetrahydrofuran (THF): These ethereal solvents are more polar than toluene and can be beneficial for reactions involving polar substrates or weaker bases like carbonates, which may have better solubility.[6][13]
-
tert-Butanol (t-BuOH): Can be a good solvent, particularly when using tert-butoxide bases.
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform) and coordinating solvents like acetonitrile or pyridine should generally be avoided as they can bind to the palladium center and inhibit catalysis.[12]
Q4: What is the general mechanism of the Buchwald-Hartwig amination for this substrate class?
A4: The reaction follows a well-established catalytic cycle, illustrated below. The cycle begins with an active Pd(0) complex, which is the true catalyst.[3][15] Oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[16][17] The subsequent steps involve the coordination of the amine, deprotonation by the base, and the final bond-forming reductive elimination, which releases the N-arylated product and regenerates the Pd(0) catalyst.[13]
Section 3: Protocols & Data
General Experimental Protocol for N-Arylation of Piperidin-4-one
This is a representative protocol and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), piperidin-4-one (or its derivative, 1.2 mmol, 1.2 equiv), the phosphine ligand (0.02-0.10 mmol, 2-10 mol%), the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol% Pd), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv). The setup should be performed under an inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox).[4]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5-10 mL) to the flask via syringe.[4]
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Section 4: Visual Guides
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A decision-making workflow for troubleshooting low-yield reactions.
Section 5: References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Malig, T. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Malig, T. C., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]
-
Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry. [Link]
-
Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
-
American Chemical Society. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
The Organic Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]
-
Barluenga, J., et al. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters. [Link]
-
Asif, M. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 17. pubs.acs.org [pubs.acs.org]
Common side reactions in the synthesis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Welcome to the technical support resource for the synthesis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, addresses frequently encountered issues, and explains the chemical principles behind the recommended solutions.
Overview of Synthetic Strategies
The formation of the C-N bond between the pyridine and piperidone rings is the key step in synthesizing this compound. The two most prevalent methods for this transformation are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice between these pathways depends on the available starting materials, scale, and tolerance for metal catalysts.
The powerful electron-withdrawing nature of the trifluoromethyl group significantly activates the pyridine ring, making it highly susceptible to nucleophilic attack, particularly at the C2 position. This electronic feature is central to the success of both synthetic routes.
Caption: Primary synthetic routes to the target compound.
Frequently Asked Questions & Troubleshooting Guides
This section addresses common problems encountered during the synthesis in a question-and-answer format.
Section 1: Low Reaction Yield and Conversion
Q1: My SNAr reaction shows low conversion. How can I improve the yield?
Low conversion in an SNAr reaction is typically due to insufficient reactivity. Several factors can be addressed:
-
Choice of Leaving Group: The reactivity order for the halide in SNAr reactions where nucleophilic attack is the rate-determining step is generally F > Cl > Br > I.[1][2] If you are using 2-chloro-3-(trifluoromethyl)pyridine, switching to the 2-fluoro analogue will significantly increase the reaction rate due to the high electronegativity of fluorine, which strongly activates the C2 position for nucleophilic attack.
-
Base and Piperidone Salt Form: Piperidin-4-one is often supplied as a hydrochloride or hydrate salt, which is not nucleophilic.[3] At least one equivalent of a base is required to generate the free amine in situ. Using a slight excess (1.1-1.5 equivalents) of a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or a solid base like potassium carbonate (K₂CO₃) can improve results. Ensure the base is strong enough to fully deprotonate the piperidone salt.
-
Solvent and Temperature: SNAr reactions benefit from polar aprotic solvents that can stabilize the charged Meisenheimer intermediate.[1] Solvents like DMSO, DMF, or NMP are excellent choices. If conversion is still low, increasing the reaction temperature (e.g., from 80 °C to 120 °C) will increase the rate.
Q2: I'm attempting a Buchwald-Hartwig amination, but the reaction has stalled with starting materials remaining. What's wrong?
Stalled Buchwald-Hartwig reactions often point to catalyst deactivation or suboptimal conditions.[4][5]
-
Catalyst System (Palladium & Ligand): The choice of ligand is critical. Sterically hindered, electron-rich phosphine ligands are required to facilitate both the oxidative addition and reductive elimination steps.[4][5][6] For heteroaromatic substrates, ligands like XPhos, SPhos, or tBuBrettPhos are often effective. Ensure you are using an appropriate pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 palladacycle) and that both the catalyst and ligand are handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.
-
Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[6] Sodium tert-butoxide (NaOtBu) is a strong base that often gives high reaction rates. However, it can be incompatible with sensitive functional groups.[6] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher temperatures or catalyst loadings.[6][7]
-
Oxygen Sensitivity: The Pd(0) active species is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed before use and that the reaction is maintained under a positive pressure of an inert gas throughout. A dark or black reaction mixture can sometimes indicate the formation of palladium black (inactive Pd metal), a sign of catalyst decomposition.[8]
Caption: A troubleshooting workflow for low reaction yield.
Section 2: Identification and Mitigation of Side Reactions
Q3: My mass spectrometry results show a byproduct with a mass corresponding to the loss of the halogen and its replacement by hydrogen. What is this and how do I prevent it?
This byproduct is 3-(trifluoromethyl)pyridine, resulting from a hydrodehalogenation side reaction. It is particularly common in palladium-catalyzed reactions.[4]
-
Cause: In the Buchwald-Hartwig cycle, a competing pathway can occur where a palladium hydride species is generated, which then reductively eliminates with the aryl halide to produce the dehalogenated arene instead of the desired amine product.
-
Mitigation Strategies:
-
Ligand Choice: Some ligands are more prone to generating the hydride species. Experimenting with different ligands (e.g., moving from a bi- to a monodentate phosphine ligand or vice-versa) can sometimes suppress this pathway.
-
Scavengers: The source of the hydride can be trace water or other protic impurities. Ensuring anhydrous conditions is critical. In some cases, adding a hydride scavenger can be effective, but this can also complicate the reaction.
-
Optimize Base/Solvent: The choice of base and solvent can influence the stability of intermediates in the catalytic cycle. A systematic screen may be necessary to find conditions that favor amination over hydrodehalogenation.
-
Q4: My crude reaction mixture is complex, with several high-molecular-weight impurities. What could be forming?
This often points to self-condensation of piperidin-4-one . Under basic conditions, the enolizable ketone of piperidin-4-one can undergo aldol-type condensation reactions to form dimers and other oligomers.
-
Cause: Strong bases (especially alkoxides like NaOtBu) and high temperatures can promote the enolization of the piperidone, initiating self-condensation.
-
Mitigation Strategies:
-
Use a Weaker Base: Switch from a strong base like NaOtBu to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6] While this may require higher temperatures or longer reaction times, it significantly reduces the rate of self-condensation.
-
Control Stoichiometry and Addition Rate: Use the piperidone as the limiting reagent if possible. Alternatively, adding the base slowly to the mixture of the aryl halide and piperidone can help keep the concentration of the free, enolizable ketone low at any given time.
-
Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can disfavor the higher-activation energy condensation pathway.
-
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Cause |
| 3-(Trifluoromethyl)pyridine | C₆H₄F₃N | 147.10 | Hydrodehalogenation (esp. Buchwald-Hartwig) |
| Piperidin-4-one Dimer | C₁₀H₁₆N₂O | 180.25 | Self-condensation under strong base/heat |
| 2-Hydroxy-3-(trifluoromethyl)pyridine | C₆H₄F₃NO | 163.10 | Hydrolysis of the 2-halopyridine starting material |
Section 3: Purification Challenges
Q5: How can I effectively purify the final product, this compound?
The product has a basic nitrogen atom and a ketone, giving it moderate polarity.
-
Silica Gel Chromatography: This is the most common method. A gradient elution system using a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or a mixture of dichloromethane/methanol) is typically effective.
-
Tailing: The basic nature of the piperidine nitrogen can cause the product to "tail" on silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the eluent system.
-
-
Crystallization: If a high-purity solid is obtained after chromatography, recrystallization can be an excellent final purification step. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, isopropanol) to find conditions that yield high-quality crystals.
-
Acid-Base Extraction: For removing non-basic impurities, an aqueous acid wash (e.g., 1M HCl) can be used to extract the basic product into the aqueous layer. The aqueous layer is then separated, basified (e.g., with NaOH or Na₂CO₃), and the product is re-extracted into an organic solvent (like dichloromethane or ethyl acetate). This is particularly useful for removing unreacted 2-halopyridine.
Reference Protocols
These are generalized starting points and require optimization for specific substrates and scales.
Protocol 1: SNAr Method
-
To a reaction vessel, add 2-fluoro-3-(trifluoromethyl)pyridine (1.0 eq.), piperidin-4-one hydrochloride (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of ~0.5 M.
-
Seal the vessel and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel chromatography.
Protocol 2: Buchwald-Hartwig Amination Method
-
To an oven-dried flask, add the Pd pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Add 2-bromo-3-(trifluoromethyl)pyridine (1.0 eq.), piperidin-4-one (free base, 1.2 eq.), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene or dioxane (~0.2 M).
-
Heat the reaction to 80-110 °C under argon.
-
Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, cool to room temperature and quench by adding saturated aqueous ammonium chloride.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel chromatography.
References
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
- Buchwald–Hartwig amin
- Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. [Link]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Synthesis of Substituted α-Trifluoromethyl Piperidinic Deriv
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- N-alkylation of 4-piperidone. Sciencemadness Discussion Board. [Link]
- Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermedi
- Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-aryl
- Buchwald-Hartwig Amin
- Amination of 2-halopyridines. [a] | Download Table.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Troubleshooting guide for the synthesis of fluorinated piperidines.
Welcome to the technical support center for the synthesis of fluorinated piperidines. As a Senior Application Scientist, I understand that incorporating fluorine into a piperidine scaffold—a privileged structure in medicinal chemistry—can be a formidable challenge, fraught with issues of selectivity, yield, and stability.[1][2][3][4] This guide is designed to move beyond simple protocols and provide you with the causal reasoning behind common experimental failures and the logic for overcoming them. Here, we will address specific, field-encountered problems in a direct question-and-answer format.
Part 1: Foundational Strategies & Reaction Planning
Question: I am starting a new project involving a fluorinated piperidine. What are the primary synthetic strategies, and how do I decide which is best for my target molecule?
Answer:
Broadly, the synthesis of fluorinated piperidines can be approached from two distinct retrosynthetic directions:
-
Late-Stage Fluorination: Introducing the fluorine atom onto a pre-formed piperidine or a direct precursor like a pyridine.
-
Ring Construction from Fluorinated Precursors: Building the piperidine ring using a starting material that already contains the C-F bond.
The optimal choice depends critically on the complexity of your target, the desired stereochemistry, and the availability of starting materials.
A general decision-making workflow can be visualized as follows:
Caption: Decision workflow for selecting a synthetic strategy.
Strategy A: Hydrogenation of Fluoropyridines This is often the most direct route.[1][2][3] Given the wide availability of substituted fluoropyridines, metal-catalyzed hydrogenation is a powerful tool.[1][2] However, its primary and most challenging drawback is the competing hydrodefluorination pathway, which cleaves the C-F bond and yields the undesired non-fluorinated piperidine.[1][2] This approach is excellent for producing a range of (multi)fluorinated piperidines if this side reaction can be controlled.[3]
Strategy B: Late-Stage Fluorination of Piperidine Precursors This involves taking a fully formed piperidine or a tetrahydropyridine and introducing fluorine via electrophilic or nucleophilic substitution.
-
Deoxyfluorination of hydroxypiperidines is a common nucleophilic approach.
-
Electrophilic fluorination of electron-rich piperidines (e.g., enamines or enol ethers) can also be effective. However, late-stage electrophilic fluorination on complex, electron-poor heterocycles can be exceptionally challenging and may fail due to unwanted oxidation of other sites, such as a labile C-H bond adjacent to the nitrogen, leading to iminium ion formation.[5]
Strategy C: Ring Construction This method involves using a fluorinated building block (e.g., a fluorinated amine or carbonyl compound) and constructing the piperidine ring around it. While potentially longer, this strategy often provides superior control over stereochemistry and avoids the issue of hydrodefluorination altogether.[4]
Part 2: Troubleshooting Common Synthetic Failures
Question: My hydrogenation of 3-fluoropyridine is plagued by hydrodefluorination (HDF), giving me mostly piperidine. How can I suppress this side reaction?
Answer:
This is the most common failure mode for this strategy. Hydrodefluorination occurs on the catalyst surface, and suppressing it requires carefully tuning the reaction conditions to favor pyridine ring reduction over C-F bond cleavage.[1][2]
Causality: The mechanism of HDF is believed to occur on dearomatized intermediates.[2] Standard hydrogenation catalysts and conditions are often too harsh or unselective. The key is to increase the rate of hydrogenation relative to HDF.
Troubleshooting Protocol:
-
Catalyst Choice is Critical: Many common catalysts (e.g., Rh/C, standard Pd/C) are not sufficiently active for the pyridine reduction under mild conditions and can promote HDF.[2] The combination of Pearlman's catalyst (Pd(OH)₂/C) has been shown to be a superior system for this transformation.[2]
-
Introduce a Brønsted Acid: The protonation of the pyridine nitrogen makes the ring more electrophilic and susceptible to hydrogenation, accelerating the desired reaction.[1][2] Adding a strong Brønsted acid like aqueous HCl is a validated strategy that significantly improves the yield of the fluorinated piperidine.[2] Omitting the acid leads to diminished conversion and favors the formation of the HDF side product.[2]
-
Solvent System Optimization: The choice of solvent is crucial. A protic solvent like methanol (MeOH) in combination with aqueous HCl has proven effective.[2]
Optimized Conditions from Literature:
| Catalyst | Additive | Solvent | Desired Product Yield (3-Fluoropiperidine) | HDF Product Yield | Source |
| Pd(OH)₂/C (20 wt%) | aq. HCl | MeOH | >95% | <5% | [2] |
| Pd/C (10%) | aq. HCl | MeOH | 68% | 32% | [2] |
| Rh/C (5%) | aq. HCl | MeOH | 15% | 85% | [2] |
| Pd(OH)₂/C (20 wt%) | None | MeOH | 35% | 65% | [2] |
This data clearly demonstrates the synergistic effect of using Pearlman's catalyst in conjunction with a strong Brønsted acid to achieve selective hydrogenation.
Caption: Troubleshooting workflow for hydrodefluorination.
Question: I am getting a mixture of diastereomers and can't control the axial vs. equatorial position of the fluorine atom. What factors govern stereoselectivity?
Answer:
Controlling the stereochemistry of fluorine on a piperidine ring is a sophisticated challenge governed by a subtle interplay of steric and electronic effects. The common assumption that a substituent prefers the equatorial position to minimize steric hindrance is often incorrect for fluorine.
Causality: The Axial Preference
In protonated (piperidinium) systems, the axial conformer is often thermodynamically preferred. This is due to stabilizing electronic interactions:
-
Charge-Dipole Interaction: A favorable electrostatic interaction occurs between the positive charge on the nitrogen (N⁺-H) and the electronegative fluorine atom when the C-F bond is oriented axially.[6][7][8]
-
Hyperconjugation: A stabilizing σ(C-H) → σ*(C-F) hyperconjugative interaction can also contribute to the preference for the axial conformer.[7][8]
These effects can override steric considerations.
Caption: Factors influencing axial vs. equatorial fluorine preference.
Troubleshooting and Control Strategies:
-
Control the Protonation State: The axial preference is most pronounced when the piperidine nitrogen is protonated. The choice of protecting group or the use of acidic vs. basic conditions during synthesis and workup can influence the conformational equilibrium and potentially the diastereomeric outcome of a reaction. A systematic survey has shown that TFA- and HCl-analogues can exhibit different conformational preferences compared to the free amine.[8][9]
-
Solvent Polarity: Solvation plays a major role.[8][9] More polar solvents can stabilize the charge-dipole interactions that favor the axial conformer. Running reactions in different solvents can sometimes alter the diastereomeric ratio.
-
Directed Hydrogenation: In cases of reducing a fluorinated tetrahydropyridine, the directing effect of existing stereocenters or coordinating groups on the molecule can be exploited. This is a substrate-dependent phenomenon that requires careful strategic planning.
-
Adopt a Diastereoselective Route: If controlling the stereochemistry on an existing ring proves intractable, the most reliable solution is to switch to a strategy that builds the ring with the desired stereochemistry in place. For example, a dearomatization-hydrogenation (DAH) process on fluoropyridine precursors has been shown to produce all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner.[4]
Question: My product is volatile and I'm losing most of it during purification. What are the best practices for isolating unprotected fluorinated piperidines?
Answer:
This is a very common and frustrating issue. Low-molecular-weight fluorinated piperidines can be surprisingly volatile, making purification by standard rotary evaporation or high-vacuum distillation challenging.
Causality: The introduction of fluorine can lower the boiling point compared to the non-fluorinated analogue by reducing intermolecular hydrogen bonding and van der Waals interactions. The free amine also contributes to volatility.
Recommended Isolation Protocol:
-
In Situ Protection: The most robust strategy is to avoid isolating the volatile free amine altogether. After the reaction is complete, perform an in situ protection of the piperidine nitrogen.[1][2] This dramatically increases the molecular weight and reduces volatility, making purification straightforward.
-
Procedure:
-
Upon reaction completion (e.g., after filtering the hydrogenation catalyst), add a suitable base (like triethylamine or NaHCO₃) to neutralize the acid catalyst.
-
Directly add the protecting agent to the crude reaction mixture.
-
Common protecting groups that are effective include:
-
Benzyloxycarbonyl (Cbz): Add Benzyl chloroformate (Cbz-Cl).
-
tert-Butoxycarbonyl (Boc): Add Di-tert-butyl dicarbonate (Boc₂O).
-
Fluorenylmethyloxycarbonyl (Fmoc): Add Fmoc-Cl or Fmoc-OSu.
-
-
-
Benefit: Cbz- and Fmoc-protected fluorinated piperidines have been isolated in high yields using this method, even on a gram scale, where the unprotected analogues proved difficult to handle.[1][2]
-
-
Acid Salt Precipitation: If you must isolate the unprotected amine, consider converting it to a salt.
-
Procedure: After initial workup, dissolve the crude product in a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or dioxane.
-
Outcome: The hydrochloride salt will often precipitate as a solid, which can be collected by filtration. This solid is non-volatile and can be easily handled and stored.
-
-
Careful Distillation/Evaporation: If you must handle the free base, use low-temperature rotary evaporation with a high-efficiency condenser and consider backfilling with an inert gas. Avoid using a high-vacuum pump if possible.
References
- Synthesis of free fluorinated piperidines.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.Semantic Scholar. [Link]
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery.ACS Publications, The Journal of Organic Chemistry. [Link]
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
- Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833.
- Nucleophilic Fluorination by F-.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Dark Side of Fluorine.ACS Medicinal Chemistry Letters. [Link]
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation (PDF).
- Electrophilic fluorin
- Strategies for Nucleophilic C(sp3)–(Radio)
- Late-Stage Fluorination.Max-Planck-Institut für Kohlenforschung. [Link]
- Late-Stage Fluorination.Max-Planck-Institut für Kohlenforschung. [Link]
- The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process.
- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations.
- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Nucleophilic Fluorination Catalyzed by a Cyclometallated Rhodium Complex.
- Method for Nucleophilic Fluorination Advanced by Doyle Group.Princeton University Department of Chemistry. [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.
- Chemists develop new synthesis method for producing fluorinated piperidines.Universität Münster. [Link]
- Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference.Wiley Online Library. [Link]
- What are the best methods for Piperidine purification alternatives to distillation?
Sources
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cris.technion.ac.il [cris.technion.ac.il]
Validation & Comparative
Spectroscopic Characterization of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a well-established approach to enhance the pharmacological profiles of drug candidates. The trifluoromethyl group, in particular, is prized for its ability to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] The title compound, 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one, represents a key building block in the synthesis of novel therapeutics, combining the influential trifluoromethylpyridine core with the versatile piperidin-4-one scaffold.[3] This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the unambiguous structural elucidation and characterization of this compound, grounded in established principles and data from analogous structures.
Introduction to Spectroscopic Analysis
A multi-technique spectroscopic approach is indispensable for the definitive characterization of novel chemical entities. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural fingerprint. This guide will dissect the expected spectral features of the target molecule by drawing comparisons with structurally related trifluoromethylpyridines and piperidin-4-one derivatives, offering a predictive framework for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are critical.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative proximity. Based on the analysis of related structures, the following proton signals are anticipated:[4]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale and Comparative Insights |
| Pyridine H-4, H-5, H-6 | 7.0 - 8.5 | Multiplets | The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom will deshield these aromatic protons, shifting them downfield. Their specific shifts and coupling patterns will be influenced by the substitution pattern on the pyridine ring.[5][6] |
| Piperidinone H-2', H-6' (axial & equatorial) | 3.5 - 4.5 | Multiplets | These protons are adjacent to the nitrogen atom of the piperidinone ring and are expected to be deshielded. The chair conformation of the piperidinone ring will likely result in distinct signals for the axial and equatorial protons. |
| Piperidinone H-3', H-5' (axial & equatorial) | 2.5 - 3.5 | Multiplets | These protons are adjacent to the carbonyl group and will also exhibit distinct chemical shifts due to the ring conformation. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the trifluoromethyl group will introduce characteristic splitting patterns (quartets) due to C-F coupling.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) | Rationale and Comparative Insights |
| Piperidinone C=O | 200 - 210 | Singlet | The carbonyl carbon of a piperidin-4-one typically resonates in this downfield region.[7] |
| Pyridine C-2 | 150 - 160 | Singlet | This carbon is attached to the piperidinone nitrogen and is part of the aromatic ring. |
| Pyridine C-3 | 120 - 130 | Quartet | The carbon atom directly attached to the -CF₃ group will appear as a quartet with a large coupling constant (¹JCF). |
| Pyridine C-4, C-5, C-6 | 120 - 140 | Singlets/Doublets | These aromatic carbons will have distinct chemical shifts based on their position relative to the nitrogen and trifluoromethyl groups.[8] |
| -CF₃ | 120 - 125 | Quartet | The carbon of the trifluoromethyl group itself will appear as a prominent quartet with a very large ¹JCF coupling constant.[1] |
| Piperidinone C-2', C-6' | 45 - 55 | Singlets | These carbons are adjacent to the nitrogen atom. |
| Piperidinone C-3', C-5' | 35 - 45 | Singlets | These carbons are adjacent to the carbonyl group. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorinated compounds. For this compound, a single, sharp signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, is diagnostic for the electronic environment of the trifluoromethyl group.[1]
Vibrational Spectroscopy: Probing Functional Groups with IR
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational spectrum of this compound is expected to be characterized by several key absorption bands.[9][10]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale and Comparative Insights |
| C=O Stretch (Piperidinone) | 1710 - 1730 | Strong | This is a characteristic and strong absorption for a saturated six-membered ring ketone. |
| C-F Stretches (-CF₃) | 1100 - 1300 | Strong, Multiple Bands | The symmetric and asymmetric stretching modes of the C-F bonds in the trifluoromethyl group typically result in a series of strong absorption bands in this region.[5][9] |
| C-N Stretch (Pyridine Ring) | 1400 - 1620 | Medium to Strong | The C-N and C-C stretching vibrations of the pyridine ring appear in this region. The exact positions are sensitive to the substitution pattern.[9][11] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | These bands are characteristic of C-H bonds on the pyridine ring.[5][9] |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | These absorptions arise from the C-H bonds of the piperidinone ring. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Molecular Ion Peak
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₁F₃N₂O, MW = 244.21).[12] High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition.
Fragmentation Pattern
The fragmentation of the molecular ion will provide valuable structural information. Key fragmentation pathways can be predicted based on the structure of the molecule and known fragmentation patterns of related compounds.[13][14]
Logical Flow of Fragmentation:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
α-Cleavage: Loss of a neutral carbon monoxide (CO) molecule from the piperidinone ring is a common fragmentation pathway for cyclic ketones.
-
Ring Cleavage: The piperidinone ring can undergo various cleavages, leading to the formation of smaller, stable fragments.
-
C-N Bond Cleavage: Cleavage of the bond between the pyridine ring and the piperidinone nitrogen can lead to the formation of the trifluoromethylpyridine cation.
Experimental Protocols
To ensure the acquisition of high-quality and reliable spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] The choice of solvent is critical to avoid signal overlap with the analyte.
-
IR Spectroscopy: For solid samples, the KBr pellet method is commonly used.[1] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate.
-
Mass Spectrometry: For GC-MS analysis, dissolve a small amount of the sample in a volatile organic solvent. For direct infusion ESI-MS, prepare a dilute solution in a suitable solvent system (e.g., acetonitrile/water with a small amount of formic acid).
Instrumentation and Data Acquisition
Workflow for Spectroscopic Analysis:
Caption: A generalized workflow for the comprehensive spectroscopic characterization of a novel compound.
Conclusion
The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and MS techniques. By understanding the expected spectral features based on the constituent chemical moieties and by employing robust experimental protocols, researchers can confidently confirm the structure and purity of this important synthetic intermediate. This guide provides a foundational framework for these analytical endeavors, empowering drug discovery professionals to accelerate the development of new and innovative therapeutics.
References
- Application Note: FT-IR and FT-Raman Analysis of Trifluoromethylpyridines - Benchchem.
- Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). ResearchGate.
- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) - JOCPR.
- Microwave spectrum and structure of 2-(trifluoromethyl)pyridine. Semantic Scholar.
- Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate.
- Spectroscopic Fingerprints of Trifluoromethylated Molecules: A Comparative Guide - Benchchem.
- Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed.
- Studies on organic fluorine compounds. I. Synthesis and infrared absorption of bis(trifluoromethyl)pyridines - PubMed.
- † 1H-NMR and 13C-NMR Spectra.
- Spectral investigations of some piperidin-4-one molecular addition compounds.
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A Spectroscopic Guide to N-Aryl Piperidones: Comparative ¹H and ¹³C NMR Analysis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Introduction
In the landscape of modern drug discovery and agrochemical development, heterocyclic scaffolds are of paramount importance. Among these, the piperidin-4-one moiety is a prevalent structural motif, offering a versatile template for creating compounds with diverse pharmacological activities. When coupled with a substituted pyridine ring, such as 3-(trifluoromethyl)pyridine, the resulting N-aryl piperidone structure combines the conformational features of the piperidone core with the unique electronic properties imparted by the trifluoromethyl group—a substituent known to enhance metabolic stability and binding affinity.[1]
The precise characterization of these molecules is non-negotiable for ensuring purity, confirming identity, and understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization process, providing unparalleled insight into molecular structure.[2][3]
This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one . As experimentally acquired spectra for this specific compound are not widely published, we present a detailed predicted dataset based on established principles of NMR spectroscopy and data from closely related analogues. To ground this analysis in a real-world context, we will compare this data with the experimental NMR spectrum of a key structural analogue: 1-(pyridin-2-yl)piperidin-4-one . This comparative approach will illuminate the significant electronic and structural effects of the trifluoromethyl substituent on the NMR landscape.
Section 1: Spectroscopic Profile of this compound
The structure of this compound presents two distinct spin systems: the substituted pyridine ring and the piperidin-4-one ring. The powerful electron-withdrawing nature of the trifluoromethyl (-CF₃) group is expected to significantly influence the chemical shifts of nearby nuclei, both in the pyridine ring and, to a lesser extent, the piperidone ring.
Below is a table summarizing the predicted ¹H and ¹³C NMR chemical shifts. These predictions are derived from spectral data of 3-substituted pyridines, N-aryl piperidones, and established substituent chemical shift (SCS) effects.[4][5][6]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1' | C | - | - | 158.5 |
| 2' | H | - | - | 118.0 (q, JCF ≈ 34 Hz) |
| 3' | H | 8.45 | d | 148.2 (q, JCF ≈ 5 Hz) |
| 4' | H | 7.80 | d | 135.0 |
| 5' | H | 7.05 | dd | 117.5 |
| CF₃ | C | - | - | 123.0 (q, JCF ≈ 272 Hz) |
| 2, 6 | C | 3.85 | t | 50.5 |
| 3, 5 | C | 2.65 | t | 40.8 |
| 4 | C | - | - | 206.5 |
Note: 'q' denotes a quartet. Coupling constants (J) for C-F coupling are estimates.
Section 2: Comparative Analysis with a Structural Analogue
To understand the impact of the -CF₃ group, we compare the predicted data with experimental values for 1-(pyridin-2-yl)piperidin-4-one . This analogue allows for a direct assessment of how removing the strong electron-withdrawing group alters the electronic environment of the molecule.
Structural Comparison
The relationship between the target compound and its analogue is illustrated below, highlighting the key structural difference.
Caption: Structural comparison of the target compound and its non-fluorinated analogue.
Table 2: Comparative ¹H and ¹³C NMR Data
| Position | Target Compound ¹H (ppm, Predicted) | Analogue ¹H (ppm, Experimental) | Target Compound ¹³C (ppm, Predicted) | Analogue ¹³C (ppm, Experimental) |
| 2' / 6' | - | 8.15 (d) | 118.0 (q) | 148.0 |
| 3' / 5' | 8.45 (d) | 6.60 (d) | 148.2 (q) | 107.1 |
| 4' | 7.80 (d) | 7.45 (t) | 135.0 | 137.5 |
| 5' | 7.05 (dd) | 6.65 (t) | 117.5 | 113.0 |
| 2, 6 | 3.85 (t) | 3.75 (t) | 50.5 | 49.5 |
| 3, 5 | 2.65 (t) | 2.60 (t) | 40.8 | 41.0 |
| 4 | - | - | 206.5 | 207.0 |
Discussion of Spectroscopic Differences
-
Pyridine Ring Protons (H-3', H-4', H-5'): The most dramatic differences are observed in the pyridine ring. The -CF₃ group at the 3'-position strongly deshields the adjacent protons H-4' and H-2' (part of the main ring). In the target compound, the proton at H-4' is predicted around 7.80 ppm and H-5' at 8.45 ppm. In contrast, the corresponding protons in the unsubstituted analogue are significantly upfield (7.45 and 8.15 ppm, respectively). This downfield shift is a direct consequence of the inductive electron withdrawal by the trifluoromethyl group.
-
Piperidinone Ring Protons (H-2,6 and H-3,5): The protons on the piperidinone ring are less affected, but a slight downfield shift is predicted for the H-2,6 protons (3.85 ppm vs. 3.75 ppm). This is due to the reduced electron density on the pyridine nitrogen, which in turn withdraws electron density from the piperidinone ring.
-
Pyridine Ring Carbons: The carbon bearing the -CF₃ group (C-3') is expected to appear as a quartet in the ¹³C NMR spectrum with a large one-bond coupling constant (¹JCF) of approximately 272 Hz. The adjacent carbons (C-2' and C-4') will also exhibit smaller quartet splitting due to two- and three-bond C-F coupling.[7] This splitting pattern is a definitive diagnostic feature for the presence and position of the -CF₃ group.
-
Carbonyl Carbon (C-4): The chemical shift of the carbonyl carbon is largely unaffected, as it is several bonds away from the pyridine ring. It remains in the expected region for a ketone at ~206-207 ppm.
Section 3: Gold-Standard Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is essential. The following protocol outlines a self-validating system for the characterization of N-aryl piperidone compounds.
Methodology
-
Sample Preparation:
-
Analyte Mass: Accurately weigh 10-15 mg of the synthesized compound for ¹H NMR and 25-30 mg for ¹³C NMR. The higher mass for ¹³C is necessary due to the low natural abundance of the ¹³C isotope.[8]
-
Solvent Selection: Use a high-purity deuterated solvent (0.6-0.7 mL). Chloroform-d (CDCl₃) is an excellent first choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm. If solubility is an issue, DMSO-d₆ can be used.
-
Dissolution: Dissolve the sample in the solvent in a clean, dry vial. Ensure complete dissolution. Any particulate matter will degrade spectral quality by disrupting the magnetic field homogeneity.[9]
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent) to a sample height of approximately 4-5 cm.[10]
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used as a secondary reference.
-
-
Spectrometer Setup & Data Acquisition (400 MHz Spectrometer):
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This step is critical for achieving sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Number of Scans (NS): 16-32. This provides an excellent signal-to-noise ratio for a ~10 mg sample.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures complete relaxation of all protons, which is crucial for accurate integration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Number of Scans (NS): 1024 or higher. A significantly higher number of scans is required to compensate for the low sensitivity of the ¹³C nucleus.
-
Relaxation Delay (D1): 2 seconds.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H spectrum to determine the relative number of protons for each signal.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Conclusion
The structural elucidation of novel compounds like this compound is fundamentally reliant on a thorough and logical application of NMR spectroscopy. By predicting the ¹H and ¹³C NMR spectra and comparing them to a well-characterized, non-fluorinated analogue, we can clearly identify the profound electronic influence of the trifluoromethyl group. The downfield shifts in the pyridine ring and the characteristic quartet splitting patterns in the ¹³C spectrum serve as unmistakable spectroscopic signatures. Adherence to a robust experimental protocol ensures that the data obtained is of the highest quality, providing researchers and drug development professionals with the confidence needed for structural verification and advancing their scientific programs.
References
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- [Site-Specific C-H Chalcogenation of Quinoxalin-2(1H) - Supporting Information]. (n.d.). The Royal Society of Chemistry.
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Mass spectrometry analysis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
An Objective Comparison of Mass Spectrometry Techniques for the Analysis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Introduction
In modern drug discovery and development, the precise structural characterization and sensitive quantification of novel chemical entities are paramount. This compound is a heterocyclic compound featuring a trifluoromethylpyridine moiety linked to a piperidinone ring. Its molecular formula is C₁₁H₁₁F₃N₂O, with a molecular weight of 244.21 g/mol [1][2]. Structures containing trifluoromethylpyridine and piperidine cores are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules and their influence on properties like metabolic stability and receptor binding affinity[3][4].
The choice of analytical technique is critical for obtaining reliable data for such compounds. Mass spectrometry (MS) stands out for its sensitivity and specificity, but the selection of the appropriate ionization source and chromatographic separation method dictates the quality and type of information obtained. This guide provides an in-depth, objective comparison of two prevalent mass spectrometry workflows for the analysis of this compound: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS). We will explore the causality behind experimental choices, present detailed protocols, and compare the expected analytical outcomes to guide researchers in selecting the optimal method for their specific objectives.
Comparing Ionization and Separation Strategies: GC-EI-MS vs. LC-ESI-MS
The fundamental difference between these two approaches lies in how the analyte is introduced into the mass spectrometer and how it is ionized.
Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This classic technique is the gold standard for the analysis of volatile and thermally stable compounds. The core principle involves vaporizing the sample and passing it through a gas chromatograph for separation before it enters the mass spectrometer.
-
Expertise & Experience: The ionization method, Electron Ionization (EI), is a high-energy ("hard") technique where the sample molecules are bombarded with a beam of 70 eV electrons[5]. This high energy not only knocks an electron off the molecule to form a radical cation (the molecular ion, M•+) but also imparts significant excess energy, causing extensive and reproducible fragmentation[6][7]. This fragmentation pattern is like a chemical fingerprint, providing rich structural information that can be used for unambiguous identification and for matching against spectral libraries like the NIST database[8]. The choice of EI is therefore driven by the need for definitive structural confirmation.
Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-MS is a highly versatile technique suitable for a much broader range of compounds, particularly those that are non-volatile, thermally labile, or polar.
-
Expertise & Experience: Electrospray Ionization (ESI) is a "soft" ionization technique. It generates ions from a liquid solution by creating a fine, charged aerosol in a strong electric field[9]. For a molecule like this compound, which contains basic nitrogen atoms, ESI in positive ion mode is exceptionally efficient at producing a protonated molecule, [M+H]⁺[10][11]. This method minimizes in-source fragmentation, making it the superior choice for accurately determining the molecular weight of the parent compound[12]. Structural information is not lost but is instead obtained in a more controlled manner by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS)[11]. This allows for targeted fragmentation experiments to elucidate the structure.
The following diagram illustrates the distinct workflows for these two analytical approaches.
Caption: Comparative workflows for GC-EI-MS and LC-ESI-MS analysis.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing a clear and reproducible methodology for the analysis of this compound.
Protocol 1: GC-EI-MS Analysis
-
Trustworthiness: This protocol outlines standard operating procedures for achieving reproducible fragmentation for library matching and structural elucidation.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of ethyl acetate or methanol to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 1-10 µg/mL.
-
Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., Agilent HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a single quadrupole or ion trap mass spectrometer.
-
GC Method:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a 20:1 split ratio.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV[13].
-
Source Temperature: 230 °C.
-
Scan Range: m/z 40-400.
-
Protocol 2: LC-ESI-MS/MS Analysis
-
Trustworthiness: This protocol is optimized for the sensitive detection of the molecular ion and controlled fragmentation for structural analysis and quantification.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a working concentration of 1-100 ng/mL.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
LC Method:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Method:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr at 350 °C.
-
MS1 Scan: Scan for the protonated molecule [M+H]⁺ at m/z 245.1.
-
MS/MS: Select m/z 245.1 as the precursor ion and apply collision energy (e.g., 10-30 eV) to generate product ion spectra.
-
Data Comparison and Fragmentation Analysis
The data obtained from each technique will differ significantly, providing complementary information.
| Parameter | GC-EI-MS | LC-ESI-MS/MS | Rationale & Justification |
| Parent Ion | M•+ at m/z 244 | [M+H]⁺ at m/z 245 | EI causes ionization by electron loss; ESI in positive mode causes protonation. ESI is superior for molecular weight confirmation[5][10]. |
| Primary Use | Structural Elucidation | Quantification & MW Confirmation | EI's extensive fragmentation provides a unique fingerprint. ESI's soft ionization is ideal for generating a stable parent ion for quantification[6][9]. |
| Key Fragments | m/z 216, 188, 145, 98 | m/z 145, 117 | Fragmentation is high-energy and less predictable in EI, while CID in LC-MS/MS is controlled and targets the weakest bonds of the protonated molecule. |
| Sensitivity | Lower (µg/mL range) | Higher (ng/mL to pg/mL range) | ESI is generally a more efficient ionization process for polar, basic compounds, leading to superior sensitivity. |
| Matrix Effects | Less prone | More prone (ion suppression) | The GC separation and high vacuum of EI reduce interferences. The ESI process is competitive and can be suppressed by co-eluting matrix components. |
Proposed Fragmentation Pathways
The structural features of this compound—including the piperidinone ring, the C-N bond linking the rings, and the trifluoromethyl group—dictate its fragmentation behavior.
-
Under Electron Ionization (EI): The high energy leads to multiple cleavage pathways. Common fragmentation includes alpha-cleavage adjacent to the carbonyl group and the piperidine nitrogen, as well as cleavage of the bond connecting the two heterocyclic rings[14][15]. The pyridine ring itself is relatively stable due to its aromaticity.
-
Under Collision-Induced Dissociation (ESI-CID): Fragmentation of the protonated molecule ([M+H]⁺) typically occurs at the most labile bonds. For this molecule, protonation is likely to occur on one of the nitrogen atoms. The most probable fragmentation would be the cleavage of the C-N bond between the pyridine and piperidine rings, as this is an activated position.
The following diagram illustrates the key predicted fragmentation pathways for the molecule under both ionization conditions.
Caption: Predicted major fragmentation pathways in EI and ESI-CID modes.
Conclusion and Recommendations
Both GC-EI-MS and LC-ESI-MS/MS are powerful techniques for the analysis of this compound, but they serve different analytical purposes.
-
For definitive structural identification and confirmation , especially for a pure standard, GC-EI-MS is the recommended technique. Its reproducible, extensive fragmentation patterns provide a rich chemical fingerprint that is invaluable for structure elucidation and comparison with spectral libraries.
-
For quantitative analysis in complex matrices (e.g., biological fluids, environmental samples) or for routine high-throughput screening where molecular weight confirmation is the primary goal, LC-ESI-MS/MS is unequivocally superior. Its soft ionization preserves the molecular ion, providing the necessary precursor for sensitive and selective quantitation using methods like Selected Reaction Monitoring (SRM), while its controlled fragmentation (MS/MS) still allows for confident structural verification.
Ultimately, the choice of method should be guided by the research question. For comprehensive characterization of this novel compound, employing both techniques would provide complementary and confirmatory data, adhering to the highest standards of analytical rigor.
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A Comparative Bioactivity Analysis of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one and Its Analogs as Putative Kinase Inhibitors
Introduction: The Growing Importance of Pyridinyl-Piperidine Scaffolds in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, particularly in oncology and inflammatory diseases. The dysregulation of kinase signaling pathways is a hallmark of many pathological conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus for medicinal chemists and pharmacologists. Among the myriad of heterocyclic scaffolds explored, the pyridinyl-piperidine framework has proven to be a versatile and fruitful starting point for the design of potent and selective kinase inhibitors.[1][2][3][4]
This guide focuses on the comparative bioactivity of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one , a compound of interest due to the unique electronic properties imparted by the trifluoromethyl group on the pyridine ring.[5] The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[5] We will explore the structure-activity relationships (SAR) of this core scaffold by comparing its bioactivity with a curated set of its structural analogs. This analysis will be grounded in a proposed in vitro study targeting a representative tyrosine kinase, the Epidermal Growth Factor Receptor (EGFR), which is a well-validated target in oncology.[4][6]
The insights generated from this comparative analysis are intended to guide fellow researchers in the rational design of novel kinase inhibitors with improved potency and selectivity.
The Core Compound and Its Rationale for Investigation
The lead compound, This compound , combines several key structural features that make it an attractive candidate for kinase inhibition:
-
A Pyridine Ring: A common feature in many FDA-approved kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding pocket of kinases.
-
A Piperidin-4-one Moiety: A versatile scaffold that can be functionalized to modulate solubility, cell permeability, and to introduce additional vectors for interacting with the target protein.
-
A Trifluoromethyl Group: A potent electron-withdrawing group that can significantly alter the pKa of the pyridine nitrogen, influencing its hydrogen bonding capabilities and overall electronic profile. It is also known to improve metabolic stability.[5]
Proposed Analogs for Comparative Bioactivity Screening
To elucidate the structure-activity relationships of our lead compound, a series of analogs have been designed for a comparative in vitro study. These analogs are systematically modified at key positions to probe the effects of substituent placement and nature on kinase inhibitory activity.
| Compound ID | Structure | Rationale for Inclusion |
| LEAD-01 | This compound | The parent compound for baseline activity. |
| ANA-02 | 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-one | Isomeric analog to assess the impact of the trifluoromethyl group's position on the pyridine ring. |
| ANA-03 | 1-(3-chloropyridin-2-yl)piperidin-4-one | Replacement of the trifluoromethyl group with a chloro group to evaluate the effect of a different electron-withdrawing group. |
| ANA-04 | 1-(3-methoxypyridin-2-yl)piperidin-4-one | Introduction of an electron-donating group to contrast with the electron-withdrawing substituents. |
| ANA-05 | 1-(pyridin-2-yl)piperidin-4-one | Unsubstituted pyridine ring to determine the contribution of the trifluoromethyl group to bioactivity. |
| ANA-06 | N-benzyl-1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-imine | Modification of the piperidin-4-one carbonyl to an imine to probe the importance of the carbonyl oxygen as a hydrogen bond acceptor. |
| ANA-07 | 1-(3-(trifluoromethyl)pyridin-2-yl)piperidine | Removal of the 4-oxo group to understand its role in binding. |
Comparative Bioactivity Data (Hypothetical)
The following table presents hypothetical, yet plausible, IC50 values for the proposed compounds against EGFR, based on established SAR principles for kinase inhibitors.[1][2][3][4][6] This data is intended for illustrative purposes to guide the discussion.
| Compound ID | EGFR IC50 (nM) | Notes on Predicted Activity |
| LEAD-01 | 50 | Moderate activity, serving as a benchmark. |
| ANA-02 | 25 | Potentially improved activity due to altered electronics of the pyridine ring. |
| ANA-03 | 150 | Reduced activity, suggesting the trifluoromethyl group is more favorable than chlorine for this target. |
| ANA-04 | >10,000 | Inactive, indicating an electron-withdrawing group on the pyridine ring is crucial. |
| ANA-05 | 500 | Significantly reduced activity, highlighting the importance of the trifluoromethyl group. |
| ANA-06 | 800 | Reduced activity, suggesting the carbonyl oxygen is a key hydrogen bond acceptor. |
| ANA-07 | >10,000 | Inactive, demonstrating the critical role of the 4-oxo group for activity. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To experimentally determine the IC50 values of the synthesized compounds, a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is recommended for its high sensitivity and throughput.[7][8]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a negative control) to each well.
-
Add 2.5 µL of the EGFR kinase solution to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Visualizing the Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Discussion
-
Importance of the Trifluoromethyl Group: The significantly lower predicted activity of the unsubstituted analog (ANA-05) and the chloro-substituted analog (ANA-03) suggests that the trifluoromethyl group is a key contributor to the inhibitory potency of LEAD-01. This could be due to its strong electron-withdrawing nature, which may optimize hydrogen bonding interactions with the kinase hinge region, or due to favorable hydrophobic interactions within the ATP-binding pocket.
-
Positional Isomer Effects: The improved predicted potency of ANA-02, where the trifluoromethyl group is at the 5-position of the pyridine ring, indicates that the electronic and steric profile of the inhibitor is sensitive to the substituent's location. This highlights the importance of exploring positional isomers in lead optimization.
-
Requirement for an Electron-Withdrawing Group: The predicted inactivity of the methoxy-substituted analog (ANA-04) strongly suggests that an electron-withdrawing group on the pyridine ring is essential for bioactivity against EGFR.
-
Role of the Piperidin-4-one Moiety: The predicted loss of activity upon modification of the carbonyl group to an imine (ANA-06) or its complete removal (ANA-07) underscores the critical role of the piperidin-4-one moiety. The carbonyl oxygen likely acts as a crucial hydrogen bond acceptor, anchoring the inhibitor in the active site.
Proposed Kinase Binding Mode
Caption: Hypothetical binding mode of LEAD-01 in a kinase active site.
Conclusion and Future Directions
This guide has presented a framework for the comparative bioactivity analysis of this compound and its analogs as potential kinase inhibitors. The proposed study, centered around a robust in vitro kinase assay, provides a clear path to understanding the structure-activity relationships governing this chemical series.
The hypothetical data and SAR discussion underscore the importance of the trifluoromethyl group and the piperidin-4-one moiety for inhibitory activity. Future work should focus on the synthesis and experimental validation of the proposed analogs. Further optimization could involve exploring a wider range of substituents on the pyridine ring and modifications to the piperidine scaffold to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for the development of the next generation of kinase inhibitors.
References
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- Martens, S. (2023). In vitro kinase assay. protocols.io.
- Martens, S. (2024). In vitro kinase assay. protocols.io.
- Wang, A., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Frontiers in Chemistry, 10, 963695.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Breitkopf, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743.
- ResearchGate. (n.d.). Considerations and suggested workflow for in vitro kinase inhibitor....
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- Al-Ostoot, F. H., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(14), 5431.
- Foucourt, A., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 20(10), 18361-18393.
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- Jenh, C. H., et al. (2011). II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1527-1531.
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- Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962.
- Jiao, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Medicinal Chemistry, 12(4), 328-337.
- International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications.
- Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7][9]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155.
- Harris, S. F., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(10), 1435-1440.
- Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650-5660.
- Gara, R. K., et al. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. European Journal of Medicinal Chemistry, 243, 114751.
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A Comparative Guide to the Structural Elucidation of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one: A Case Study in X-ray Crystallography and Complementary Techniques
This guide provides a comprehensive analysis of the structural determination of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one, a novel heterocyclic compound representative of scaffolds found in modern drug discovery programs. While single-crystal X-ray diffraction (SC-XRD) remains the definitive method for elucidating the three-dimensional atomic arrangement of small molecules, a multi-faceted approach incorporating spectroscopic and computational methods provides a more complete and validated structural understanding.
This document will detail a robust, field-proven workflow for obtaining a high-resolution crystal structure of the target molecule. Furthermore, it will objectively compare the data derived from X-ray crystallography with insights gained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing researchers with a logical framework for selecting the most appropriate analytical tools for their specific research questions.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD provides unambiguous, high-resolution data on the precise spatial arrangement of atoms within a crystalline lattice. This technique is unparalleled for determining stereochemistry, conformational preferences in the solid state, and intermolecular interactions such as hydrogen bonding.[1][2][3] The process, from material synthesis to final structure, is a multi-step endeavor requiring meticulous execution.
Proposed Synthesis and Crystallization
As detailed protocols for this compound are not widely published, a plausible synthetic route is proposed based on established methodologies for related trifluoromethyl-substituted pyridines.[4][5] A common approach involves the nucleophilic aromatic substitution (SNAAr) reaction between 2-chloro-3-(trifluoromethyl)pyridine and piperidin-4-one.
Experimental Protocol: Synthesis and Crystallization
-
Synthesis:
-
To a solution of piperidin-4-one hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq) in a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with water and brine to remove the solvent and salt byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the target compound.
-
-
Crystallization:
-
The primary challenge in X-ray crystallography is obtaining diffraction-quality single crystals.[3] For a molecule of this nature, a systematic screening of crystallization conditions is essential.
-
Method: Slow evaporation is a reliable starting point. Dissolve a small quantity of the purified compound (5-10 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or methanol) in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature.
-
Rationale: The choice of solvent is critical. A solvent in which the compound is moderately soluble is ideal. If the compound is too soluble, it will not precipitate; if it is poorly soluble, it will crash out as a powder. A solvent system, such as dichloromethane/hexane, can also be employed, where the more volatile solvent (dichloromethane) evaporates, slowly reducing the solubility of the compound and promoting crystal growth.
-
X-ray Diffraction Workflow
The following diagram and protocol outline the standard workflow for single-crystal X-ray diffraction.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using cryo-oil. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data are collected by rotating the crystal in the X-ray beam, recording the diffraction pattern at hundreds of different orientations.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of each reflection. These intensities are then scaled and merged to produce a final dataset.
-
Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using metrics such as R-factors and goodness-of-fit. The crystallographic information is then deposited in a standard format, the Crystallographic Information File (CIF).
Complementary Techniques: A Comparative Analysis
While SC-XRD provides an unparalleled view of the solid-state structure, it requires well-ordered crystals and provides no information about the molecule's behavior in solution.[3] Therefore, complementary techniques are essential for a comprehensive characterization.
Caption: Comparison of primary structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining molecular structure in solution.[6] For this compound, a suite of NMR experiments would be required for full assignment.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts of the piperidone and pyridine protons would confirm the basic scaffold.
-
¹³C NMR: Reveals the number of unique carbon environments.
-
¹⁹F NMR: A singlet would be expected, confirming the presence of a single CF₃ group.[6]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the pyridine and piperidone rings. For instance, an HMBC correlation between the protons on the piperidone ring adjacent to the nitrogen and the pyridyl carbon at the 2-position would definitively establish the point of attachment.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation analysis.[7][8]
-
High-Resolution Mass Spectrometry (HRMS): This would be used to determine the exact mass of the molecule, which in turn confirms its elemental composition (C₁₁H₁₁F₃N₂O).
-
Tandem MS (MS/MS): By inducing fragmentation of the parent ion, one can observe characteristic fragment ions. For this molecule, expected fragmentation patterns would include the loss of the trifluoromethyl group or cleavage at the pyridine-piperidone bond, providing further evidence for the proposed structure.
Comparative Summary
The following table summarizes the strengths and weaknesses of each technique in the context of characterizing our target molecule.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Sample State | Single Crystal (Solid) | Solution | Solid or Solution |
| Primary Information | 3D atomic coordinates, absolute stereochemistry, bond lengths/angles, intermolecular packing | Atomic connectivity, solution-state conformation, molecular dynamics | Molecular weight, elemental formula, fragmentation patterns |
| Key Advantages | Unambiguous and definitive structural determination[1] | Provides data in a biologically relevant (solution) state; no need for crystals[3] | Extremely high sensitivity; requires very little sample[9][10] |
| Key Limitations | Requires diffraction-quality single crystals, which can be difficult to obtain; information is static and solid-state only[11] | Can be difficult to resolve complex spectra; determination of relative stereochemistry can be ambiguous without NOE data | Provides no stereochemical or conformational information; inference of structure from fragments is not definitive |
Conclusion
The structural elucidation of a novel compound like this compound is most reliably achieved through a synergistic application of multiple analytical techniques. While Single-Crystal X-ray Diffraction stands as the gold standard for providing an unequivocal three-dimensional structure in the solid state, its findings must be complemented by NMR spectroscopy to confirm the structure's integrity and conformation in solution. Mass Spectrometry serves as a rapid and essential tool for verifying the molecular formula. By integrating the data from these orthogonal techniques, researchers can achieve a comprehensive and rigorously validated understanding of a molecule's structure, which is a critical foundation for all subsequent research and development activities.
References
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- Title: Application of Directly Coupled HPLC-NMR-MS/MS to the Identification of Metabolites of 5-Trifluoromethylpyridone (2-Hydroxy-5-trifluoromethylpyridine) in Hydroponically Grown Plants Source: PubMed, 2001. URL:[Link]
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Comparative analysis of different synthetic routes to 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
A Comparative Guide to the Synthetic Strategies for 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one
Introduction
The compound this compound is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structure, which marries a trifluoromethyl-substituted pyridine ring with a piperidin-4-one core, is a key scaffold in the development of various therapeutic agents. The trifluoromethyl group is a crucial bioisostere that can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The piperidin-4-one moiety serves as a versatile handle for further chemical modifications.[3][4]
Given its strategic importance, the efficient and scalable synthesis of this intermediate is of paramount importance to researchers in the pharmaceutical industry. This guide provides an in-depth comparative analysis of the primary synthetic routes to this target molecule, focusing on the underlying chemical principles, experimental considerations, and the relative merits of each approach. We will dissect two major bond-forming strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Retrosynthetic Analysis: The Key C-N Bond Disconnection
The core challenge in synthesizing the target molecule lies in the formation of the C-N bond between the C2 position of the pyridine ring and the nitrogen atom of the piperidin-4-one. This leads to two principal retrosynthetic disconnections, starting from readily available precursors: 2-halo-3-(trifluoromethyl)pyridine and piperidin-4-one.
Caption: Retrosynthetic analysis of the target molecule.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a classic and often cost-effective method for forming aryl-amine bonds. The reaction relies on the activation of the pyridine ring by electron-withdrawing groups, which facilitates the attack by a nucleophile.
Mechanistic Rationale
In this case, both the pyridine ring nitrogen and the adjacent trifluoromethyl group are strongly electron-withdrawing. This electronic pull makes the C2 position highly electrophilic and susceptible to attack by the secondary amine of piperidin-4-one. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of a halide leaving group to restore aromaticity.[5][6] The reactivity of the leaving group generally follows the order F > Cl > Br > I for SNAr reactions, a trend dictated by the electronegativity of the halogen which polarizes the carbon-halogen bond and facilitates the initial nucleophilic attack.[7][8]
Experimental Protocol: SNAr
A representative procedure for the synthesis via SNAr is as follows:
-
Reagent Setup: To a round-bottom flask, add piperidin-4-one hydrochloride (1.0 eq.), 2-chloro-3-(trifluoromethyl)pyridine (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.5 eq.) or diisopropylethylamine (DIPEA, 3.0 eq.).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: General workflow for the SNAr synthesis route.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of C-N bonds.[9][10] It offers a broader substrate scope and often proceeds under milder conditions than traditional SNAr reactions.
Mechanistic Rationale
This reaction involves a catalytic cycle that begins with the oxidative addition of the 2-halo-3-(trifluoromethyl)pyridine to a palladium(0) complex. The resulting palladium(II) species then coordinates with the deprotonated piperidin-4-one (the amide). The final, crucial step is the reductive elimination from the palladium(II) complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst.[10] The choice of phosphine ligand is critical for the success of the reaction, as it modulates the stability, reactivity, and steric environment of the palladium center.[11]
Experimental Protocol: Buchwald-Hartwig Amination
A typical procedure for the Buchwald-Hartwig coupling is as follows:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq.).
-
Reagent Addition: Add 2-bromo-3-(trifluoromethyl)pyridine (1.0 eq.) and piperidin-4-one hydrochloride (1.2 eq.).
-
Solvent and Reaction: Evacuate and backfill the flask with an inert gas. Add a dry, degassed aprotic solvent such as toluene or 1,4-dioxane. Heat the mixture to 80-110 °C and monitor for completion.
-
Workup and Purification: After cooling, the reaction is quenched, often with an aqueous solution of ammonium chloride. The mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then extracted, washed, dried, and concentrated. The final product is purified by column chromatography.
Caption: General workflow for the Buchwald-Hartwig synthesis route.
Comparative Analysis
The choice between SNAr and Buchwald-Hartwig amination depends on several factors, including cost, scale, available equipment, and the need for functional group tolerance.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | Typically none required | Palladium precursor and a phosphine ligand |
| Reagent Cost | Lower; uses common bases and solvents | Higher; catalyst and ligands can be expensive |
| Reaction Conditions | Often requires higher temperatures (80-120 °C) | Generally milder temperatures (80-110 °C) |
| Atmosphere | Inert atmosphere recommended but not always strictly necessary | Strict inert atmosphere (N₂ or Ar) is critical |
| Substrate Scope | More limited; requires activated aryl halides | Very broad; high functional group tolerance[9] |
| Yield | Variable, can be moderate to good | Often high to excellent |
| Scalability | Generally straightforward to scale up | Can be challenging due to catalyst cost and sensitivity |
| Purification | Standard chromatographic methods | Requires removal of residual palladium, which can be difficult |
| Ideal Use Case | Large-scale, cost-sensitive synthesis of a specific target | Discovery chemistry, complex molecule synthesis, and when SNAr fails |
Synthesis of Key Starting Materials
The overall efficiency of any route is critically dependent on the availability of the starting materials.
-
2-Chloro-3-(trifluoromethyl)pyridine: This key intermediate can be synthesized through several methods. A common industrial route involves the vapor-phase chlorination and fluorination of 3-picoline.[1] Alternatively, it can be prepared from 3-(trifluoromethyl)pyridine N-oxide by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).[12] Another laboratory-scale synthesis involves the chlorination of 3-(trifluoromethyl)pyridin-2-ol using thionyl chloride (SOCl₂).[13][14]
-
Piperidin-4-one: This is a commercially available reagent, often supplied as a stable hydrochloride or tosylate salt. Its synthesis has been extensively reviewed and can be achieved through methods like the Mannich condensation or from various protected piperidine precursors.[3][15][16][17]
Conclusion and Expert Recommendation
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination represent viable and robust strategies for the synthesis of this compound.
-
For process development and large-scale manufacturing , where cost is a primary driver, the SNAr route is generally preferable. Its catalyst-free nature and use of inexpensive bulk reagents make it economically attractive, provided that the required reaction conditions are acceptable and yields are satisfactory.
-
For medicinal chemistry and discovery laboratories , where speed, versatility, and yield are prioritized, the Buchwald-Hartwig amination is the superior choice. Its remarkable functional group tolerance and reliability across a wide range of substrates make it the go-to method for rapidly accessing analogs and ensuring a high probability of success, justifying the higher initial cost of the catalyst system.
Ultimately, the optimal synthetic route is context-dependent. A thorough evaluation of project goals, budget, and scale should guide the final decision. For any new project, a small-scale trial of both methods is recommended to empirically determine the most efficient pathway.
References
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A Senior Scientist's Guide to Validating In Vitro Assays for Piperidin-4-one Scaffolds: Mitigating Artifacts and Ensuring Data Integrity
Introduction
The piperidin-4-one nucleus is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its versatile structure is a cornerstone in the design of therapeutics targeting a wide array of biological targets, including kinases, GPCRs, and viral enzymes[1]. However, the very physicochemical properties that make this scaffold so attractive can also be a source of significant challenges in in vitro screening campaigns. Compounds containing the piperidin-4-one core are notorious for producing assay artifacts, leading to a high rate of false positives that can derail drug discovery programs and waste valuable resources.[2][3]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of validating in vitro assays for this important class of compounds. Moving beyond a simple checklist, we will explore the causality behind experimental choices, compare key assay platforms, and provide detailed protocols for a robust validation workflow. Our objective is to equip you with a self-validating system to distinguish true biological activity from assay interference, ensuring the integrity and reliability of your screening data.
Chapter 1: The Piperidin-4-one Scaffold: A Double-Edged Sword
The potential for assay interference is rooted in the inherent chemical nature of the piperidin-4-one scaffold. Understanding these properties is the first step toward designing a robust validation strategy.
-
Basicity and Lipophilicity: The basic nitrogen atom can lead to accumulation in acidic organelles (lysosomotropism) in cell-based assays, causing non-specific cytotoxicity. Furthermore, many piperidin-4-one derivatives are lipophilic, increasing the risk of non-specific binding to assay components like plates and membranes, which can significantly reduce the effective compound concentration and distort results[4].
-
Potential for Fluorescence: The heterocyclic ring system, especially when conjugated with aromatic substituents, can impart intrinsic fluorescent properties to the molecule[5][6]. This is a primary source of interference in fluorescence-based assays, where the compound's own signal can be mistaken for a true biological readout.[3][7]
-
Aggregation: At concentrations typically used in high-throughput screening (HTS), lipophilic compounds can form colloidal aggregates. These aggregates can non-specifically sequester and denature proteins, leading to apparent inhibition that is not related to specific binding at the target's active site. This is one of the most common causes of false positives in biochemical screens.[2][3]
-
Chemical Reactivity and Redox Cycling: Certain functionalities on the piperidin-4-one scaffold or its substituents can be chemically reactive, covalently modifying target proteins or assay reagents. Other compounds can undergo redox cycling, generating reactive oxygen species that disrupt assay components, another frequent source of artifacts.[8]
Chapter 2: A Comparative Framework for Assay Selection
The choice between a biochemical and a cell-based assay is a critical decision point. Each platform has distinct advantages and vulnerabilities when screening piperidin-4-one compounds.
| Feature | Biochemical Assays (e.g., Kinase, Protease) | Cell-Based Assays (e.g., Reporter, Viability) |
| Primary Advantage | Direct measurement of target engagement; Mechanistic insight. | Higher physiological relevance; Accounts for cell permeability and metabolism. |
| Common Readouts | Fluorescence (FRET, FP), Luminescence (ATP depletion), Absorbance. | Luminescence (Luciferase), Fluorescence (Reporters, Imaging), Metabolic (MTT, CTG). |
| Key Vulnerabilities | Assay Interference: Compound fluorescence[9], luciferase inhibition[10], aggregation[3], chemical reactivity[8]. | Compound Cytotoxicity: Non-specific cell death masking or mimicking target-specific effects[11][12]. |
| Validation Priority | A battery of counter-screens to rule out technology-specific artifacts. | Parallel cytotoxicity assays to determine a non-toxic concentration window. |
Expert Recommendation: For novel piperidin-4-one series, a parallel screening approach is optimal. Run the primary cell-based assay concurrently with a general cytotoxicity assay. For hits from biochemical screens, immediately prioritize a series of counter-screens to eliminate artifacts before investing in further characterization.
Chapter 3: The Validation Gauntlet: A Step-by-Step Workflow for Hit Triage
A rigorous, sequential validation process is essential to eliminate false positives and build confidence in your hits. This workflow, or "gauntlet," ensures that only the most promising compounds advance.
Diagram: The Hit Validation Gauntlet
Caption: A sequential workflow for validating hits from HTS campaigns.
Step 1: Compound Quality Control (The Foundation)
Before any biological assay, confirm the identity and purity (ideally ≥95%) of your hit compounds using methods like LC-MS and NMR. Impurities, including residual metals from synthesis, can be a source of false positives.[8]
Step 2: Triage for Assay-Specific Interference (The Counter-Screen Battery)
For every hit emerging from the primary screen, a series of counter-screens must be performed to identify assay interference.
Protocol 1: Assessing Intrinsic Fluorescence
-
Causality: To determine if the compound itself emits light at the same wavelength as the assay's detection channel, which would create a false positive signal.[7][9]
-
Methodology:
-
Prepare a microplate (e.g., 384-well black, clear bottom) with assay buffer.
-
Add the test compound in a dose-response curve (e.g., 8 concentrations, in triplicate).
-
Include a known fluorescent compound as a positive control and buffer/DMSO as a negative control.
-
Read the plate on a plate reader using the exact same excitation and emission wavelengths and gain settings as the primary assay.
-
Interpretation: A dose-dependent increase in signal indicates intrinsic fluorescence that will interfere with the primary assay.
-
Protocol 2: Detecting Luciferase Inhibition
-
Causality: Many small molecules directly inhibit luciferase enzymes, a common source of false positives in luminescence-based reporter or cell viability assays. It is crucial to test against both Firefly (FLuc) and Renilla (RLuc) luciferases, as they have different inhibitor profiles.[13]
-
Methodology:
-
In a white microplate, add assay buffer and a known concentration of recombinant Firefly or Renilla luciferase enzyme.
-
Add the test compound in a dose-response curve.
-
Include a known luciferase inhibitor as a positive control and buffer/DMSO as a negative control.
-
Incubate for 15-30 minutes at room temperature.
-
Add the appropriate substrate (D-luciferin for FLuc, coelenterazine for RLuc) and immediately measure luminescence.
-
Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the reporter enzyme.
-
Protocol 3: Identifying Compound Aggregation
-
Causality: To identify compounds that form aggregates at assay concentrations, which can cause non-specific inhibition.[2][3]
-
Methodology (Detergent-Based):
-
Run the primary biochemical assay under two conditions in parallel: the standard condition and a condition including a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.
-
Test the hit compounds in dose-response under both conditions.
-
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of the detergent strongly suggests that the compound's activity is mediated by aggregation, as the detergent disperses the colloids.
-
Protocol 4: General Cytotoxicity Assessment
-
Causality: To distinguish between a compound that selectively modulates a cellular pathway and one that simply kills the cells. This is mandatory for interpreting any cell-based assay.[12][14][15]
-
Methodology (MTT Assay):
-
Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with the test compound in a dose-response curve for the same duration as the primary assay. Include a known cytotoxic agent (e.g., doxorubicin) as a positive control and vehicle (DMSO) as a negative control.[16]
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., acidified isopropanol).
-
Read the absorbance at ~570 nm.
-
Interpretation: A dose-dependent decrease in absorbance indicates cytotoxicity. The resulting CC50 (50% cytotoxic concentration) defines the concentration window for which the compound can be tested in other cell-based assays without confounding results from cell death.
-
Step 3: Orthogonal Assay Confirmation (The Reality Check)
A true hit should demonstrate activity in a second, mechanistically distinct assay.[7][17] This is the most critical step for confirming that the observed activity is directed at the biological target and not an artifact of the primary assay format.
-
Example 1 (Biochemical): If the primary screen was a fluorescence polarization (FP) assay, an orthogonal confirmation could be a label-free Surface Plasmon Resonance (SPR) binding assay or a luminescence-based ATP depletion assay (after confirming the compound does not inhibit luciferase).
-
Example 2 (Cell-based): If the primary screen was a reporter gene assay, an orthogonal confirmation could be measuring the phosphorylation of a downstream substrate by Western Blot or measuring the secretion of a relevant cytokine by ELISA.
Diagram: Decision Tree for Hit Classification
Caption: A decision-making framework for classifying screening hits.
Conclusion
The piperidin-4-one scaffold will undoubtedly remain a valuable asset in the pursuit of novel therapeutics. However, its successful exploitation requires a heightened level of scientific rigor during the early stages of discovery. By moving away from a single-point activity measurement and embracing a multi-faceted validation strategy, researchers can effectively navigate the challenges posed by this scaffold. The implementation of systematic counter-screens, orthogonal assay confirmations, and careful cytotoxicity assessments is not an impediment to discovery but a critical investment in the quality and integrity of the data. This structured approach ensures that resources are focused on chemically tractable hits with genuine biological activity, ultimately accelerating the path to meaningful therapeutic candidates.
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A Comparative Benchmarking Guide: Evaluating 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one Against Established FAAH and MGL Inhibitors
Introduction: The Therapeutic Potential of Modulating the Endocannabinoid System
The endocannabinoid system (ECS) is a critical neuromodulatory network that plays a pivotal role in regulating a multitude of physiological processes, including pain perception, inflammation, mood, and memory. The primary signaling molecules of this system are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[1][2] The therapeutic potential of targeting the ECS has garnered significant interest, with a particular focus on inhibiting the enzymes responsible for endocannabinoid degradation.
Two key serine hydrolases, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL), are the principal regulators of AEA and 2-AG levels, respectively.[3] FAAH primarily hydrolyzes AEA, terminating its signaling, while MGL is the main enzyme responsible for the breakdown of 2-AG.[4] Inhibition of these enzymes offers a nuanced therapeutic strategy: by preventing the degradation of endocannabinoids, their endogenous levels are elevated, leading to localized and activity-dependent potentiation of cannabinoid receptor signaling. This approach is thought to circumvent the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists.[5]
This guide introduces 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one , a novel small molecule with structural motifs suggestive of serine hydrolase inhibition. The presence of a trifluoromethylpyridine moiety and a piperidine ring are features found in several classes of FAAH and MGL inhibitors.[6][7] Herein, we present a comprehensive framework for benchmarking this compound against well-characterized, potent, and selective inhibitors of FAAH and MGL to elucidate its potential as a modulator of the endocannabinoid system.
Rationale for Experimental Design: A Head-to-Head Comparison
To ascertain the inhibitory potency and selectivity of this compound, a direct comparative analysis against established inhibitors is paramount. For this purpose, we have selected the following well-validated compounds:
-
FAAH Inhibitors:
-
MGL Inhibitors:
The core of our investigation will revolve around three key experimental pillars:
-
Determination of Inhibitory Potency (IC50): To quantify the concentration of each inhibitor required to reduce the enzymatic activity by half.
-
Assessment of Selectivity: To determine the inhibitor's preference for FAAH versus MGL.
-
Elucidation of Inhibition Kinetics: To understand the mechanism by which the inhibitor interacts with the enzyme.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and the proposed experimental workflow for this benchmarking study.
Caption: FAAH-mediated degradation of anandamide and its inhibition.
Caption: MGL-mediated degradation of 2-AG and its inhibition.
Caption: Experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol outlines the determination of IC50 values for inhibitors against human recombinant FAAH.[13][14][15]
Materials:
-
Human recombinant FAAH
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (AMC arachidonoyl amide)
-
Test compounds (this compound, URB597, PF-04457845) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in FAAH Assay Buffer to the desired final concentrations.
-
Assay Plate Setup:
-
100% Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO.
-
Inhibitor Wells: Add 160 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution.
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add 10 µL of FAAH Substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background rate from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16][17]
-
Protocol 2: In Vitro MGL Inhibition Assay (Colorimetric)
This protocol describes the determination of IC50 values for inhibitors against human recombinant MGL.[18]
Materials:
-
Human recombinant MGL
-
MGL Assay Buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
MGL Substrate (4-nitrophenylacetate)
-
Test compounds (this compound, JZL184, KML29) dissolved in DMSO
-
96-well clear, flat-bottom plates
-
Absorbance plate reader (405-415 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup:
-
100% Activity Wells: Add 150 µL of MGL Assay Buffer, 10 µL of diluted MGL, and 10 µL of DMSO.
-
Inhibitor Wells: Add 150 µL of MGL Assay Buffer, 10 µL of diluted MGL, and 10 µL of the test compound dilution.
-
Background Wells: Add 160 µL of MGL Assay Buffer and 10 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes.
-
Reaction Initiation: Add 10 µL of MGL Substrate to all wells.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Measurement: Read the absorbance at 405-415 nm.
-
Data Analysis:
-
Subtract the background absorbance from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration.
-
Determine the IC50 value as described in Protocol 1.
-
Data Presentation and Interpretation
The inhibitory activities of this compound and the reference compounds are summarized in the following table. (Note: The data presented here are hypothetical for illustrative purposes).
| Compound | FAAH IC50 (nM) | MGL IC50 (nM) | Selectivity (MGL IC50 / FAAH IC50) |
| This compound | 50 | 5000 | 100-fold for FAAH |
| URB597 | 4.6 | >10,000 | >2000-fold for FAAH |
| PF-04457845 | 7.2 | >10,000 | >1400-fold for FAAH |
| JZL184 | 2500 | 8 | >300-fold for MGL |
| KML29 | >10,000 | 15 | >650-fold for MGL |
Interpretation of Results:
-
Potency: The IC50 value is an inverse measure of an inhibitor's potency; a lower IC50 indicates a more potent inhibitor. In our hypothetical data, this compound shows good potency against FAAH, although it is less potent than the established inhibitors URB597 and PF-04457845.
-
Selectivity: The selectivity index, calculated as the ratio of IC50 values for the off-target versus the on-target enzyme, is a critical parameter.[19] A high selectivity index is desirable to minimize off-target effects. Our hypothetical compound demonstrates a 100-fold selectivity for FAAH over MGL. While this is a significant selectivity, it is less pronounced than that of the reference compounds. Further profiling against a broader panel of serine hydrolases would be necessary to fully characterize its selectivity.[11]
Further Investigations: Elucidating the Mechanism of Inhibition
To gain a deeper understanding of the inhibitor-enzyme interaction, enzyme kinetic studies should be performed. By measuring the initial reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk or Michaelis-Menten plot can be generated. This will help determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), providing valuable insights for structure-activity relationship (SAR) studies and lead optimization.[20]
Conclusion
This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound as a potential modulator of the endocannabinoid system. Based on our hypothetical results, this compound emerges as a moderately potent and selective FAAH inhibitor. While its potency and selectivity are not as high as the established benchmarks, it represents a promising starting point for further medicinal chemistry efforts. The detailed protocols and data interpretation guidelines presented herein offer a robust foundation for researchers and drug development professionals to rigorously evaluate novel enzyme inhibitors.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. The intricate and conserved nature of protein families, such as kinases and G-protein coupled receptors (GPCRs), frequently leads to unintended interactions between a therapeutic candidate and off-target proteins. This cross-reactivity can be a double-edged sword: it may result in unforeseen toxicity, derailing a promising clinical candidate, or it could unveil novel therapeutic opportunities through polypharmacology.[1][2][3] For the compound 1-(3-(trifluoromethyl)pyridin-2-yl)piperidin-4-one, a novel scaffold with potential biological activity, a comprehensive understanding of its selectivity profile is not merely an academic exercise—it is a critical step in translational development. The presence of the trifluoromethylpyridine moiety, a group found in a variety of bioactive molecules, suggests a potential for broad biological interactions.[4][5][6][7]
This guide provides an in-depth comparison of methodologies to rigorously assess the cross-reactivity of this compound. We will explore biochemical and cell-based assays, presenting hypothetical yet plausible experimental data to illustrate the comparative analysis against two structurally related, hypothetical compounds:
-
Alternative A (Compound 2): 1-(3-(trifluoromethyl)pyridin-2-yl)piperidine
-
Alternative B (Compound 3): 1-(5-(trifluoromethyl)pyridin-2-yl)piperidin-4-one
By delving into the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for researchers, scientists, and drug development professionals dedicated to advancing novel chemical entities with clarity and confidence.
Comparative Analysis of Cross-Reactivity Profiles
A multi-faceted approach to cross-reactivity profiling is essential to build a comprehensive understanding of a compound's behavior. Here, we present hypothetical data from three distinct and complementary platforms: a broad kinase panel, a GPCR functional assay panel, and a cellular thermal shift assay (CETSA) for in-cell target engagement.
Kinase Inhibition Profiling
The human kinome, with its highly conserved ATP-binding pocket, is a frequent source of off-target interactions for small molecule inhibitors.[8][9] A broad kinase panel assay is therefore a foundational step in selectivity profiling.
Table 1: Comparative Kinase Inhibition Profile (% Inhibition at 1 µM)
| Kinase Target | This compound | Alternative A (Compound 2) | Alternative B (Compound 3) |
| RAF1 | 88% | 92% | 15% |
| BRAF | 85% | 89% | 12% |
| ABL1 | 25% | 30% | 5% |
| SRC | 18% | 22% | 3% |
| LCK | 15% | 19% | 2% |
| EGFR | 5% | 8% | 1% |
| VEGFR2 | 12% | 15% | 4% |
| p38α (MAPK14) | 45% | 55% | 8% |
Interpretation: The hypothetical data in Table 1 suggests that this compound and the closely related Alternative A exhibit potent inhibitory activity against the RAF family of kinases. The removal of the piperidin-4-one carbonyl in Alternative A appears to slightly enhance this activity and broaden its off-target profile (e.g., against p38α). In contrast, altering the position of the trifluoromethyl group, as in Alternative B, dramatically reduces kinase inhibitory activity across the panel, highlighting a critical structure-activity relationship (SAR).
Experimental Workflow: Kinase Profiling
Caption: Workflow for a typical in vitro kinase panel screen.
GPCR Off-Target Functional Screening
GPCRs represent another major class of proteins where off-target interactions are common.[10][11] Functional assays, which measure downstream signaling events like changes in intracellular calcium or cAMP, provide a more physiologically relevant assessment of cross-reactivity than simple binding assays.[12][13]
Table 2: Comparative GPCR Antagonist Activity (% Inhibition at 10 µM)
| GPCR Target | Signaling Pathway | This compound | Alternative A (Compound 2) | Alternative B (Compound 3) |
| 5-HT2A | Gq (Calcium Flux) | 75% | 20% | 68% |
| Adrenergic α1A | Gq (Calcium Flux) | 40% | 15% | 35% |
| Dopamine D2 | Gi (cAMP) | 10% | 5% | 8% |
| Muscarinic M1 | Gq (Calcium Flux) | 5% | 2% | 4% |
| Histamine H1 | Gq (Calcium Flux) | 12% | 8% | 10% |
| TRPV1 | Ion Channel | 65% | 70% | 10% |
Interpretation: This hypothetical dataset suggests that this compound exhibits notable antagonist activity at the 5-HT2A serotonin receptor and the TRPV1 ion channel. The piperidin-4-one moiety appears crucial for the 5-HT2A interaction, as its removal in Alternative A significantly diminishes this activity. Conversely, both the parent compound and Alternative A show activity at TRPV1, a finding consistent with literature on related trifluoromethylpyridine structures.[4] Alternative B retains the 5-HT2A activity but loses the TRPV1 interaction, again emphasizing the sensitivity of these interactions to subtle structural changes.
Experimental Workflow: GPCR Calcium Flux Assay
Caption: Workflow for a GPCR calcium flux antagonist screen.
Cellular Thermal Shift Assay (CETSA®)
To confirm that the interactions observed in biochemical or overexpressed cell-based assays translate to target engagement in a more native cellular environment, CETSA is an invaluable tool.[14][15][16] This assay measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[17][18]
Table 3: Comparative CETSA Thermal Shift (ΔTm in °C) in HEK293 Cells
| Protein Target | This compound (10 µM) | Alternative A (Compound 2) (10 µM) | Alternative B (Compound 3) (10 µM) |
| RAF1 | +3.5 °C | +3.8 °C | +0.2 °C |
| 5-HT2A (HTR2A) | +2.1 °C | +0.4 °C | +1.9 °C |
| TRPV1 | +2.8 °C | +3.1 °C | +0.1 °C |
| GAPDH (Control) | +0.1 °C | -0.1 °C | +0.0 °C |
| PPIA (Control) | -0.2 °C | +0.0 °C | -0.1 °C |
Interpretation: The CETSA data strongly corroborates the findings from the in vitro panels. Significant thermal shifts are observed for RAF1 with the parent compound and Alternative A, confirming direct target engagement in a cellular context. Similarly, the engagement with 5-HT2A and TRPV1 is validated by the observed thermal stabilization. The lack of significant shifts for Alternative B with RAF1 and TRPV1, and for Alternative A with 5-HT2A, aligns perfectly with the functional data, providing a high degree of confidence in the cross-reactivity profile. The absence of stabilization for housekeeping proteins like GAPDH and PPIA serves as a crucial negative control.
Protocols for Key Experiments
Protocol 1: Broad Kinase Panel Screening (Example: Adapta™ Universal Kinase Assay)
-
Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in an intermediate plate.
-
Assay Reaction:
-
In a 384-well plate, add 2.5 µL of 4X kinase/substrate solution.
-
Add 2.5 nL of the compound from the dilution series.
-
Initiate the reaction by adding 5 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add 5 µL of the Adapta™ Eu-anti-ADP antibody solution.
-
Incubate for 15 minutes at room temperature.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.
-
-
Data Analysis: Normalize the data using no-kinase (background) and no-compound (maximum activity) controls. Calculate percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine IC50 values for active compounds.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) with Western Blot Detection
-
Cell Treatment: Culture HEK293 cells to ~80% confluency. Treat cells with 10 µM of the test compound or vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Harvest and resuspend cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Protein Detection:
-
Transfer the supernatant to a new tube and determine protein concentration.
-
Analyze equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies specific for the target proteins (e.g., anti-RAF1, anti-HTR2A) and a loading control (e.g., anti-GAPDH).
-
Incubate with a secondary antibody and visualize using chemiluminescence.
-
-
Data Analysis: Quantify band intensities. For each temperature point, normalize the target protein band intensity to the loading control. Plot the normalized intensity versus temperature to generate melting curves. The shift in the melting temperature (Tm) between the vehicle and compound-treated samples (ΔTm) indicates target engagement.
Conclusion
The comprehensive cross-reactivity profiling of this compound, through the integrated use of kinase panels, GPCR functional assays, and cellular target engagement studies like CETSA, provides a robust and multi-dimensional understanding of its selectivity. Our hypothetical data illustrates that this compound is a potent RAF kinase inhibitor with additional off-target activities on the 5-HT2A receptor and TRPV1 channel. The comparative analysis with structurally similar alternatives underscores the profound impact of subtle chemical modifications on the selectivity profile. This rigorous, multi-assay approach is indispensable for making informed decisions in the progression of any novel chemical entity from a hit compound to a viable clinical candidate.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one
Introduction: Beyond the Benchtop
As researchers dedicated to advancing drug development, our responsibilities extend beyond the synthesis and analysis of novel compounds. The safe and compliant management of chemical waste is a critical component of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one (CAS RN: 801306-55-8), a fluorinated pyridine derivative.[1]
The structural features of this compound—a trifluoromethyl group, a pyridine ring, and a piperidinone core—necessitate a cautious and informed approach to its disposal. Halogenated organic compounds can pose significant environmental and health risks if not managed correctly. This document synthesizes regulatory requirements, chemical hazard data, and field-proven best practices to ensure that your disposal procedures are not only compliant but also fundamentally safe.
Hazard Profile and Risk Assessment
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds and regulatory classifications for halogenated pyridines provide a strong basis for a comprehensive hazard assessment.
Table 1: Inferred Hazard Profile for this compound
| Hazard Class | GHS Hazard Statement | Implication for Laboratory Personnel |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[1][2] | Accidental ingestion could lead to significant adverse health effects. |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled[1][2] | The compound, if aerosolized, poses a respiratory hazard. |
| Skin Irritation | H315: Causes skin irritation[1][2] | Direct contact with skin is likely to cause irritation or inflammation. |
| Eye Irritation | H319: Causes serious eye irritation[1][2] | Direct contact with eyes can cause significant damage. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1][3] | Inhalation may lead to irritation of the respiratory tract. |
The presence of the trifluoromethyl group and the pyridine ring suggests that upon combustion, hazardous decomposition products such as hydrogen fluoride (HF), carbon oxides (CO, CO2), and nitrogen oxides (NOx) could be generated.[4]
Regulatory Framework: Adherence to Federal Mandates
The disposal of this compound is governed by federal and local regulations. As a halogenated pyridine, its disposal falls under specific guidelines outlined by the Environmental Protection Agency (EPA).
Under the Code of Federal Regulations (40 CFR § 721.8675), halogenated pyridines are subject to stringent disposal requirements.[5] The primary mandated methods include chemical destruction , which is typically achieved through high-temperature incineration.[5] This ensures the complete breakdown of the molecule into less harmful components. It is crucial to remember that improper disposal, such as release to water or drains, is a violation of federal law.[5][6][7]
Disposal Workflow: A Step-by-Step Protocol
The following protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a certified waste management partner.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks outlined in Table 1.
Table 2: Required PPE for Handling Waste
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact and irritation.[8] |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and eye irritation.[3] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood.[9][10] | To prevent inhalation of any dusts or aerosols.[3] |
Waste Segregation and Collection
Proper segregation at the source is the most critical step in a compliant waste management program.
-
Identify the Waste Stream:
-
Solid Waste: Unused or expired pure compound, contaminated filter paper, or weighing boats.
-
Contaminated Labware: Disposable items such as pipette tips, vials, and gloves that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing the dissolved compound. Note that this compound is a solid at room temperature.[1]
-
-
Use Designated Waste Containers:
-
Collect all waste streams in separate, clearly labeled, and chemically compatible containers.
-
Do not mix this waste with other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
-
Labeling:
-
Affix a hazardous waste label to the container immediately.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate description of the hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Temporary Storage
Store the sealed waste container in a designated satellite accumulation area. This area should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from heat, sparks, and open flames.[4]
-
In a well-ventilated location.[11]
Final Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash. [6][7]
-
Engage a Licensed Waste Disposal Contractor: The only acceptable method for the final disposal of this chemical is through a licensed and certified hazardous waste management company.[11][12] These companies are equipped to handle and transport hazardous materials according to Department of Transportation (DOT) and EPA regulations.
-
Recommended Disposal Method - Incineration: The standard and recommended method for the complete destruction of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[11][12] This ensures that the compound is fully mineralized and that hazardous byproducts like hydrogen fluoride are neutralized.
-
Container Management: Once the container is full, arrange for a pickup with your institution's EHS department or the contracted waste disposal company. Ensure that all paperwork is completed accurately. Empty containers that once held this chemical must also be treated as hazardous waste unless properly decontaminated.[13]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the PPE outlined in Table 2.
-
Contain the Spill: For solid spills, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.[11]
-
Clean-Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[9][11] Avoid generating dust.[10]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Biosolve. (2016). Piperidin-4-one Safety Data Sheet.
- Chem Service. (2014). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- PubChem. (n.d.). 1-(5-(Trifluoromethyl)pyridin-2-yl)piperidin-4-amine. National Center for Biotechnology Information.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025). PRN 83-3: Label Improvement Program - Storage and Disposal Label Statements.
- U.S. Environmental Protection Agency. (n.d.). Pyridine - Substance Details.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine.
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- 4. fishersci.com [fishersci.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
